Technical Documentation Center

Oleoyl-D-lysine sodium Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Oleoyl-D-lysine sodium

Core Science & Biosynthesis

Foundational

Oleoyl-D-lysine sodium mechanism of action in neuropathic pain

An In-Depth Technical Guide to the Mechanism of Action of Oleoyl-D-lysine in Neuropathic Pain Executive Summary Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Oleoyl-D-lysine in Neuropathic Pain

Executive Summary

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments are often inadequate and fraught with dose-limiting side effects. A critical underlying pathology in the chronification of pain is the disruption of inhibitory signaling within the spinal cord. This guide delves into the molecular mechanism of Oleoyl-D-lysine, a novel, lipid-based analgesic that selectively targets the glycine transporter 2 (GlyT2). By inhibiting GlyT2, Oleoyl-D-lysine enhances spinal glycinergic neurotransmission, restoring inhibitory control over nociceptive pathways. We will explore its unique allosteric binding, the resulting cellular and synaptic effects, and the compelling preclinical evidence that establishes it as a promising therapeutic candidate with a superior safety profile compared to existing analgesics.

The Glycinergic System: A Key Modulator of Spinal Nociception

The dorsal horn of the spinal cord is the primary integration center for sensory information, including pain signals from the periphery. Within this intricate network, inhibitory interneurons play a crucial gate-keeping role, preventing excessive nociceptive signaling from ascending to the brain.[1] Glycine is a major inhibitory neurotransmitter in the spinal cord, acting on postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels.[2] Activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

In chronic neuropathic pain states, this delicate balance is disrupted. A reduction in glycinergic inhibitory tone, often termed "disinhibition," is a key feature of pain chronification.[3][4][5] This loss of inhibition allows for hyperexcitability in pain-transmitting neurons, leading to the characteristic symptoms of allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated pain response).[5][6] Consequently, strategies aimed at restoring this lost glycinergic function represent a highly promising therapeutic avenue for treating neuropathic pain.[4][5]

Oleoyl-D-lysine: A Selective Allosteric Inhibitor of GlyT2

The synaptic concentration of glycine is tightly regulated by two high-affinity glycine transporters: GlyT1 and GlyT2.[1] GlyT2 is predominantly expressed on the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem, where it is responsible for the rapid reuptake of glycine from the synapse, terminating the signal and recycling the neurotransmitter.[1][7] This specific localization makes GlyT2 an attractive drug target to selectively enhance inhibitory signaling in pain pathways.[5]

Oleoyl-D-lysine is a potent and selective, lipid-based inhibitor of GlyT2.[3][8][9] It was developed from the endogenous analgesic lipid N-arachidonyl glycine (NAGly) through medicinal chemistry efforts to improve potency and drug-like properties.[1][7]

Molecular Mechanism of Inhibition

Unlike competitive inhibitors that bind to the same site as the substrate (glycine), Oleoyl-D-lysine is a non-competitive, allosteric inhibitor .[1][7] High-resolution structural studies have revealed that it binds to a previously unseen allosteric pocket, distinct from the glycine binding site.[7]

The molecule's mechanism involves:

  • Binding: The long, unsaturated oleoyl tail (C18:1) anchors the molecule within the cell membrane, while the positively charged D-lysine headgroup interacts with specific residues in the allosteric pocket of GlyT2.[1][6][7]

  • Conformational Locking: Upon binding, Oleoyl-D-lysine acts like a molecular wedge, stabilizing the transporter in an outward-facing conformation .[7]

  • Inhibition of Transport: This conformational lock prevents the transporter from cycling through the conformational changes necessary to move glycine from the synaptic cleft back into the presynaptic neuron.[7] The result is a potent inhibition of glycine reuptake.

GlyT2_Inhibition cluster_0 Normal Glycine Reuptake Cycle cluster_1 Allosteric Inhibition by Oleoyl-D-lysine Outward_Open Outward-Facing Glycine & Na+/Cl- Bind Occluded Occluded Ions & Glycine Bound Outward_Open:f1->Occluded:f0 Conformational Change 1 Inhibited_State Outward-Facing (Locked) Oleoyl-D-lysine Bound to Allosteric Site Outward_Open->Inhibited_State Oleoyl-D-lysine Binds Inward_Open Inward-Facing Glycine & Ions Released Occluded:f1->Inward_Open:f0 Conformational Change 2 Inward_Open:f1->Outward_Open:f0 Reset Block Inhibited_State->Block Transport Cycle Blocked

Caption: Allosteric inhibition of the GlyT2 transport cycle by Oleoyl-D-lysine.

Structure-Activity Relationship and Pharmacokinetic Advantages

The chemical structure of Oleoyl-D-lysine is key to its efficacy and safety:

  • Oleoyl Tail: Imparts high lipid solubility, facilitating membrane interaction and passage across the blood-brain barrier.[6][8]

  • D-lysine Headgroup: The positively charged amino acid headgroup is crucial for high-potency binding to the allosteric site.[5][6] The use of a D-amino acid, instead of the natural L-isomer, confers significant resistance to degradation by plasma and liver microsomes, increasing its metabolic stability.[6][8]

These features result in a compound that is orally available, readily enters the central nervous system, and has a prolonged duration of action.[5][6]

Synaptic and Cellular Consequences: Restoring Inhibition

By blocking presynaptic glycine reuptake, Oleoyl-D-lysine elevates the concentration and residence time of glycine in the synaptic cleft. This has profound effects on spinal cord circuitry.

  • Enhanced Glycinergic Tone: The increased availability of glycine leads to prolonged activation of postsynaptic GlyRs on dorsal horn neurons.

  • Neuronal Hyperpolarization: Sustained GlyR activation enhances chloride influx, hyperpolarizing the postsynaptic neuron and increasing the threshold required to trigger a pain signal.[10]

  • Selective Action: Crucially, studies using in-vitro spinal cord slice electrophysiology show that Oleoyl-D-lysine and similar compounds enhance inhibitory glycinergic currents without affecting excitatory NMDA receptor-mediated currents.[10] This is a key advantage, as glycine is also a co-agonist at NMDA receptors, and non-selective increases in glycine could paradoxically enhance excitatory signaling. The selective action on GlyT2 ensures that the effect is confined to augmenting inhibitory neurotransmission.

Signaling_Pathway cluster_Neuron Presynaptic Glycinergic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Nociceptive Neuron Glycine_Vesicle Glycine Vesicle Glycine Glycine GlyR Glycine Receptor (GlyR) (Cl- Channel) Glycine->GlyR Binds Hyperpolarization Hyperpolarization (Inhibition) GlyR->Hyperpolarization Cl- Influx Pain_Signal Pain Signal Propagation Hyperpolarization->Pain_Signal Reduces Likelihood GlyT2 GlyT2 Transporter ODL ODL ODL->GlyT2 Inhibits

Caption: Oleoyl-D-lysine enhances inhibitory signaling at the glycinergic synapse.

Preclinical Evidence: Efficacy and Safety Profile

The therapeutic potential of Oleoyl-D-lysine is supported by robust preclinical data from validated rodent models of neuropathic pain.

In Vivo Efficacy in Neuropathic Pain Models

In models such as Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL), where nerve damage induces long-lasting allodynia and hyperalgesia, Oleoyl-D-lysine demonstrates significant and dose-dependent analgesic effects.[3][6] A key finding is its specificity: the compound produces near-complete reversal of neuropathic pain but has no analgesic effect in models of acute or inflammatory pain.[3][4] This strongly suggests that its mechanism is tailored to correcting the specific maladaptive plasticity (i.e., disinhibition) that underlies chronic neuropathic states.

Compound Neuropathic Pain Model Dose (mg/kg, i.p.) Effect on Mechanical Allodynia Source
Oleoyl-D-lysineChronic Constriction Injury (Mouse)30Near-complete reversal[3]
Oleoyl-D-lysineSpinal Nerve Ligation (Rat)30Significant reversal[2][6]
ORG25543Chronic Constriction Injury (Mouse)50 (near-lethal)<50% reversal[3]
VehicleVariousN/ANo effect[3][6]
Superior Safety and Tolerability

A major limitation of previous GlyT2 inhibitors, such as ORG25543, has been a narrow therapeutic window, with severe side effects like convulsions and motor impairment occurring at or near analgesic doses.[3][4] This toxicity is attributed to their nearly irreversible binding and complete inhibition of GlyT2.[5][8] Oleoyl-D-lysine overcomes this critical hurdle.

Feature Oleoyl-D-lysine (at 30 mg/kg) ORG25543 (at 50 mg/kg) Opioids (General) Source
Therapeutic Window WideNarrowModerate to Narrow[3][8]
Convulsions NoneSevereNone[3]
Motor Incoordination NoneSevere impairmentSedation[3][4]
Respiratory Depression NoneNot primary effectSignificant risk[3][4]
Mechanism Reversible, AllostericSlowly ReversibleAgonist at μ-opioid receptor[5][8]

The favorable safety profile of Oleoyl-D-lysine is a direct consequence of its reversible, allosteric mechanism, which allows for partial and controlled inhibition of the transporter, avoiding the profound and toxic effects of complete GlyT2 shutdown.[3][5][8]

Key Experimental Methodologies

The elucidation of Oleoyl-D-lysine's mechanism relies on specific and validated experimental protocols.

Protocol 1: Induction and Assessment of Neuropathic Pain (Spinal Nerve Ligation Model)

This widely used model creates a reproducible peripheral nerve injury to study the resulting pain-like behaviors.[11][12]

Objective: To induce a state of chronic neuropathic pain in rodents for the evaluation of analgesic compounds.

Step-by-Step Methodology:

  • Anesthesia: Anesthetize the rodent (e.g., Rat, Sprague-Dawley) with an appropriate anesthetic (e.g., isoflurane). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

  • Surgical Exposure: Make a small incision at the mid-thigh level to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

  • Ligation: Isolate the L5 spinal nerve. Tightly ligate the L5 nerve with a silk suture.[12]

  • Closure: Close the muscle and skin layers with sutures. Allow the animal to recover on a heating pad.

  • Post-Operative Care: Administer post-operative analgesics for 2-3 days to manage surgical pain. Allow 7-14 days for the neuropathic pain state to fully develop.

  • Behavioral Assessment (von Frey Test):

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw on the injured side.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT), which is a measure of mechanical allodynia.[13]

  • Drug Administration: Administer Oleoyl-D-lysine (e.g., 30 mg/kg, i.p.) or vehicle and repeat the behavioral assessment at peak effect time (e.g., 1-2 hours post-injection).

Caption: Experimental workflow for the Spinal Nerve Ligation (SNL) model.

Protocol 2: In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the electrical activity of individual neurons in spinal cord slices, allowing for precise characterization of a drug's effect on synaptic currents.[10]

Objective: To determine the effect of Oleoyl-D-lysine on glycinergic inhibitory postsynaptic currents (IPSCs) in dorsal horn neurons.

Step-by-Step Methodology:

  • Slice Preparation: Anesthetize and decapitate a young rodent. Rapidly dissect the spinal cord and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Slicing: Use a vibratome to cut thin (e.g., 300 µm) parasagittal slices of the lumbar spinal cord.

  • Incubation: Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.

  • Recording: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.

  • Patching: Under visual guidance (DIC microscopy), identify a neuron in the dorsal horn (e.g., Lamina II). Use a glass micropipette filled with an internal solution to form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane, achieving the whole-cell configuration. Clamp the neuron's voltage at a level where glycinergic currents can be isolated (e.g., 0 mV).

  • Data Acquisition:

    • Record a stable baseline of spontaneous or electrically evoked glycinergic IPSCs.

    • Bath-apply Oleoyl-D-lysine (e.g., 10 µM) to the slice.

    • Record the changes in the amplitude, frequency, and decay kinetics of the IPSCs.

  • Analysis: Compare the properties of the IPSCs before and after drug application to quantify the enhancement of glycinergic transmission.

Caption: Workflow for whole-cell patch-clamp recording in spinal cord slices.

Conclusion and Future Directions

Oleoyl-D-lysine represents a significant advancement in the pursuit of novel analgesics for neuropathic pain. Its mechanism of action is both elegant and precise: by selectively and allosterically inhibiting GlyT2, it restores critical inhibitory tone in the spinal cord, directly counteracting the disinhibition that drives chronic pain. This targeted approach, combined with a favorable pharmacokinetic profile, results in potent analgesia without the severe side effects that have plagued other GlyT2 inhibitors and standard-of-care treatments like opioids.

The success of Oleoyl-D-lysine in preclinical models provides a strong rationale for its clinical development. Future research will focus on:

  • Clinical Trials: Translating these promising preclinical findings into human studies to establish efficacy and safety in patients with neuropathic pain conditions.

  • Biomarker Development: Identifying biomarkers that could predict patient response to GlyT2 inhibitor therapy.

  • Next-Generation Modulators: Leveraging the structural understanding of the allosteric binding site to design new and even more refined GlyT2 modulators.

By targeting a core pathological mechanism, Oleoyl-D-lysine and similar compounds offer the potential for a new class of safe and effective, non-opioid therapeutics to address the immense unmet need in the management of chronic neuropathic pain.

References

  • Wilson, B. S., Peiser-Oliver, J., Gillis, A., Evans, S., Alamein, C., Mostyn, S. N., ... & Mohammadi, S. A. (2022). Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice. The Journal of Pharmacology and Experimental Therapeutics, 382(3), 246-255. [Link]

  • Mohammadi, S. A., et al. (2020). Peripheral administration of selective GlyT2 inhibitor, oleoyl-D-lysine, is analgesic in neuropathic but not acute or inflammatory pain models in mice. ResearchGate. [Link]

  • Mostyn, S. N., Rawling, T., Mohammadi, S., Shimmon, S., Frangos, Z. J., Sarker, S., ... & Vandenberg, R. J. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. ACS chemical neuroscience, 10(4), 2139-2151. [Link]

  • Mostyn, S. N., Wilson, K., Schumann-Gillett, A., Frangos, Z. J., Shimmon, S., Rawling, T., ... & Vandenberg, R. J. (2019). Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife, 8, e47150. [Link]

  • Wilson, B. S., et al. (2022). Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Lopes, B. C., Piae, M., & Piuvezam, M. R. (2024). Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice. Methods in Cell Biology, 188, 73-88. [Link]

  • Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. ACS Chemical Neuroscience. [Link]

  • Zhang, Z., Liu, X., & Chen, J. (2024). Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. Proceedings of the National Academy of Sciences, 121(11), e2318683121. [Link]

  • BioHippo. (n.d.). Oleoyl-D-lysine. BioHippo. [Link]

  • Challa, S. R. (2015). Animal Models of Neuropathic Pain Due to Nerve Injury. Springer Nature Experiments. [Link]

  • Imlach, W., & Christie, M. (2022). Glycinergic Modulation of Pain in Behavioral Animal Models. Frontiers in Molecular Neuroscience, 15, 888496. [Link]

  • Cioffi, C. L. (2021). A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission. Molecules, 26(12), 3534. [Link]

  • Taves, S., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience, 11, 90. [Link]

  • Imlach, W. L., Bhola, R. F., May, L. T., & Christie, M. J. (2018). Activity of novel lipid glycine transporter inhibitors on synaptic signalling in the dorsal horn of the spinal cord. British journal of pharmacology, 175(12), 2300–2309. [Link]

Sources

Exploratory

The Pharmacological Imperative for Partial Allosteric Inhibition

The characterization of novel allosteric binding sites on neurotransmitter transporters represents a frontier in neuropharmacology, particularly in the development of safe, non-addictive analgesics. The human glycine tra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The characterization of novel allosteric binding sites on neurotransmitter transporters represents a frontier in neuropharmacology, particularly in the development of safe, non-addictive analgesics. The human glycine transporter 2 (GlyT2; SLC6A5) is a prime therapeutic target for chronic neuropathic pain. However, the clinical translation of GlyT2 inhibitors has historically been hindered by the severe toxicity associated with full, irreversible transport blockade.

This whitepaper provides an in-depth technical analysis of N-oleoyl-D-lysine (ODLys) , a rationally designed bioactive lipid that acts as a partial, reversible allosteric inhibitor of GlyT2. By mapping its unique extracellular binding pocket and detailing the self-validating experimental workflows used to characterize it, this guide serves as a comprehensive resource for drug development professionals engineering next-generation SLC6 modulators.

GlyT2 is predominantly expressed in presynaptic inhibitory neurons of the spinal cord dorsal horn, where it clears glycine from the synaptic cleft to terminate inhibitory neurotransmission and recycles it into presynaptic vesicles[1]. In neuropathic pain states, glycinergic tone is diminished. Inhibiting GlyT2 prolongs the residence time of synaptic glycine, enhancing inhibitory signaling and suppressing the ascending pain pathway[1].

Early synthetic inhibitors, such as ORG25543, bind irreversibly to the orthosteric site, resulting in complete transport blockade[2]. While analgesic, this full inhibition prevents the refilling of presynaptic vesicles, eventually depleting vesicular glycine and causing fatal tremors and seizures[2][3].

Conversely, lipid-based allosteric modulators like N-oleoyl-D-lysine act as Negative Allosteric Modulators (NAMs) that only partially inhibit transport (reducing Vmax​ by ~80-90%)[4][5]. This "partial blockade" maintains sufficient glycine recycling to prevent vesicular depletion, offering a wide therapeutic window devoid of acute motor toxicity[4].

G GlyT2 GlyT2 Transporter (Outward-Facing) Synapse Synaptic Glycine Accumulation GlyT2->Synapse Partial Transport Inhibition Toxicity Avoidance of Toxicity (Vesicles Refilled) GlyT2->Toxicity Residual Transport ODLys N-oleoyl-D-lysine (ODLys) ODLys->GlyT2 Allosteric Binding Pain Analgesia / Reduced Pain Signaling Synapse->Pain Enhanced GlyR Activation

Logical flow of ODLys-mediated GlyT2 partial inhibition and resulting analgesia.

Structural Characterization of the ODLys Binding Site

Unlike competitive inhibitors that target the central S1 substrate-binding site, ODLys binds to a distinct, solvent-exposed allosteric pocket. Because GlyT2 possesses the smallest S1 site in the NSS (Neurotransmitter Sodium Symporter) family, large acyl-amino acids physically cannot occupy the orthosteric pocket[2].

Through a synthesis of molecular dynamics (MD) simulations and site-directed mutagenesis, the ODLys binding site has been mapped to an extracellular crevice formed by Transmembrane (TM) domains 5, 7, and 8, and Extracellular Loop 4 (EL4) [1][6].

Head Group Coordination

The D-lysine head group of ODLys remains near the lipid-water interface, interacting extensively with EL4 and the top of TM8[1][7].

  • Aromatic Stacking & Cation- π Interactions: The positively charged amine of the lysine head group engages in cation- π interactions with aromatic residues in EL4.

  • Hydrogen Bonding: The head group forms critical hydrogen bonds with the side chain of Arg531 (R531) and the backbone carbonyl of Val523[1].

  • Selectivity Filter (I545): The specificity of ODLys for GlyT2 over the closely related GlyT1 transporter is dictated by subtle sequence variations in EL4. Specifically, Isoleucine 545 (I545) in GlyT2 is critical; mutating this residue to Leucine (I545L)—the equivalent residue in GlyT1—drastically reduces lipid inhibitor sensitivity[1].

Acyl Tail Intercalation

The 18-carbon oleoyl tail penetrates deep into the transporter architecture, adopting a "tail-down" orientation[4].

  • Hydrophobic Packing: The tail intercalates into an aliphatic-rich cavity between TM5 and TM8[1][4].

  • Stereochemical Causality: While both L- and D-isomers of oleoyl-lysine inhibit GlyT2, the D-isomer (ODLys) was rationally selected for drug development because its non-natural stereochemistry renders it highly resistant to degradation by endogenous proteases and amidases in plasma and liver microsomes, drastically improving its pharmacokinetic half-life[2].

The Role of Membrane Cholesterol

The local lipid environment actively participates in the allosteric mechanism. Membrane cholesterol binds to an adjacent cavity formed by TM1, TM5, and TM7. Upon ODLys binding, cholesterol flips from its standard membrane orientation, inserting its 3'-hydroxyl group into the binding cavity to interact directly with the base of the allosteric site. This synergistic recruitment of cholesterol stabilizes the outward-facing conformation of GlyT2, locking the transporter and slowing the conformational transitions required for glycine translocation[8][9].

G ODLys N-oleoyl-D-lysine Head D-Lysine Head Group ODLys->Head Tail Oleoyl Acyl Tail ODLys->Tail EL4 EL4 (I545, Aromatic Res) Head->EL4 H-bonds / Cation-π TM8 TM8 Aliphatic Pocket Head->TM8 Aromatic Coordination Tail->TM8 Deep Penetration TM5 TM5 Unwinding Region Tail->TM5 Intercalation TM7 TM7 Crevice Tail->TM7 Hydrophobic Packing Chol Cholesterol (TM1/5/7) Chol->TM5 Synergy / Modulation

Structural coordination of ODLys within the GlyT2 allosteric binding pocket.

Quantitative Structure-Activity Relationship (SAR)

To understand the causality behind the selection of ODLys as a lead compound, we must compare its binding metrics against endogenous lipids and synthetic orthosteric inhibitors. The data below synthesizes the functional impact of head group stereochemistry and tail length on transporter inhibition[2][3][4].

CompoundClass / Target SiteTail LengthStereochemistryIC₅₀ (nM)Max Inhibition ( Imax​ )Reversibility
N-oleoyl-D-lysine (ODLys) Lipid Allosteric (NAM)C18 (ω9)D-isomer< 50 nM~ 82% (Partial)Fast / Reversible
N-oleoyl-L-lysine (OLLys) Lipid Allosteric (NAM)C18 (ω9)L-isomer< 50 nM~ 85% (Partial)Fast / Reversible
N-arachidonyl-glycine (NAGly) Endogenous LipidC20 (ω6)Achiral~ 9,000 nM~ 75% (Partial)Reversible
ORG25543 Synthetic OrthostericN/AN/A16 nM100% (Full)Irreversible (Toxic)

Data Interpretation: While ORG25543 exhibits the lowest IC₅₀, its 100% Imax​ and irreversible kinetics lead to neurotoxicity. ODLys achieves comparable nanomolar affinity while maintaining the critical partial inhibition profile required for safety[2][5].

Self-Validating Experimental Protocols

Characterizing a dynamic, lipid-facing allosteric site requires a closed-loop methodology where computational predictions are rigorously challenged by functional biological assays. The following protocols detail the self-validating system used to confirm the ODLys binding site.

G MD 1. Molecular Dynamics & Docking (POPC/Cholesterol Bilayer) Mut 2. Site-Directed Mutagenesis (e.g., I545L, R531A) MD->Mut Predicts key residues Exp 3. Oocyte/Mammalian Expression (WT vs Mutant GlyT2) Mut->Exp Generates variants Ephys 4. Functional Electrophysiology (Patch Clamp / Uptake Assays) Exp->Ephys Enables testing Val 5. Binding Site Validation (Structure-Activity Relationship) Ephys->Val Confirms mechanism

Self-validating workflow for characterizing the GlyT2 lipid binding site.

Protocol 4.1: Atomistic Molecular Dynamics (MD) Simulations

Objective: Predict lipid-protein interactions in a native-like membrane environment.

  • Homology Modeling: Construct a GlyT2 structural model in the outward-facing conformation using the crystallized Drosophila melanogaster dopamine transporter (dDAT) or human serotonin transporter (SERT) as a template[3].

  • System Assembly: Embed the GlyT2 model in a biphasic lipid bilayer consisting of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and cholesterol (e.g., 4:1 ratio)[7].

  • Ligand Docking: Dock ODLys into the extracellular vestibules using induced-fit docking algorithms to account for EL4 flexibility.

  • Simulation Execution: Run unrestrained atomistic MD simulations (e.g., for >4.5 μ s) to observe the spontaneous intercalation of the oleoyl tail into the TM5/TM7/TM8 crevice and the recruitment of membrane cholesterol[7][8].

  • Causality Check: Identify residues maintaining >50% fractional contact time with the ligand (e.g., I545, R531) to nominate targets for mutagenesis[1].

Protocol 4.2: Site-Directed Mutagenesis and Functional Electrophysiology

Objective: Functionally validate MD predictions by measuring the loss of inhibitor efficacy in mutated transporters.

  • Mutagenesis: Use PCR-based site-directed mutagenesis on the human GlyT2 gene (cloned into a high-expression vector like pOTV) to generate point mutations at predicted interaction sites (e.g., I545L to mimic GlyT1, or R531A to abolish hydrogen bonding)[1].

  • Expression System: Synthesize cRNA and microinject it into Xenopus laevis oocytes. Incubate for 3-5 days to allow membrane trafficking of the mutant transporters.

  • Two-Electrode Voltage Clamp (TEVC):

    • Clamp oocytes at -60 mV in a continuous perfusion system.

    • Apply an EC50​ concentration of glycine (typically ~30 μ M) to establish a baseline inward transport current.

    • Co-apply glycine with increasing concentrations of ODLys (1 nM to 10 μ M).

  • Data Analysis: Calculate the IC50​ and Imax​ .

    • Validation Logic: If the mutation (e.g., I545L) significantly increases the IC50​ or abolishes the Imax​ of ODLys without destroying baseline glycine transport, the residue is confirmed as a critical determinant of the allosteric binding site[1].

Conclusion

The characterization of the N-oleoyl-D-lysine binding site represents a paradigm shift in targeting SLC6 family transporters. By moving away from the highly conserved orthosteric S1 site and exploiting the lipid-facing allosteric crevice formed by TM5, TM7, TM8, and EL4, researchers can achieve highly selective, partial inhibition[1][6]. The strategic use of D-stereochemistry further solves the pharmacokinetic liabilities of lipid therapeutics[2]. Moving forward, the synergistic role of membrane cholesterol in this binding pocket opens new avenues for structure-based drug design, enabling the development of next-generation analgesics that safely modulate synaptic tone without the catastrophic side effects of full transport blockade[8][9].

Sources

Foundational

The Role of Oleoyl-D-lysine Sodium in Glycine Transporter 2 (GlyT2) Regulation: A Technical Whitepaper

Executive Summary Aberrations in spinal glycinergic signaling are a hallmark of chronic pain chronification. While targeting the Glycine Transporter 2 (GlyT2) to restore inhibitory tone is a validated therapeutic strateg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aberrations in spinal glycinergic signaling are a hallmark of chronic pain chronification. While targeting the Glycine Transporter 2 (GlyT2) to restore inhibitory tone is a validated therapeutic strategy, early-generation inhibitors like ORG25543 have failed clinically due to severe dose-limiting toxicities, including convulsions and lethality. Oleoyl-D-lysine (ODLys) sodium has emerged as a breakthrough lipid-based, selective allosteric inhibitor of GlyT2. By stabilizing the transporter in an outward-facing conformation, ODLys provides potent analgesia in neuropathic pain models without the adverse motor or respiratory effects associated with classical inhibitors[1]. This whitepaper provides a comprehensive mechanistic, structural, and pharmacological analysis of Oleoyl-D-lysine sodium, complete with validated experimental protocols for preclinical evaluation.

Introduction: The GlyT2 Target in Neuropathic Pain

GlyT2 is predominantly expressed in the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem, where it is responsible for the reuptake of glycine from the synaptic cleft to replenish presynaptic vesicles[2]. In states of chronic neuropathic pain, inhibitory glycinergic transmission is severely diminished.

Inhibiting GlyT2 prevents glycine reuptake, thereby prolonging the residency time of glycine in the synaptic cleft and potentiating inhibitory neurotransmission via glycine receptors (GlyRs). Endogenous lipids such as N-arachidonyl glycine (NAGly) weakly inhibit GlyT2[2]. To improve potency, metabolic stability, and blood-brain barrier (BBB) permeability, synthetic N-acyl amino acids were developed, leading to the discovery of Oleoyl-D-lysine[3].

Structural Biology and Mechanism of Action

Unlike competitive inhibitors that bind to the orthosteric substrate site, Oleoyl-D-lysine acts as an allosteric modulator. High-resolution structural studies (e.g., cryo-EM and X-ray crystallography) reveal that ODLys binds to a distinct extracellular allosteric pocket on GlyT2[2].

Mechanistic Causality

Oleoyl-D-lysine consists of an 18-carbon acyl chain with a cis-double bond at the Δ9 position (oleoyl moiety) conjugated via an amide bond to a D-lysine headgroup[2].

  • Lipid Tail Insertion: The oleoyl tail intercalates into the lipid-protein interface, specifically interacting with extracellular loop 4 (EL4) and transmembrane domain 1b (TM1b)[2][4].

  • Headgroup Anchoring: The positively charged D-lysine headgroup forms critical hydrogen bonds and electrostatic interactions with extracellular residues of GlyT2[2][4].

  • Conformational Arrest: By acting as a molecular "wedge," ODLys stabilizes GlyT2 in an outward-facing, open conformation. This prevents the conformational transition to the inward-facing state required for the translocation of glycine, Na+, and Cl- into the cytoplasm[2].

GlyT2_Mechanism Synapse Synaptic Cleft (High Glycine) GlyT2_Out GlyT2 (Outward-Facing) Synapse->GlyT2_Out Glycine binding GlyT2_Arrest Conformational Arrest (Transport Blocked) GlyT2_Out->GlyT2_Arrest Stabilized by ODLys GlyT2_In GlyT2 (Inward-Facing) GlyT2_Out->GlyT2_In Normal Transport ODLys Oleoyl-D-lysine (Allosteric Wedge) ODLys->GlyT2_Out Binds EL4/TM1b Analgesia Restored Inhibitory Tone (Analgesia) GlyT2_Arrest->Analgesia Increased Synaptic Glycine

Mechanism of GlyT2 allosteric inhibition by Oleoyl-D-lysine leading to analgesia.

Pharmacological Profile & Quantitative Data

Classical GlyT2 inhibitors like ORG25543 bind irreversibly or very slowly reversibly, leading to catastrophic depletion of presynaptic vesicular glycine. This paradoxically abolishes glycinergic transmission at high doses, causing tremors, convulsions, and death[1][3]. Oleoyl-D-lysine bypasses this toxicity due to its reversible allosteric nature, exhibiting a wide therapeutic window. It demonstrates peak analgesia in chronic constriction injury (CCI) mice at 30 mg/kg (i.p.) without inducing respiratory depression or motor incoordination[1][5].

Table 1: Comparative Pharmacology of GlyT2 Inhibitors
ParameterOleoyl-D-lysine (ODLys)ORG25543N-arachidonyl glycine (NAGly)
Target Selectivity GlyT2 selective (No GlyT1 activity)[3]GlyT2 selective[3]GlyT2 selective[2]
In vitro IC50 (GlyT2) ~25 nM[2]16 nM[3]~9,000 nM[4]
Mechanism of Inhibition Allosteric, Reversible[2]Competitive, Slowly Reversible[2][3]Allosteric, Reversible[4]
Peak Analgesic Dose 30 mg/kg (i.p.)[5]N/A (Lethal before full efficacy)[1]N/A (Rapidly degraded)
Side Effects at Peak None observed[1]Convulsions, Lethality (at 50 mg/kg)[1]N/A
Pain Modality Efficacy Chronic Neuropathic (Not Acute/Inflammatory)[1]Neuropathic (Limited by toxicity)[1][3]Neuropathic (Weak)[2]

Experimental Methodologies & Protocols

To ensure reproducibility, the following protocols outline the standard methodologies for evaluating Oleoyl-D-lysine in vitro and in vivo.

Protocol 1: In Vitro [3H]-Glycine Uptake Assay for GlyT2 Kinetics

This protocol validates the inhibitory potency (IC50) of Oleoyl-D-lysine on human GlyT2 expressed in mammalian cells.

Materials:

  • HEK293 cells stably expressing human GlyT2.

  • Oleoyl-D-lysine sodium salt (Biotechnology grade, >98% purity)[6].

  • Radiolabeled [3H]-glycine (PerkinElmer).

  • HEPES-buffered saline (HBS): 150 mM NaCl, 10 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4.

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK293-GlyT2 cells in 96-well plates at a density of 40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve Oleoyl-D-lysine sodium in DMSO to create a 10 mM stock. Perform serial dilutions in HBS to achieve final assay concentrations ranging from 1 nM to 10 μM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent toxicity.

  • Pre-incubation: Wash cells twice with warm HBS. Add 50 μL of the prepared Oleoyl-D-lysine dilutions to the respective wells and pre-incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the highly lipophilic tail of ODLys to partition into the plasma membrane and access the EL4/TM1b allosteric site.

  • Uptake Initiation: Add 50 μL of HBS containing 10 μM unlabeled glycine spiked with 1 μCi/mL [3H]-glycine to each well.

  • Termination & Measurement: After exactly 10 minutes, terminate the reaction by rapidly washing the cells three times with ice-cold HBS. Lyse the cells using 0.1 M NaOH.

  • Quantification: Transfer lysates to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol 2: In Vivo Chronic Constriction Injury (CCI) Model & Efficacy Testing

This protocol assesses the in vivo reversal of mechanical allodynia by Oleoyl-D-lysine in a neuropathic pain model.

Step-by-Step Procedure:

  • Surgical Induction (CCI): Under isoflurane anesthesia, expose the sciatic nerve of male mice at the mid-thigh level. Loosely tie three chromic gut ligatures around the nerve with 1 mm spacing. Allow 7-14 days for the development of robust mechanical allodynia.

  • Baseline Testing: Acclimate mice to wire-mesh observation cages. Assess baseline mechanical withdrawal thresholds using von Frey filaments (up-down method).

  • Dosing: Administer Oleoyl-D-lysine (30 mg/kg) via intraperitoneal (i.p.) injection. Vehicle control should consist of a suitable lipid-compatible excipient (e.g., Tween-80/Saline). Causality: 30 mg/kg i.p. has been empirically determined as the peak analgesic dose that avoids off-target effects while providing sufficient CNS exposure[1][5].

  • Behavioral Assessment: Measure von Frey thresholds at 30, 60, 120, and 240 minutes post-injection to plot the time-course of antiallodynia.

  • Toxicity Screening (Parallel Cohort): Assess respiratory depression using whole-body plethysmography and motor coordination using a rotarod apparatus at the Tmax (typically 30-60 mins post-dose)[1].

InVivo_Workflow CCI 1. CCI Surgery (Sciatic Ligation) Recovery 2. Recovery & Allodynia Development (7-14 Days) CCI->Recovery Baseline 3. Baseline von Frey Testing Recovery->Baseline Dosing 4. IP Injection (ODLys 30 mg/kg) Baseline->Dosing Assay 5. Time-Course von Frey & Rotarod Dosing->Assay

Workflow for in vivo evaluation of Oleoyl-D-lysine in the CCI neuropathic pain model.

Translational Outlook

Oleoyl-D-lysine represents a critical paradigm shift in the development of GlyT2 inhibitors. By utilizing a lipid-based scaffold that targets an allosteric pocket, it achieves the delicate balance of partial/reversible inhibition required to restore glycinergic tone without depleting presynaptic glycine stores[1][2]. Its specific efficacy in chronic neuropathic pain—while sparing acute and inflammatory pain pathways—highlights the distinct role of GlyT2 in central sensitization[1]. Future drug development efforts will likely focus on optimizing the oral bioavailability of ODLys analogs while maintaining this highly favorable therapeutic index.

References

  • Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. PNAS. Available at:[Link]

  • Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry (via PMC). Available at:[Link]

  • Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife. Available at: [Link]

Sources

Exploratory

Oleoyl-D-Lysine Sodium Salt: Molecular Profiling, Structural Binding Kinetics, and Application in Neuropathic Pain Models

Executive Summary & Scientific Rationale The management of chronic neuropathic pain remains a significant clinical challenge due to the dose-limiting toxicities and abuse potential of current therapeutics. The Glycine Tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The management of chronic neuropathic pain remains a significant clinical challenge due to the dose-limiting toxicities and abuse potential of current therapeutics. The Glycine Transporter 2 (GlyT2), located on the presynaptic terminals of inhibitory glycinergic neurons, has emerged as a highly promising target. Complete inhibition of GlyT2, however, leads to severe motor toxicity by depleting presynaptic glycine stores.

Oleoyl-D-lysine (sodium salt) represents a breakthrough in rational drug design: a bioactive, lipid-based N-acyl amino acid that acts as a partial, allosteric inhibitor of GlyT2. By reducing—but not completely blocking—glycine reuptake, it elevates synaptic glycine levels to achieve profound analgesia while preserving essential vesicular recycling. This technical guide provides an in-depth analysis of its chemical properties, structural binding kinetics, and validated experimental workflows for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The molecular architecture of Oleoyl-D-lysine is deliberately engineered to overcome the limitations of endogenous lipid inhibitors like N-arachidonyl glycine (NAGly).

  • The Oleoyl Tail: The 18-carbon acyl chain with a cis-double bond at the Δ9 position is critical for deep penetration into the transporter's lipid cavity.

  • The D-Lysine Headgroup: The selection of the D-isomer over the L-isomer is a crucial pharmacokinetic choice. It confers high resistance to degradation by endogenous proteases and amidases in plasma and liver microsomes, drastically extending the compound's half-life 1.

  • The Sodium Salt Formulation: The lipid tail renders the free acid highly lipophilic. The monosodium salt formulation provides the necessary aqueous solubility for in vitro and in vivo biological assays without requiring cytotoxic concentrations of organic solvents.

Quantitative Data Summary
PropertyValue / Specification
Formal Name N2-[(9Z)-1-oxo-9-octadecen-1-yl]-D-lysine, monosodium salt
Molecular Formula C₂₄H₄₆N₂O₃ • Na
Molecular Weight 433.6 g/mol
Purity >98% (Biotechnology Grade)
Target Selectivity GlyT2a (IC₅₀ = 48.3 nM) over GlyT1b (IC₅₀ > 3,000 nM)
Solubility Profile DMF: 10 mg/ml; DMSO: 30 mg/ml; Ethanol: 50 mg/ml; PBS (pH 7.2): 0.25 mg/ml
Storage Conditions -20°C (Solid/Powder format)
SMILES String O=C(NC(O)=O)CCCCCCC/C=C\CCCCCCCC.[Na]

Data supported by Cayman Chemical product specifications 2.

Structural Biology & Mechanism of Action

Recent Cryo-Electron Microscopy (Cryo-EM) resolutions have elucidated the precise binding kinetics of Oleoyl-D-lysine to GlyT2. The compound does not compete with glycine at the primary substrate site. Instead, it binds to an outward-facing conformation within a deep, extracellular-facing allosteric lipid pocket 3.

  • Lipid Intercalation: The oleoyl tail orients "tail-down," intercalating between the aliphatic-rich regions of transmembrane domains TM5 and TM8 4.

  • Headgroup Anchoring: The positively charged D-lysine headgroup interacts with the extracellular vestibule. Mutagenesis studies confirm that residue W207 is an absolute requirement for binding; W207A mutants completely lose sensitivity to Oleoyl-D-lysine 3.

  • Conformational Locking: Binding restricts the transporter's conformational flexibility, slowing the transport cycle rather than halting it. This partial inhibition (capping at ~60-70% max inhibition) is the mechanistic key to its safety profile, preventing the fatal hyperexcitability seen with full inhibitors 5.

G ODL Systemic Administration Oleoyl-D-lysine (Sodium Salt) BBB Blood-Brain Barrier Penetration (Lipid Tail Mediated) ODL->BBB GlyT2 Allosteric Binding to GlyT2 (TM1, 3, 5, 7, 8 & W207) BBB->GlyT2 Reuptake Partial Inhibition of Presynaptic Glycine Reuptake GlyT2->Reuptake Synapse Elevation of Synaptic Glycine Concentration Reuptake->Synapse GlyR Prolonged Activation of Inhibitory Glycine Receptors Synapse->GlyR Analgesia Suppression of Excitatory Firing (Analgesic Efficacy) GlyR->Analgesia

Mechanism of GlyT2 partial inhibition by Oleoyl-D-lysine producing analgesia.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in self-validation steps. These methodologies are standard for evaluating N-acyl amino acid inhibitors.

Protocol A: In Vitro Electrophysiology (Xenopus Oocyte TEVC)

This workflow measures the real-time transport current of GlyT2 and validates the compound's selectivity.

  • Step 1: cRNA Preparation & Expression. Synthesize human GlyT2a and GlyT1b cRNA. Inject 2-5 ng into defolliculated Xenopus laevis oocytes. Causality: Defolliculation removes endogenous gap junctions and receptors that could introduce confounding background currents. Incubate for 3-5 days.

  • Step 2: Two-Electrode Voltage Clamp (TEVC). Clamp oocytes at -60 mV in ND96 buffer. Causality: GlyT2 is electrogenic (co-transporting 3 Na⁺ and 1 Cl⁻ per glycine molecule); -60 mV provides an optimal electrochemical driving force to measure the inward transport current.

  • Step 3: Baseline & I_max Establishment. Perfuse with 30 μM glycine to establish the maximal transport current (I_max).

  • Step 4: Inhibitor Application. Perfuse Oleoyl-D-lysine (1 nM to 3 μM) concurrently with 30 μM glycine to generate a concentration-response curve.

  • Step 5: Self-Validation (Selectivity & Reversibility).

    • Washout Phase: Remove the inhibitor and re-apply glycine. The current must partially recover, proving the compound acts via reversible allosteric binding, not membrane disruption.

    • Counter-Screening: Run the exact same protocol on GlyT1b-expressing oocytes. Oleoyl-D-lysine must show no significant inhibition up to 3 μM, confirming GlyT2a selectivity.

Protocol B: In Vivo Efficacy (Rat Nerve Ligation Model)

This workflow evaluates the blood-brain barrier permeability and analgesic efficacy of the compound.

  • Step 1: Disease Modeling. Perform partial sciatic nerve ligation (pSNL) on male rats to induce mechanical allodynia. Allow 7-14 days for the neuropathic phenotype to stabilize.

  • Step 2: Baseline Algometry. Use von Frey filaments to establish baseline paw withdrawal thresholds (PWT) on both the injured and uninjured (contralateral) paws.

  • Step 3: Formulation & Administration. Dissolve Oleoyl-D-lysine sodium salt in a suitable vehicle (e.g., PBS with low-concentration Tween-80) and administer intraperitoneally (i.p.) at 30 mg/kg.

  • Step 4: Efficacy Measurement. Measure PWT at 1, 3, and 6 hours post-injection. A successful result will show a significant increase in PWT in the injured paw (reversal of allodynia).

  • Step 5: Self-Validation (Motor Toxicity Check). Continuously monitor the uninjured contralateral paw. If the compound increases the withdrawal threshold of the healthy paw or causes observable lethargy, the effect is likely due to general motor impairment/sedation rather than targeted analgesia. True partial GlyT2 inhibitors like Oleoyl-D-lysine will selectively reverse allodynia without affecting normal motor function.

References

The following authoritative sources ground the mechanistic claims and protocol standards detailed in this guide:

  • Mechanisms of transport and analgesic compounds recognition by glycine transporter 2 Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics Source: eLife URL:[Link]

  • The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity Source: Journal of Biological Chemistry (via NIH PMC) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetics of Oleoyl-D-lysine Sodium in Murine Models

Introduction Oleoyl-D-lysine is a synthetic N-acyl amino acid that has emerged as a potent and selective inhibitor of the glycine transporter 2 (GlyT2).[1][2] As a member of the bioactive lipid family, its unique structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Oleoyl-D-lysine is a synthetic N-acyl amino acid that has emerged as a potent and selective inhibitor of the glycine transporter 2 (GlyT2).[1][2] As a member of the bioactive lipid family, its unique structure, featuring a monounsaturated oleoyl tail and a D-enantiomer of lysine as the head group, confers high metabolic stability and the ability to cross the blood-brain barrier.[3][4] These properties make it a promising therapeutic candidate for conditions where modulation of glycinergic neurotransmission is beneficial, particularly in the management of chronic neuropathic pain.[5][6]

Understanding the pharmacokinetic profile—the journey of a drug through the body—is a critical step in drug development. It governs the onset, intensity, and duration of a drug's effect. For researchers, scientists, and drug development professionals, a thorough grasp of the absorption, distribution, metabolism, and excretion (ADME) of Oleoyl-D-lysine in preclinical models is essential for designing effective dosing regimens, predicting human pharmacokinetics, and ensuring a viable safety profile.

This guide provides a comprehensive overview of the known pharmacokinetic properties of Oleoyl-D-lysine in rodent models and delivers detailed, field-proven protocols for researchers to conduct their own definitive studies in murine models.

Core Physicochemical and Stability Profile

A molecule's behavior in vivo is fundamentally dictated by its chemical nature. Oleoyl-D-lysine is an amphipathic molecule with a lipophilic fatty acid tail and a polar, positively charged amino acid head group. The sodium salt form enhances its solubility for formulation purposes.

Metabolic Stability: The Advantage of the D-Configuration

A key feature of Oleoyl-D-lysine is its remarkable resistance to metabolic degradation. N-acyl amino acids are typically metabolized via hydrolysis of the amide bond by enzymes such as fatty acid amide hydrolase (FAAH) or through oxidation of the lipid chain.[3][7] However, studies have demonstrated that Oleoyl-D-lysine is resistant to degradation in both human and rat plasma and liver microsomes.[3][5]

Causality Insight: The use of the D-enantiomer of lysine, as opposed to the naturally occurring L-enantiomer, is a deliberate and critical design choice. Endogenous proteases and hydrolases are stereospecific and primarily recognize L-amino acids. By incorporating a D-amino acid, the molecule evades this enzymatic machinery, significantly prolonging its biological half-life and increasing its potential for sustained therapeutic action.

Pharmacokinetic Profile (ADME) in Rodent Models

While comprehensive pharmacokinetic data in mice is still emerging, valuable insights can be drawn from studies conducted in rats, which provide a strong foundation for designing and interpreting murine experiments.

Absorption

Oleoyl-D-lysine is rapidly absorbed following intraperitoneal (i.p.) injection in rats.[3] This route of administration is frequently used in preclinical rodent studies to bypass first-pass metabolism and ensure high bioavailability. In mice, i.p. administration has been shown to be effective in producing analgesia in neuropathic pain models at doses of 30 mg/kg, with mild side effects only observed at a much higher dose of 100 mg/kg.[6]

Information regarding the oral bioavailability of Oleoyl-D-lysine is not currently available in the literature. Given its potential as a therapeutic agent, determining its absorption characteristics after oral administration is a critical next step.

Distribution

Following absorption, Oleoyl-D-lysine distributes from the plasma into various tissues. Its lipophilic nature suggests it will likely partition into tissues with high lipid content. Crucially, it has been shown to readily cross the blood-brain barrier (BBB), a necessary attribute for targeting GlyT2 in the central nervous system.[3][4]

Pharmacokinetic parameters determined in Sprague Dawley rats following a single 27.5 mg/kg i.p. dose provide a quantitative look at its distribution profile.[3]

ParameterPlasmaBrain
Cmax (Maximum Concentration) 16690 ng/mL1854 ng/g
Tmax (Time to Cmax) 1 hour24 hours
t1/2 (Terminal Half-life) 10 hoursNot Calculated
AUC0-24h (Area Under the Curve) 101838 ngh/mL25526 ngh/g
Table 1: Pharmacokinetic parameters of Oleoyl-D-lysine in rats.[3]

Expertise Insight: The significant difference between the Tmax in plasma (1 hour) and the brain (24 hours) is noteworthy. It suggests a rapid initial absorption into the systemic circulation followed by a slower, sustained accumulation in the brain tissue. This "depot" effect in the CNS could contribute to a prolonged duration of action at the therapeutic target.

Metabolism

As established by in vitro microsomal and plasma stability assays, Oleoyl-D-lysine undergoes minimal metabolism.[3] This stability is a significant advantage, as it leads to a more predictable pharmacokinetic profile with less inter-individual variability and a reduced likelihood of forming active or toxic metabolites. The primary enzyme systems involved in the metabolism of other N-acyl amino acids, such as FAAH and peptidase M20 domain containing 1 (PM20D1), appear to be less effective against this D-amino acid-containing analogue.[8][9]

Excretion

The precise excretion pathways for Oleoyl-D-lysine have not been fully elucidated. For metabolically stable, lipophilic compounds, biliary excretion into the feces is often a major route of elimination. Renal excretion of the unchanged drug may be limited due to its lipophilicity and potential for reabsorption in the kidney tubules. However, any minor polar metabolites formed would likely be excreted via the urine.[10] A comprehensive murine study should include the collection of both urine and feces to perform a complete mass balance analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, providing researchers with the necessary steps to generate robust and reliable pharmacokinetic data for Oleoyl-D-lysine in murine models.

Protocol 1: Murine Pharmacokinetic Study (Serial Sampling)

This protocol is designed to generate a full pharmacokinetic profile from a single cohort of mice, minimizing animal usage and inter-animal variability.

Step-by-Step Methodology:
  • Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least one week prior to the study.

  • Dosing Formulation:

    • For Intraperitoneal (IP) Administration: Prepare a suspension of Oleoyl-D-lysine sodium at 3 mg/mL in a vehicle of 10% DMSO, 10% Solutol HS-15, and 80% saline for a 30 mg/kg dose at a 10 mL/kg dosing volume.[3] Ensure the suspension is homogenous by vortexing before each injection.

    • For Oral Gavage (PO): Due to its lipophilicity, a lipid-based or suspension formulation is recommended. A vehicle of 0.5% (w/v) methylcellulose in water is a common starting point for screening.

    • For Intravenous (IV) Bolus (for bioavailability): A solution in 5% DMSO in saline may be feasible, administered at a lower dose (e.g., 5 mg/kg) via the tail vein. Solubility must be confirmed prior to administration.

  • Experimental Groups:

    • Group 1: IP administration (30 mg/kg), n=4-6 mice.

    • Group 2: PO administration (e.g., 50 mg/kg), n=4-6 mice.

    • Group 3: IV administration (e.g., 5 mg/kg), n=4-6 mice.

  • Blood Sample Collection (Serial Bleeding):

    • Collect sparse blood samples (~30-40 µL) from each mouse at predetermined time points. A typical schedule for an IP dose would be: pre-dose, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

    • Use submandibular or saphenous vein bleeding for early time points.

    • Collect blood into K2-EDTA coated microcentrifuge tubes. Keep on ice.

  • Plasma Preparation:

    • Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C within 30 minutes of collection.

    • Carefully aspirate the supernatant (plasma) and transfer to a new, clearly labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis.

  • Terminal Procedure (Optional Tissue Collection):

    • At the final time point (e.g., 24 hours), anesthetize mice deeply.

    • Perform a terminal blood collection via cardiac puncture.

    • Perfuse the animal with ice-cold saline to remove blood from tissues.

    • Dissect tissues of interest (e.g., brain, liver, kidney, adipose tissue), weigh them, and snap-freeze in liquid nitrogen. Store at -80°C.

Workflow Diagram:

PK_Study_Workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dosing & Sampling cluster_process Phase 3: Processing & Storage acclimate Animal Acclimation formulate Dosing Formulation Prep acclimate->formulate dosing Dosing (IP, PO, or IV) formulate->dosing sampling Serial Blood Sampling (0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling Time Points centrifuge Centrifuge for Plasma sampling->centrifuge terminal Terminal Collection & Tissue Harvest sampling->terminal Final Time Point store_plasma Store Plasma @ -80°C centrifuge->store_plasma analysis Bioanalysis store_plasma->analysis store_tissue Store Tissues @ -80°C terminal->store_tissue store_tissue->analysis

Caption: Workflow for a murine pharmacokinetic study.

Protocol 2: Bioanalytical Method by LC-MS/MS

This protocol provides a robust method for quantifying Oleoyl-D-lysine in plasma and brain homogenate, adapted from established methods for similar N-acyl amino acids.[11]

Step-by-Step Methodology:
  • Materials and Reagents:

    • Oleoyl-D-lysine sodium reference standard

    • Internal Standard (IS): Ideally, a stable isotope-labeled version (e.g., Oleoyl-D-lysine-d4). If unavailable, a close structural analogue (e.g., Stearoyl-D-lysine) can be used.[12]

    • Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade

    • Formic Acid, LC-MS grade

    • Ultrapure water

  • Preparation of Standards and QC Samples:

    • Prepare a 1 mg/mL stock solution of Oleoyl-D-lysine and the IS in methanol.

    • Perform serial dilutions to create working solutions for the calibration curve (e.g., 1 ng/mL to 20,000 ng/mL) and quality control (QC) samples (low, medium, high concentrations).

    • Spike the working solutions into blank mouse plasma to prepare the calibration standards and QCs.

  • Sample Preparation (Protein Precipitation):

    • For plasma samples: To 20 µL of plasma (calibrator, QC, or unknown sample), add 80 µL of ice-cold ACN containing the internal standard (e.g., at 100 ng/mL).

    • For brain tissue: Homogenize the weighed tissue in 4 volumes of ice-cold saline. Use 20 µL of the homogenate and proceed as with plasma.

    • Vortex all samples vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

    • Inject 5 µL into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to 50% B and re-equilibrate.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI+) source.

    • MS/MS Transitions (Hypothetical):

      • Oleoyl-D-lysine: Precursor ion [M+H]+ m/z 411.4 → Product ion (e.g., fragment from loss of water and lysine head group).

      • Internal Standard (Oleoyl-D-lysine-d4): Precursor ion [M+H]+ m/z 415.4 → Corresponding product ion.

      • Note: These transitions must be optimized empirically on the specific instrument by infusing the pure compound.

Bioanalysis Workflow Diagram:

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 20 µL Plasma or Brain Homogenate add_is Add 80 µL ACN with Internal Standard sample->add_is vortex Vortex 1 min add_is->vortex centrifuge Centrifuge 14,000g, 15 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject lc_sep C18 Reverse Phase Chromatography inject->lc_sep ms_detect ESI+ MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Integrate Peak Areas (Analyte / IS) ms_detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Unknowns calibrate->quantify pk_params Calculate PK Parameters quantify->pk_params

Caption: Bioanalytical workflow for Oleoyl-D-lysine quantification.

Data Analysis and Interpretation

Once concentration-time data has been generated, standard non-compartmental analysis (NCA) is used to determine key pharmacokinetic parameters:

  • Cmax and Tmax: Determined directly from the observed data.

  • AUC (Area Under the Curve): Calculated using the linear-up/log-down trapezoidal rule.

  • t1/2 (Terminal Half-life): Calculated as 0.693 / λz, where λz is the terminal elimination rate constant.

  • CL/F (Apparent Clearance): Calculated as Dose / AUC.

  • Vz/F (Apparent Volume of Distribution): Calculated as Dose / (λz * AUC).

  • F (Oral Bioavailability): Calculated as (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral).

Conclusion and Future Directions

Oleoyl-D-lysine sodium stands out as a promising analgesic candidate due to its high potency, selectivity, and, critically, its metabolic stability conferred by the D-lysine moiety. The pharmacokinetic profile in rats demonstrates rapid absorption and excellent brain penetration, aligning with its mechanism of action in the CNS.[3]

This guide provides the foundational knowledge and detailed experimental blueprints for researchers to rigorously characterize the pharmacokinetics of Oleoyl-D-lysine in murine models. Key future work should focus on determining its oral bioavailability, fully characterizing its distribution in a wider range of tissues, and elucidating its primary excretion pathways. These data will be invaluable for optimizing dosing strategies, predicting human pharmacokinetics, and advancing this molecule through the drug development pipeline.

References

  • Mostyn, S. N., Rawling, T., Mohammadi, S., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry, 62(5), 2466–2484. Available from: [Link]

  • ResearchGate. Peripheral administration of selective GlyT2 inhibitor, oleoyl-D-lysine, is analgesic in neuropathic but not acute or inflammatory pain models in mice | Request PDF. Available from: [Link]

  • Wilson, B. S., Peiser-Oliver, J., Gillis, A., et al. (2022). Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice. The Journal of Pharmacology and Experimental Therapeutics, 382(3), 246–255. Available from: [Link]

  • Welliver, M. S., Drenan, R. M., & McIntosh, J. M. (2021). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. ACS chemical neuroscience, 12(23), 4419–4426. Available from: [Link]

  • OUCI. Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic P… Available from: [Link]

  • Varesio, E., Lequeu, T., & Hopfgartner, G. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Metabolomics, 12(5), 81. Available from: [Link]

  • IROA Technologies. (2023). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Available from: [Link]

  • Devlin, A. S., Fischbach, M. A., & Turnbaugh, P. J. (2022). Bile acid-CoA:amino acid N-acyltransferase gene knockout alters early life development, the gut microbiome and reveals unusual bile acid conjugates in mice. bioRxiv. Available from: [Link]

  • BioHippo. Oleoyl-D-lysine. Available from: [Link]

  • Iannotti, F. A., & Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 797. Available from: [Link]

  • Mostyn, S. N., et al. (2019). Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife, 8, e47150. Available from: [Link]

  • ResearchGate. (PDF) N-Acyl amino acids and their impact on biological processes. Available from: [Link]

  • Mostyn, S. N., et al. (2020). The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity. Journal of Biological Chemistry, 295(1), 131-143. Available from: [Link]

  • Waters Corporation. Amino Acid Analysis Kits & Reference Standards for HPLC. Available from: [Link]

  • Ko, B., et al. (2023). Excretion of excess nitrogen and increased survival by loss of SLC6A19 in a mouse model of ornithine transcarbamylase deficiency. Journal of inherited metabolic disease, 46(1), 108–119. Available from: [Link]

  • Wikipedia. N-Acylamides. Available from: [Link]

  • Analytical Chemical Products. Internal Standards for Protein Quantification by LC-MS/MS. Available from: [Link]

  • Long, J. Z., et al. (2018). Ablation of PM20D1 reveals N-acyl amino acid control of metabolism and nociception. Proceedings of the National Academy of Sciences, 115(29), E6927–E6935. Available from: [Link]

Sources

Exploratory

Oleoyl-D-Lysine Sodium: Blood-Brain Barrier Permeability and Pharmacokinetic Profiling for Neuropathic Pain Therapeutics

Executive Summary The development of targeted analgesics for chronic neuropathic pain has long been hindered by the severe dose-limiting side effects of central nervous system (CNS) active compounds. Oleoyl-D-lysine sodi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted analgesics for chronic neuropathic pain has long been hindered by the severe dose-limiting side effects of central nervous system (CNS) active compounds. Oleoyl-D-lysine sodium has emerged as a highly selective, lipid-based allosteric inhibitor of the Glycine Transporter 2 (GlyT2). Unlike traditional small-molecule inhibitors (e.g., ORG25543) that cause convulsions and respiratory depression, Oleoyl-D-lysine sodium provides near-complete antiallodynia with a highly favorable safety profile.

As a Senior Application Scientist, I have structured this technical whitepaper to guide drug development professionals through the mechanistic rationale, structural advantages, and the rigorous experimental protocols required to accurately quantify the blood-brain barrier (BBB) permeability of this novel therapeutic agent.

Mechanistic Rationale: GlyT2 Inhibition & Neuropathic Pain

In the healthy spinal cord dorsal horn, inhibitory glycinergic neurotransmission tightly regulates the relay of primary sensory information to the brain. In chronic neuropathic pain states, this inhibitory control is diminished, leading to hyperexcitability and allodynia.

Oleoyl-D-lysine sodium acts by selectively inhibiting GlyT2, the primary transporter responsible for the presynaptic reuptake of glycine. Recent cryo-EM structural studies reveal that Oleoyl-D-lysine acts as a wedge in a previously unseen allosteric binding pocket, stabilizing GlyT2 in an outward-facing conformation and preventing the transport cycle . By blocking reuptake, the compound increases glycine concentrations in the synaptic cleft, restoring inhibitory control over pain signaling pathways.

GlyT2_Pathway ODL Oleoyl-D-Lysine GlyT2 Presynaptic GlyT2 ODL->GlyT2 Allosteric Inhibition Gly Synaptic Glycine GlyT2->Gly Blocks Reuptake GlyR Postsynaptic GlyR Gly->GlyR Activates Pain Pain Inhibition GlyR->Pain Hyperpolarization

Figure 1: Mechanism of GlyT2 allosteric inhibition by Oleoyl-D-Lysine sodium.

Structural Advantages Driving Blood-Brain Barrier Permeability

The success of Oleoyl-D-lysine sodium relies heavily on its rational structural design, which balances lipophilicity for BBB penetration with metabolic stability :

  • The Oleoyl Tail (C18:1 Δ9): The 18-carbon acyl chain with a cis-double bond imparts significant lipophilicity, allowing the compound to cross the tight junctions of the BBB via passive transcellular diffusion.

  • The D-Lysine Headgroup: The substitution of the naturally occurring L-amino acid with its D-enantiomer provides critical resistance against endogenous proteases. This prevents rapid enzymatic cleavage by plasma and liver microsomes, maintaining systemic concentrations high enough to drive a concentration gradient across the BBB.

  • The Sodium Salt Formulation: Converting the compound to a monosodium salt enhances its aqueous solubility, making it viable for physiological buffer formulation and in vivo administration without relying on toxic concentrations of organic solvents.

Quantitative Pharmacokinetics & BBB Penetration Data

To facilitate rapid comparison, the core pharmacokinetic and pharmacodynamic parameters of Oleoyl-D-lysine sodium are summarized below.

ParameterValueAnalytical Source
Target Selectivity GlyT2a (IC50 = 48.3 nM) vs. GlyT1b (IC50 > 3,000 nM)
Optimal Analgesic Dose 30 mg/kg (i.p.) in mice (Peak antiallodynia)
Aqueous Solubility ~0.25 mg/mL in PBS (pH 7.2)
Molecular Weight 433.6 g/mol (Monosodium Salt)
Mechanism of Action Stabilizes outward-facing conformation (Allosteric)

Experimental Protocols for BBB Permeability Studies

To accurately assess the CNS penetration of highly lipophilic compounds, researchers must employ a two-tiered approach: high-throughput in vitro screening followed by rigorous in vivo pharmacokinetic profiling.

In Vitro PAMPA-BBB Assay

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, cell-free prediction of passive transcellular permeability. Because Oleoyl-D-lysine crosses the BBB primarily via passive diffusion, this model is highly predictive.

  • Preparation of Artificial Membrane: Coat a PVDF membrane filter (0.45 µm pore size) with a porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL). PBLE closely mimics the lipid composition of the human BBB.

  • Donor and Acceptor Compartment Setup: Add Oleoyl-D-lysine sodium (diluted to 10 µM in PBS, pH 7.4) to the donor well. Fill the acceptor well with fresh PBS.

    • Self-Validation Step: Include Lucifer Yellow (100 µM) in the donor compartment to monitor membrane integrity. Any leakage of Lucifer Yellow into the acceptor well indicates a compromised lipid barrier, invalidating the well.

  • Incubation: Incubate the assembly at 37°C for 4 hours under gentle agitation to minimize the unstirred water layer.

  • Quantification: Quantify the concentration of Oleoyl-D-lysine in both compartments using LC-MS/MS and calculate the effective permeability ( Pe​ ).

In Vivo Brain-to-Plasma Partitioning ( Kp,uu​ )

Causality: Total brain concentration ( Kp​ ) can be misleading for lipophilic compounds due to high non-specific binding to brain tissue lipids. Calculating the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) ensures we are measuring the pharmacologically active fraction available to bind GlyT2.

  • Dosing: Administer Oleoyl-D-lysine sodium (30 mg/kg, i.p.) to adult male C57BL/6 mice. This dose provides peak analgesia without inducing respiratory depression .

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4 hours post-dose), euthanize the animals. Collect systemic blood via cardiac puncture.

    • Self-Validation Step: Perfuse the brain with ice-cold saline prior to harvesting. This removes residual blood from the cerebral microvasculature, preventing false-positive brain concentration readings.

  • Sample Processing: Homogenize brain tissue in a 1:3 (w/v) ratio of PBS. Precipitate proteins from both plasma and brain homogenates using cold acetonitrile containing a deuterated internal standard.

  • Equilibrium Dialysis: Perform rapid equilibrium dialysis (RED) on naive plasma and brain homogenates spiked with the compound to determine the unbound fractions ( fu,plasma​ and fu,brain​ ).

  • LC-MS/MS Analysis: Analyze the supernatant to determine total concentrations ( Cplasma​ and Cbrain​ ).

  • Calculation: Calculate the unbound partition coefficient: Kp,uu​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) . A Kp,uu​ approaching 1.0 indicates excellent BBB penetration without active efflux.

BBB_Workflow Prep 1. Formulation in PBS Admin 2. In Vivo Dosing (i.p.) Prep->Admin Sample 3. Plasma & Brain Harvest Admin->Sample Homogenize 4. Protein Precipitation Sample->Homogenize LCMS 5. LC-MS/MS Analysis Homogenize->LCMS Calc 6. Calculate Kp,uu LCMS->Calc

Figure 2: Step-by-step workflow for in vivo BBB permeability and PK profiling.

Analytical Challenges and Best Practices

Expertise & Experience: Working with highly lipophilic N-acyl amino acids presents unique analytical challenges. Oleoyl-D-lysine exhibits significant non-specific binding to standard polypropylene laboratory consumables. To mitigate this, all standard curves and sample preparations must utilize silanized glass vials or low-binding plasticware. Furthermore, the inclusion of a carrier protein (e.g., 0.1% BSA) or a small percentage of organic solvent (e.g., 5% DMSO) in the aqueous working solutions prevents compound precipitation and adsorption, ensuring accurate quantification during LC-MS/MS workflows.

References

  • Mostyn SN, Rawling T, Mohammadi S, et al. "Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain." Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Wilson BS, Peiser-Oliver J, Gillis A, et al. "Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-(D)-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice." Journal of Pharmacology and Experimental Therapeutics, 2022. URL:[Link]

  • Wang Y, Su J, Zhao J, et al. "Mechanisms of transport and analgesic compounds recognition by glycine transporter 2." Proceedings of the National Academy of Sciences, 2025. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling of Oleoyl-D-lysine Sodium Salt in DMSO for In Vitro Assays

Scientific Context & Pharmacological Profile Oleoyl-D-lysine (sodium salt) is a highly selective, lipid-based allosteric inhibitor of the glycine transporter 2a (GlyT2a)[1][2]. By preventing glycine reuptake at presynapt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Pharmacological Profile

Oleoyl-D-lysine (sodium salt) is a highly selective, lipid-based allosteric inhibitor of the glycine transporter 2a (GlyT2a)[1][2]. By preventing glycine reuptake at presynaptic terminals, it elevates synaptic glycine levels, enhancing inhibitory neurotransmission. This mechanism has proven highly effective in reversing chronic neuropathic pain in vivo without the severe dose-limiting side effects (such as respiratory depression or convulsions) associated with older GlyT2 inhibitors like ORG25543[3][4].

Structurally, Oleoyl-D-lysine is an N-acyl amino acid consisting of a hydrophobic oleoyl tail and a hydrophilic D-lysine headgroup[3]. This amphiphilic nature presents a unique challenge for in vitro assay preparation: the compound is highly prone to spontaneous micellization and aggregation in purely aqueous environments. Proper solubilization in an organic solvent like Dimethyl Sulfoxide (DMSO) is a critical prerequisite for generating reproducible pharmacological data.

Physicochemical Properties & Solubility Profile

To design a robust solubilization strategy, it is essential to understand the compound's physical limits. The quantitative data below summarizes the solubility thresholds and molecular properties of Oleoyl-D-lysine sodium salt[1].

PropertySpecification / Value
Formal Name N2-[(9Z)-1-oxo-9-octadecen-1-yl]-D-lysine, monosodium salt
Molecular Formula C₂₄H₄₆N₂O₃ • Na
Formula Weight 433.6 g/mol
Purity ≥98% (Supplied as a solid)
Solubility in DMSO ~30 mg/mL (~69.1 mM)
Solubility in Ethanol ~50 mg/mL
Solubility in PBS (pH 7.2) ~0.25 mg/mL (Highly limited; prone to aggregation)
Long-Term Storage (Solid) -20°C (Stable for ≥4 years)

Mechanistic Causality: The "Why" Behind the Protocol

A protocol is only as reliable as the scientific rationale supporting it. As an amphiphilic lipid conjugate, Oleoyl-D-lysine requires specific handling conditions to maintain its structural integrity and bioavailability.

  • Why use anhydrous DMSO? Water drives the hydrophobic oleoyl chains to self-associate, forming micelles that sequester the active D-lysine headgroup. DMSO acts as a universal aprotic solvent that disrupts both the hydrophobic interactions of the lipid tail and the hydrogen bonding of the amino acid headgroup, ensuring a true molecular solution[5].

  • Why is inert gas purging mandatory? The oleoyl chain contains a (9Z) double bond. Exposure to atmospheric oxygen can lead to rapid lipid peroxidation, degrading the inhibitor's potency and introducing cytotoxic oxidative byproducts. Purging the DMSO stock with an inert gas (Argon or Nitrogen) displaces oxygen and preserves the molecule's structural integrity[1].

  • Why limit aqueous storage to <24 hours? Once diluted into aqueous buffers (e.g., PBS or cell culture media), the compound exists in a thermodynamically unstable state. Over time, it will spontaneously aggregate or undergo hydrolysis. Therefore, aqueous solutions must be prepared immediately prior to the experiment and never stored[1].

Experimental Workflow

The following diagram illustrates the critical path from solid compound to final assay integration, highlighting the environmental controls required at each stage.

Workflow A Solid Compound (-20°C) B Dissolve in DMSO (Max 30 mg/mL) A->B C Purge with Ar/N2 (Prevent Oxidation) B->C D Aliquot & Freeze (-20°C) C->D E Aqueous Dilution (Freshly Prepared) D->E

Figure 1: Step-by-step workflow for the solubilization and handling of Oleoyl-D-lysine.

Step-by-Step Solubilization Protocol

This methodology describes the preparation of a 50 mM Master Stock in DMSO, optimized for a final in vitro assay concentration of 50 µM (a 1:1000 dilution).

Phase 1: Preparation of the DMSO Master Stock
  • Equilibration: Remove the vial of solid Oleoyl-D-lysine sodium salt from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Note: Opening a cold vial will cause atmospheric moisture to condense on the lipid, promoting degradation.

  • Calculation: To prepare a 50 mM stock, the required concentration is 21.68 mg/mL (50 mmol/L × 433.6 g/mol ). This is well within the 30 mg/mL solubility limit of DMSO[1].

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) directly to the vial. Vortex gently for 30–60 seconds until the solution is completely clear. If necessary, sonicate in a water bath at room temperature for 1–2 minutes[5].

  • Inert Gas Purging: Insert a gentle stream of Argon or Nitrogen gas into the headspace of the vial for 15–20 seconds to displace oxygen[1]. Cap tightly immediately.

Phase 2: Aliquoting and Storage
  • Divide the 50 mM master stock into single-use aliquots (e.g., 10–20 µL) using amber or foil-wrapped microcentrifuge tubes to protect against light.

  • Purge the headspace of each aliquot tube with inert gas before sealing.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can induce precipitation.

Phase 3: Preparation of Aqueous Working Solutions
  • Thaw a single DMSO aliquot at room temperature just prior to the assay.

  • Dropwise Addition: To prevent localized high concentrations that trigger micellization, add the DMSO stock dropwise to the actively vortexing aqueous buffer (e.g., PBS or assay medium)[5].

  • Dilution Factor: For a 50 µM final assay concentration, add 1 µL of the 50 mM stock to 999 µL of buffer. This yields a final DMSO concentration of 0.1% (v/v) , which is safely below the 0.5% cytotoxicity threshold for most mammalian cell lines[6].

Self-Validating Systems for Assay Integrity

To ensure the trustworthiness of your pharmacological data, the assay must be designed as a self-validating system. Implement the following internal controls:

  • Physical Validation (Turbidity Check): Before adding the aqueous working solution to your cells or oocytes, measure the absorbance of the solution at 600 nm (OD600). An elevated OD600 compared to a buffer blank indicates that the lipid conjugate has precipitated or formed large micelles. If turbidity is observed, discard and prepare a fresh dilution.

  • Biological Validation (Vehicle Control): DMSO can fluidize cell membranes and artifactually alter transporter kinetics. You must run a vehicle control containing the exact final concentration of DMSO used in your treatment wells (e.g., 0.1% DMSO) to establish a true baseline[6].

  • Pharmacological Validation (Reference Inhibitor): To verify that your in vitro system (e.g., Xenopus oocytes expressing human GlyT2a) is responsive, run a parallel positive control using a structurally distinct, well-characterized GlyT2 inhibitor (such as ORG25543)[4].

Pharmacological Pathway Visualization

Understanding the molecular target context is crucial for assay design. Oleoyl-D-lysine acts via an allosteric binding site, distinct from the primary glycine recognition pocket[2].

Pathway Inhibitor Oleoyl-D-lysine (N-acyl amino acid) Transporter GlyT2a Transporter (Presynaptic) Inhibitor->Transporter Allosteric Inhibition Reuptake Glycine Reuptake Transporter->Reuptake Blocked Synapse Synaptic Glycine (Elevated) Reuptake->Synapse Accumulation

Figure 2: Pharmacological mechanism of GlyT2a inhibition by Oleoyl-D-lysine.

Sources

Application

Oleoyl-D-lysine sodium dosing protocol for mouse chronic constriction injury model

An Application Note and Protocol for the Use of Oleoyl-D-lysine Sodium in the Mouse Chronic Constriction Injury (CCI) Model of Neuropathic Pain Authored by: Gemini, Senior Application Scientist Abstract Neuropathic pain,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Use of Oleoyl-D-lysine Sodium in the Mouse Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Authored by: Gemini, Senior Application Scientist

Abstract

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge due to the limited efficacy and adverse side effects of current analgesics.[1] A promising therapeutic strategy involves modulating the spinal glycinergic system, which is disrupted in chronic pain states.[1][2] Oleoyl-D-lysine, a potent and selective lipid-based inhibitor of the glycine transporter 2 (GlyT2), has emerged as a novel therapeutic candidate.[1][3][4] By preventing glycine reuptake, Oleoyl-D-lysine enhances inhibitory neurotransmission in the spinal cord, thereby alleviating pain.[2][5] This guide provides a comprehensive, field-tested protocol for evaluating the analgesic efficacy of Oleoyl-D-lysine sodium in the chronic constriction injury (CCI) mouse model, a widely used and reproducible model of neuropathic pain.[6] We detail the surgical procedure, drug preparation, dosing regimen, and behavioral assessment, along with the scientific rationale underpinning each step.

Scientific Foundation: The Rationale for GlyT2 Inhibition

In a healthy state, inhibitory interneurons in the spinal cord dorsal horn release glycine, which activates glycine receptors (GlyRs) on postsynaptic neurons. This leads to a chloride ion influx, hyperpolarizing the cell and dampening the transmission of pain signals.[2] In chronic neuropathic pain, this inhibitory glycinergic activity is significantly diminished, leading to a state of disinhibition and central sensitization, where even non-painful stimuli are perceived as painful (allodynia).[1][2]

The concentration of glycine in the synaptic cleft is regulated by two transporter subtypes, GlyT1 and GlyT2.[2] GlyT2 is primarily responsible for reuptake of glycine into presynaptic terminals of glycinergic neurons. Oleoyl-D-lysine selectively inhibits GlyT2, effectively increasing the concentration and residence time of glycine in the synapse. This restores the inhibitory tone and normalizes pain processing.[3][5] Unlike previous GlyT2 inhibitors such as ORG25543, which have a narrow therapeutic window and severe side effects like convulsions, Oleoyl-D-lysine offers a significantly improved safety profile, making it a viable candidate for clinical development.[1][3][7]

Signaling Pathway of GlyT2 Inhibition

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Pain Projection Neuron) Glycine_Vesicle Glycine Vesicles Glycine Glycine Glycine_Vesicle->Glycine Release GlyT2 GlyT2 Transporter Glycine->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds Chloride_Channel Cl- Influx GlyR->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Pain Signal Inhibition) Chloride_Channel->Hyperpolarization Oleoyl_D_Lysine Oleoyl-D-lysine Oleoyl_D_Lysine->GlyT2 Inhibits

Caption: Mechanism of Oleoyl-D-lysine action in the spinal cord.

Experimental Design and Protocols

This section outlines the complete workflow for assessing Oleoyl-D-lysine in the CCI model. The experimental timeline should be carefully planned to ensure animal welfare and data integrity.

Experimental Workflow Timeline

CCI_Workflow cluster_pre_surgery Pre-Surgery (Baseline) cluster_surgery_recovery Surgery & Recovery cluster_treatment_testing Treatment & Testing Acclimatization Day -7 to -1 Acclimatization Baseline_Testing Day -2 & -1 Baseline von Frey Test Acclimatization->Baseline_Testing CCI_Surgery Day 0 CCI Surgery Recovery Day 1 to 6 Post-operative Recovery CCI_Surgery->Recovery Pain_Confirmation Day 7 Confirm Allodynia Dosing_Start Day 7 onwards Begin Oleoyl-D-lysine Dosing Pain_Confirmation->Dosing_Start Behavioral_Tests Post-Dosing Behavioral Assessments Dosing_Start->Behavioral_Tests

Sources

Method

Application Note: Modulating Glycinergic Tone in Rat Neuropathic Pain Models Using Oleoyl-D-lysine Sodium

Scientific Background & Mechanistic Rationale Chronic neuropathic pain is characterized by a pathological reduction of inhibitory glycinergic neurotransmission within the dorsal horn of the spinal cord. When primary sens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Background & Mechanistic Rationale

Chronic neuropathic pain is characterized by a pathological reduction of inhibitory glycinergic neurotransmission within the dorsal horn of the spinal cord. When primary sensory information is relayed to the brain, this loss of inhibitory control leads to hyperexcitability and the disinhibition of pain signaling[1]. Pharmacologically inhibiting the Glycine Transporter 2 (GlyT2a)—the primary transporter responsible for the reuptake of glycine from the synaptic cleft—presents a highly targeted strategy to restore this lost inhibitory tone and produce analgesia.

Historically, the clinical development of GlyT2 inhibitors has been bottlenecked by severe, dose-limiting toxicities. Compounds like ORG25543 act as pseudo-irreversible inhibitors, leading to an over-accumulation of synaptic glycine that triggers tremors, convulsions, and respiratory depression at peak analgesic doses[2][3].

Oleoyl-D-lysine sodium represents a breakthrough in this space. As an N-acyl amino acid lipid analogue, it functions as a rapidly reversible, allosteric inhibitor of GlyT2a[1]. Cryo-EM structural analyses reveal that Oleoyl-D-lysine binds to a previously unseen allosteric pocket located in a crevice between extracellular loop 4 and trimerization domain 5[4][5]. By acting as a molecular wedge, it stabilizes the transporter in an outward-facing conformation, preventing the structural transition necessary for glycine reuptake without permanently disabling the transporter[5]. This reversible mechanism provides profound antiallodynia in chronic neuropathic pain models while completely bypassing the severe on-target side effects associated with irreversible inhibitors[2].

GlyT2_Mechanism Presynaptic Presynaptic Terminal (Glycine Release) Cleft Synaptic Cleft (Elevated Glycine) Presynaptic->Cleft Exocytosis GlyT2a GlyT2a Transporter (Outward-Facing State) GlyT2a->Cleft Reuptake Blocked (Conformation Locked) Oleoyl Oleoyl-D-lysine sodium (Allosteric Inhibitor) Oleoyl->GlyT2a Binds Extracellular Loop 4 Cleft->GlyT2a Reuptake Attempt GlyR Postsynaptic GlyR (Inhibitory Tone Restored) Cleft->GlyR Receptor Activation PainRelief Neuropathic Pain Relief (Antiallodynia) GlyR->PainRelief Suppresses Hyperexcitability

Fig 1: Allosteric inhibition of GlyT2a by Oleoyl-D-lysine sodium restores glycinergic inhibitory tone.

Quantitative Pharmacological Profile

To design effective in vivo experiments, researchers must account for the compound's high target selectivity and specific physicochemical constraints.

ParameterValueExperimental Significance
Target GlyT2aPrimary regulator of spinal glycinergic neurotransmission.
IC₅₀ (GlyT2a) 48.3 nMHigh nanomolar potency ensures robust target engagement[1][6].
IC₅₀ (GlyT1b) > 3,000 nMHighly selective; avoids GlyT1-mediated cognitive/motor side effects[6].
Peak Analgesic Dose 30 mg/kg (i.p.)Achieves near-complete antiallodynia in chronic models without toxicity[2].
Aqueous Solubility ~0.25 mg/mL (PBS)Low aqueous solubility necessitates precise vehicle formulation for dosing[6].
Organic Solubility 50 mg/mL (EtOH)Excellent solubility in organic co-solvents for stock preparation[6].

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems. Every methodological choice is grounded in the specific pharmacokinetic and pharmacodynamic realities of lipid-based amino acid analogues.

Protocol A: Formulation of Oleoyl-D-lysine Sodium for In Vivo Dosing

Causality Check: Why use the sodium salt, and why purge with inert gas? The sodium salt form provides marginally better initial hydration kinetics compared to the free acid. However, the molecule features a long aliphatic tail with a (9Z)-double bond. This unsaturated bond is highly susceptible to auto-oxidation, which rapidly degrades the inhibitor's potency[6]. Furthermore, aqueous solutions of lipid analogues are prone to micelle formation and precipitation over time.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the lyophilized Oleoyl-D-lysine sodium powder in 100% Ethanol or DMSO to create a highly concentrated stock (e.g., 30 mg/mL)[6].

  • Inert Gas Purging: Immediately purge the headspace of the stock vial with an inert gas (Argon or Nitrogen) before sealing. Store at -20°C[6].

  • Working Formulation: On the day of the experiment, dilute the stock solution into sterile PBS (pH 7.2) or isotonic saline. Because the absolute aqueous solubility is low (~0.25 mg/mL)[6], achieving a 30 mg/kg dose in a standard injection volume (1-2 mL/kg) requires formulating a fine suspension or utilizing a biocompatible surfactant (e.g., 5% Tween-80 / 5% PEG400 in saline).

  • Time Constraint: Do not store the aqueous working solution for more than 24 hours. Prepare fresh immediately prior to administration to guarantee uniform dosing and prevent lipid degradation[6].

Protocol B: Rat Neuropathic Pain Model & Behavioral Assay

Causality Check: Why wait 7-14 days post-surgery, and why use intraperitoneal (i.p.) injection? GlyT2a inhibitors are fundamentally ineffective against acute nociception or immediate inflammatory pain[2]. Their mechanism relies on rescuing a depleted glycinergic tone—a pathological state that only manifests after central sensitization has structurally altered the dorsal horn circuitry. Intraperitoneal delivery is chosen because it bypasses initial gastrointestinal degradation, allowing the lipid-based molecule to rapidly cross the blood-brain barrier and reach the central nervous system[1].

Step-by-Step Methodology:

  • Surgical Induction (pSNL): Under isoflurane anesthesia, expose the sciatic nerve of the rat at the mid-thigh level. Tightly ligate 1/3 to 1/2 of the dorsal portion of the nerve with a silk suture to induce Partial Sciatic Nerve Ligation (pSNL). Close the muscle and skin layers.

  • Disease Progression & Baseline Validation: Allow the animals to recover for 7 to 14 days. Perform baseline mechanical allodynia testing using the up-down method with Von Frey filaments. Self-Validation: Only include rats that exhibit a significant drop in withdrawal threshold (e.g., < 4g), confirming the successful onset of chronic neuropathy.

  • Dosing: Administer the freshly prepared Oleoyl-D-lysine sodium formulation at 30 mg/kg via i.p. injection[2][6]. Include a vehicle-only control group to validate that the co-solvents/surfactants do not possess intrinsic analgesic properties.

  • Time-Course Behavioral Assay: Evaluate mechanical allodynia at 30, 60, 120, and 180 minutes post-injection. Oleoyl-D-lysine sodium typically reaches peak analgesia within the 30-60 minute window due to its rapid CNS absorption[1][2].

  • Toxicity & Safety Screening: Concurrently assess the animals using a numerical rating score for motor incoordination (Rotarod test) and respiratory depression (whole-body plethysmography). Unlike ORG25543, Oleoyl-D-lysine sodium at 30 mg/kg should yield zero respiratory depression or convulsive behavior, validating its superior safety profile[1][2].

Workflow Formulation 1. Compound Formulation (Inert Gas Purge, Fresh Prep) Dosing 5. i.p. Injection (30 mg/kg Oleoyl-D-lysine) Formulation->Dosing Use within 24h Surgery 2. pSNL Surgery (Induce Neuropathy) Incubation 3. Disease Progression (7-14 Days Post-Op) Surgery->Incubation Baseline 4. Baseline Von Frey (Confirm Allodynia) Incubation->Baseline Baseline->Dosing Testing 6. Time-Course Assay (30-180 min Post-Dose) Dosing->Testing Safety 7. Toxicity Screening (Respiration & Motor Function) Testing->Safety

Fig 2: Chronological workflow for evaluating GlyT2a inhibitors in rat neuropathic pain models.

References

  • Title: Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice Source: Journal of Pharmacology and Experimental Therapeutics / PubMed URL: 2

  • Title: Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: 9KM4: Cryo-EM structure of glycine transporter 2 in complex with oleoyl-D-lysine Source: RCSB Protein Data Bank (PDB) URL: 5

  • Title: A reversible allosteric inhibitor of GlyT2 alleviates neuropathic pain without on-target side effects Source: bioRxiv URL: 3

  • Title: Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Strategy Source: PMC / NIH URL: 4

  • Title: Oleoyl-D-lysine (sodium salt) - PRODUCT INFORMATION Source: Cayman Chemical URL: 6

Sources

Application

Application Note: Intraperitoneal Injection Protocols for Oleoyl-D-lysine in Behavioral Assays of Neuropathic Pain

Introduction & Mechanistic Rationale Chronic neuropathic pain—characterized by hyperalgesia and allodynia—is fundamentally driven by a maladaptive reduction in inhibitory glycinergic inputs within the spinal cord dorsal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Chronic neuropathic pain—characterized by hyperalgesia and allodynia—is fundamentally driven by a maladaptive reduction in inhibitory glycinergic inputs within the spinal cord dorsal horn[1]. Restoring this inhibitory tone by targeting the Glycine Transporter 2 (GlyT2) is a highly validated therapeutic strategy. However, first-generation GlyT2 inhibitors, such as ORG25543, bind irreversibly. This leads to the complete depletion of presynaptic glycine recycling, resulting in severe dose-limiting toxicities including tremors, convulsions, and lethality[2].

Oleoyl-D-lysine (N2-[(9Z)-1-oxo-9-octadecen-1-yl]-D-lysine) represents a breakthrough in lipid-based GlyT2 inhibition. By conjugating an oleoyl tail to a D-lysine headgroup, researchers engineered a molecule with nanomolar affinity (IC50 = 48.3 nM) and high selectivity for GlyT2 over GlyT1[3].

The Causality of Molecular Design: The specific use of the D-enantiomer rather than the naturally occurring L-enantiomer is a deliberate structural choice. The unnatural D-configuration sterically hinders amide bond hydrolysis by fatty acid amide hydrolase (FAAH) and plasma microsomes, granting the compound profound systemic stability[4]. When administered via intraperitoneal (IP) injection, Oleoyl-D-lysine rapidly crosses the blood-brain barrier to provide near-complete anti-allodynia in chronic pain models without inducing respiratory depression or motor impairment[2].

G cluster_synapse Spinal Dorsal Horn Synapse Pre Presynaptic Terminal GlyT2 GlyT2 Transporter Pre->GlyT2 Expresses Glycine Synaptic Glycine GlyT2->Glycine Prevents Reuptake Drug Oleoyl-D-lysine Drug->GlyT2 Partial Inhibition Receptor Postsynaptic GlyR Glycine->Receptor Activates Pain Pain Signal Inhibition Receptor->Pain Restores Inhibitory Tone

Mechanism of Oleoyl-D-lysine inhibiting GlyT2 to restore glycinergic tone and suppress pain.

Pharmacological Profile & Comparative Efficacy

To contextualize the therapeutic window of Oleoyl-D-lysine, it must be compared against the historical standard, ORG25543. The partial and reversible nature of Oleoyl-D-lysine's inhibition allows for sufficient glycine recycling, preventing synaptic depletion and subsequent neurotoxicity[1].

Pharmacological ParameterOleoyl-D-lysineORG25543 (Legacy Standard)
Target Affinity (GlyT2 IC50) 48.3 nM[1]16 nM[1]
Selectivity (GlyT1 IC50) >3,000 nM[3]Inactive[1]
Mechanism of Inhibition Partial, reversible[1]Irreversible / slowly reversible[1]
Peak Analgesic Dose (IP) 30 mg/kg[2]50 mg/kg[2]
Dose-Limiting Side Effects None observed at 30 mg/kg[2]Tremors, severe convulsions, death[1]
Efficacy Profile Chronic neuropathic pain only[2]Neuropathic pain (masked by toxicity)[2]

Formulation and Pre-Experimental Preparation

Proper formulation is critical for the bioavailability of lipid-based amino acids. Oleoyl-D-lysine is typically supplied as a lyophilized monosodium salt[3].

  • Solubility Profile: Highly soluble in DMSO (30 mg/mL), Ethanol (50 mg/mL), and DMF (10 mg/mL)[3]. For in vivo applications, an aqueous vehicle with appropriate co-solvents is required to prevent precipitation upon IP injection.

  • Preparation of the 30 mg/kg Dose:

    • Dissolve the Oleoyl-D-lysine sodium salt in 100% sterile DMSO to create a highly concentrated stock (e.g., 50 mg/mL).

    • Dilute the stock into a vehicle consisting of 5% DMSO, 5% Tween-80, and 90% sterile saline (0.9% NaCl) immediately prior to injection.

    • Causality Note: The step-wise addition of Tween-80 before saline is critical. It prevents the highly hydrophobic oleoyl lipid tail from forming insoluble micelles, ensuring uniform systemic absorption across the peritoneal membrane.

Step-by-Step Protocol: IP Injection & Behavioral Assay Workflow

This protocol outlines the evaluation of Oleoyl-D-lysine in a murine Chronic Constriction Injury (CCI) model using the von Frey filament assay for mechanical allodynia.

Workflow CCI 1. CCI Surgery (Neuropathic Model) Recovery 2. Recovery (7-14 Days) CCI->Recovery Baseline 3. Baseline von Frey Test Recovery->Baseline IP 4. IP Injection (Oleoyl-D-lysine) Baseline->IP Assay 5. Time-Course Behavioral Assay IP->Assay Analysis 6. Data Analysis & Validation Assay->Analysis

Chronological workflow for evaluating Oleoyl-D-lysine efficacy in a neuropathic pain model.

Phase I: Neuropathic Pain Induction (CCI)
  • Anesthetize the subject (e.g., male C57BL/6 mice) using isoflurane (2-3% induction, 1.5% maintenance).

  • Expose the sciatic nerve at the mid-thigh level of the right hind leg.

  • Loosely tie three ligatures (chromic gut) around the nerve with 1 mm spacing to induce localized nerve swelling and chronic neuropathic pain[2].

  • Allow 7 to 14 days for recovery and the robust development of mechanical allodynia.

Phase II: Baseline Testing & IP Injection
  • Acclimation: Place mice in elevated wire-mesh observation chambers for 45-60 minutes prior to testing.

  • Baseline von Frey: Apply calibrated von Frey filaments to the plantar surface of the ipsilateral hind paw using the up-down method to establish baseline withdrawal thresholds.

  • IP Administration:

    • Restrain the mouse securely, exposing the ventral abdomen.

    • Tilt the animal at a 45-degree angle (head down) to displace internal organs cranially.

    • Inject the Oleoyl-D-lysine formulation (30 mg/kg) into the lower right quadrant of the abdomen using a 27G needle[5].

    • Causality Note: IP injection is selected over oral gavage due to the rapid absorption kinetics of lipid-amides across the extensive mesenteric capillary network. This bypasses immediate gastrointestinal degradation and hepatic first-pass metabolism, facilitating rapid CNS penetrance[1].

Phase III: Behavioral Assessment
  • Time-Course Evaluation: Perform von Frey testing at 15, 30, 60, 90, 120, and 240 minutes post-injection. Peak analgesia is typically observed within the first 90 minutes[6].

  • Observation for Side Effects: Concurrently monitor for signs of motor incoordination (using a rotarod test) or respiratory depression (using whole-body plethysmography). Oleoyl-D-lysine at 30 mg/kg should exhibit peak analgesia with zero observable respiratory or motor deficits[2].

  • Euthanasia & Tissue Collection: Post-assay, euthanize the animals via CO2 asphyxiation. Harvest spinal cord tissue for downstream quantification of GlyT2 expression if required.

Trustworthiness & Self-Validating Controls

To ensure a self-validating experimental system, researchers must design their behavioral assays with the following control cohorts:

  • Vehicle Control: Validates that the DMSO/Tween-80/Saline mixture does not possess intrinsic analgesic properties.

  • Sham Surgery Control: Differentiates true neuropathic pain from general post-surgical hypersensitivity.

  • Positive Control: Utilizing a known analgesic (e.g., Gabapentin) validates the sensitivity and proper execution of the von Frey assay.

  • Acute/Inflammatory Pain Exclusion: Oleoyl-D-lysine does not reverse acute nociceptive pain (e.g., hot plate test) or inflammatory pain (e.g., Complete Freund's Adjuvant model)[2]. Running a parallel acute pain cohort validates the compound's mechanism-specific efficacy for chronic neuropathic states, proving the observed behavior is not due to general sedation.

References

  • Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. National Library of Medicine (NIH).[Link]

  • Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice. National Library of Medicine (NIH).[Link]

  • (PDF) Development of an N -Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. ResearchGate.[Link]

Sources

Method

Application Note: Assay Conditions for Measuring GlyT2a IC₅₀ with Oleoyl-D-lysine Sodium

Target Audience: Assay Development Scientists, Electrophysiologists, and Neuropharmacology Researchers Document Type: Advanced Technical Guide & Validated Protocol Executive Summary & Mechanistic Rationale The Glycine Tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Electrophysiologists, and Neuropharmacology Researchers Document Type: Advanced Technical Guide & Validated Protocol

Executive Summary & Mechanistic Rationale

The Glycine Transporter 2a (GlyT2a) is a critical regulator of inhibitory glycinergic neurotransmission, primarily localized in the presynaptic terminals of the spinal cord and brainstem. By clearing glycine from the synaptic cleft, GlyT2a terminates inhibitory signaling. Consequently, inhibiting GlyT2a prolongs glycinergic tone, making it a highly validated target for treating chronic neuropathic pain without the respiratory depression and addictive liabilities associated with opioid therapies[1].

Oleoyl-D-lysine sodium is a rationally designed, lipid-based N-acyl amino acid that acts as a potent, highly selective allosteric inhibitor of GlyT2a. Unlike older, slowly reversible inhibitors (e.g., ORG25543) that cause severe motor toxicity, Oleoyl-D-lysine provides a rapidly reversible, non-toxic blockade[1].

Causality of Molecular Design
  • The Oleoyl Tail (C18:1 Δ9): Intercalates into a deep allosteric lipid-binding pocket formed by Transmembrane (TM) domains 1, 3, 5, 7, and 8[2].

  • The D-Lysine Headgroup: The positively charged amine interacts with extracellular residues, while the D-enantiomer configuration imparts exceptional resistance to proteolytic degradation in plasma and liver microsomes compared to its L-counterpart[1].

  • The Sodium Salt Formulation: Enhances aqueous solubility (up to 0.25 mg/mL in physiological buffers), mitigating the micelle-formation and membrane-destabilization artifacts commonly seen with free-acid lipids in in vitro assays[3].

MOA Glycine Glycine (Substrate) GlyT2_Out GlyT2a Transporter (Outward-Facing) Glycine->GlyT2_Out Binds Orthosteric Site Ions 3 Na⁺ / 1 Cl⁻ (Co-transport) Ions->GlyT2_Out Drives Electrogenic Shift GlyT2_In GlyT2a Transporter (Inward-Facing) GlyT2_Out->GlyT2_In Conformational Transition Intracellular Presynaptic Terminal (Signal Termination) GlyT2_In->Intracellular Substrate Release Inhibitor Oleoyl-D-lysine (Allosteric Inhibitor) Inhibitor->GlyT2_Out Intercalates TM1/3/5/7/8 (Locks Conformation)

Fig 1: Mechanism of GlyT2a allosteric inhibition by Oleoyl-D-lysine preventing inward transition.

Pharmacological Profile & Quantitative Data

To ensure assay calibration, reference the established pharmacological parameters of Oleoyl-D-lysine sodium below. These benchmarks must be met to validate your internal assay system.

ParameterValidated ValueBiological & Assay Significance
Target Human GlyT2aPrimary regulator of spinal glycinergic inhibitory tone.
IC₅₀ (GlyT2a) 25.5 nM – 48.3 nMHigh-affinity nanomolar inhibition; provides a robust assay signal window[3].
IC₅₀ (GlyT1b) > 3,000 nMHighly selective; prevents off-target respiratory and cognitive interference[3].
Maximal Inhibition 91% - 95%Partial/high inhibition avoids the lethal toxicity of complete irreversible blockade[1].
Binding Mechanism Allosteric WedgeStabilizes the outward-facing apo-state; non-competitive with glycine[2].

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC)

Because GlyT2a co-transports 3 Na⁺ and 1 Cl⁻ with 1 uncharged glycine molecule, the transport cycle results in a net movement of 2 positive charges inward. This electrogenic property makes Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes the gold standard for measuring real-time, high-resolution transport kinetics[4].

Workflow Prep 1. Oocyte Preparation Harvest & Defolliculate Xenopus laevis oocytes Inject 2. cRNA Injection Microinject hGlyT2a cRNA (Incubate 3-5 days) Prep->Inject Setup 3. TEVC Setup Clamp at -60 mV in ND96 Buffer Inject->Setup Baseline 4. Baseline Transport Perfuse EC50 Glycine to establish stable inward current Setup->Baseline Inhibit 5. IC50 Determination Co-perfuse Glycine + Oleoyl-D-lysine (0.1 nM - 10 μM) Baseline->Inhibit Washout 6. Reversibility Validation Washout with ND96 and re-apply Glycine Inhibit->Washout

Fig 2: Step-by-step TEVC electrophysiology workflow for validating GlyT2a inhibitors.

Reagent Preparation & Causality
  • ND96 Assay Buffer: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4.

    • Causality: Mimics amphibian physiological osmolarity while providing the strict Na⁺/Cl⁻ gradients required to drive GlyT2a electrogenic transport[5].

  • Oleoyl-D-lysine sodium Stock: Dissolve at 10 mM in DMSO. Purge with inert gas (Argon/Nitrogen) and store at -20°C[3].

    • Causality: The oleoyl tail is susceptible to oxidation. Inert gas purging prevents degradation. Keep final DMSO concentration in the perfusion buffer ≤0.1% to prevent oocyte membrane leak currents.

Step-by-Step TEVC Protocol (Self-Validating System)

Step 1: Oocyte Expression & Quality Control

  • Microinject defolliculated Xenopus laevis oocytes with 2–5 ng of human GlyT2a cRNA.

  • Incubate at 16–18°C in ND96 buffer supplemented with 2.5 mM sodium pyruvate and 50 μg/mL gentamicin for 3 to 5 days.

  • Validation Check: Before the assay, impale the oocyte with microelectrodes (0.5–2 MΩ resistance, filled with 3 M KCl). The resting membrane potential must be ≤ -40 mV. Discard leaky oocytes to ensure signal-to-noise integrity.

Step 2: Baseline Transport Establishment

  • Voltage-clamp the oocyte at a holding potential of -60 mV .

  • Perfuse the recording bath with ND96 buffer until a stable baseline holding current is achieved.

  • Apply Glycine at its predetermined EC₅₀ concentration (typically ~15–20 μM for hGlyT2a)[5].

  • Validation Check (Ion Dependence): Substitute NaCl in the ND96 buffer with Choline-Cl. The glycine-induced inward current should drop to zero, proving the signal is exclusively mediated by the Na⁺-dependent GlyT2a transporter[5].

Step 3: IC₅₀ Determination via Cumulative Co-Application

  • Once the EC₅₀ glycine application reaches a stable inward current plateau ( Imax​ ), begin the cumulative co-application of Oleoyl-D-lysine sodium.

  • Perfuse increasing concentrations of Oleoyl-D-lysine (e.g., 1 nM, 10 nM, 30 nM, 100 nM, 1 μM, 10 μM) simultaneously with the EC₅₀ concentration of glycine[4].

  • Allow each concentration to reach a distinct, stable plateau before stepping to the next concentration.

  • Causality of EC₅₀ Glycine: Using the EC₅₀ of the substrate ensures the assay is sensitive enough to detect allosteric/competitive shifts without being masked by substrate saturation[4].

Step 4: Reversibility Washout (Critical Safety Validation)

  • Following maximal inhibition, switch the perfusion back to standard ND96 buffer (without glycine or inhibitor) for 10 minutes.

  • Re-apply the EC₅₀ concentration of glycine.

  • Validation Check: The inward current should recover to ≥80% of the initial Imax​ . This validates that Oleoyl-D-lysine is a reversible inhibitor, differentiating it from toxic, irreversible binders like ORG25543[5].

Alternative High-Throughput Method: [³H]-Glycine Uptake in HEK293 Cells

For laboratories requiring higher throughput than TEVC, a radioligand uptake assay can be utilized.

  • Cell Preparation: Seed HEK293 cells stably expressing hGlyT2a into 96-well plates (approx. 105 cells/well).

  • Buffer Exchange: Wash cells twice with Uptake Buffer (150 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Pre-incubation: Add Oleoyl-D-lysine sodium (serial dilutions from 0.1 nM to 10 μM) and pre-incubate for 15 minutes at 37°C.

    • Causality: Because Oleoyl-D-lysine is highly lipophilic, pre-incubation allows it to properly partition into the membrane and access the deep TM1/3/5/7/8 allosteric pocket[2].

  • Radioligand Addition: Add 10 μM of cold glycine spiked with 100 nM[³H]-glycine (approx. 1 μCi/mL). Incubate for exactly 10 minutes.

  • Termination: Stop the reaction by rapidly washing the cells three times with ice-cold Uptake Buffer.

    • Causality: The abrupt temperature drop halts transporter kinetics, trapping the intracellular [³H]-glycine.

  • Quantification: Lyse cells with 0.1 M NaOH, add scintillation fluid, and measure radioactive counts per minute (CPM) using a MicroBeta counter. Calculate the IC₅₀ using non-linear regression (four-parameter logistic equation).

References

  • Mostyn, S.N., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry, 62(5), 2466-2484. Available at:[Link]

  • Wang, Y., et al. (2023). Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. Proceedings of the National Academy of Sciences (PNAS), 120(10). Available at:[Link]

  • Wilson, B.S., et al. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. International Journal of Molecular Sciences, 22(12), 6281. Available at:[Link]

  • Mingorance-Le Meur, A., et al. (2013). Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. British Journal of Pharmacology, 170(5), 1053-1063. Available at:[Link]

Sources

Application

Application Note: Formulation and In Vivo Evaluation of N-Oleoyl-D-Lysine for Neuropathic Pain Analgesia

Executive Summary The development of non-opioid therapeutics for chronic neuropathic pain requires targeting novel pathways within the central nervous system (CNS). Glycine Transporter 2 (GlyT2) has emerged as a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of non-opioid therapeutics for chronic neuropathic pain requires targeting novel pathways within the central nervous system (CNS). Glycine Transporter 2 (GlyT2) has emerged as a critical target; it regulates the reuptake of the inhibitory neurotransmitter glycine in the spinal cord dorsal horn[1][2]. N-oleoyl-D-lysine (ODLys) is a highly potent, selective, and reversible negative allosteric modulator (NAM) of GlyT2[2][3]. This application note provides a comprehensive, self-validating protocol for the formulation and in vivo administration of ODLys, detailing the physicochemical causality behind the vehicle design and the experimental workflows required for preclinical analgesia models.

Scientific Rationale: Targeting GlyT2 with N-Oleoyl-D-Lysine

The Causality of the D-Isomer Configuration

Endogenous N-acyl amino acids are rapidly degraded in vivo by fatty acid amide hydrolase (FAAH) and other hydrolytic enzymes, severely limiting their therapeutic half-life[4]. By substituting the naturally occurring L-lysine with the D-lysine enantiomer, ODLys introduces significant steric hindrance at the amide bond. This structural modification renders the compound highly resistant to degradation in both plasma and liver microsomes, allowing it to maintain stability and readily cross the blood-brain barrier (BBB)[1][5].

Mechanism of Allosteric Modulation

Unlike early-generation GlyT2 inhibitors (e.g., ORG25543) that bind irreversibly and cause severe toxicity (convulsions and respiratory depression), ODLys acts as a reversible NAM[1][6]. It penetrates a deep extracellular lipid cavity between extracellular loop 4 and trimerization domain 5 of the transporter[3]. This binding locks GlyT2 in an outward-open conformation, partially inhibiting glycine reuptake. This partial, reversible inhibition restores inhibitory glycinergic tone in the synaptic cleft without depleting presynaptic glycine vesicles, thereby providing potent analgesia with a uniquely favorable safety profile[1][6].

GlyT2_Mechanism ODLys N-Oleoyl-D-Lysine (NAM) GlyT2 GlyT2 Transporter (Presynaptic) ODLys->GlyT2 Binds allosteric lipid cavity Reuptake Glycine Reuptake ODLys->Reuptake Inhibits GlyT2->Reuptake Mediates SynapticGly Synaptic Glycine Reuptake->SynapticGly Reduces clearance GlyR Glycine Receptors (Postsynaptic) SynapticGly->GlyR Activates Analgesia Neuropathic Analgesia GlyR->Analgesia Restores inhibitory tone

Diagram 1: Mechanism of action of ODLys as a negative allosteric modulator of GlyT2.

Physicochemical Properties & Formulation Strategy

ODLys is an amphipathic molecule consisting of a highly lipophilic C18:1 ω-9 (oleoyl) tail and a polar, ionizable D-lysine headgroup[4]. Injecting this compound in standard saline results in rapid lipid aggregation and precipitation. To ensure optimal bioavailability for intraperitoneal (IP) injection, a ternary vehicle system is required[7].

Causality of Vehicle Components:

  • 10% DMSO (v/v): Acts as the primary solvent. The high dielectric constant of DMSO is necessary to disrupt the crystalline lattice of the solid lipidic compound, ensuring complete molecular dispersion[7].

  • 1% Solutol HS 15 (Kolliphor HS 15) (v/v): A non-ionic solubilizer. The hydrophobic domains of Solutol intercalate with the oleoyl tail of ODLys, while its polyethylene glycol (PEG) chains extend outward, forming stable micelles that prevent aggregation in aqueous environments[7].

  • 50 mM PBS, pH 7.4: Provides physiological buffering. Maintaining the pH at 7.4 ensures that the primary amine of the lysine headgroup remains appropriately protonated, preventing electrostatic repulsion from destabilizing the micelle while matching the osmolarity of the peritoneal cavity[7].

Protocol: Preparation of ODLys Vehicle for IP Injection

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Reagents Required:

  • N-Oleoyl-D-Lysine (Solid, >98% purity)

  • Dimethyl Sulfoxide (DMSO, Cell Culture Grade)

  • Solutol HS 15 (Kolliphor HS 15), pre-warmed to 37°C to liquefy

  • 50 mM Phosphate-Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Gravimetric Addition: Weigh the required mass of ODLys powder into a sterile glass vial. (Example: For a 30 mg/kg dose in a 25 g mouse, assuming a 10 mL/kg injection volume, target concentration is 3 mg/mL).

  • Primary Solubilization: Add DMSO to achieve 10% of the final target volume. Vortex vigorously for 60 seconds.

    • Validation Checkpoint 1: The solution must be completely transparent. Any turbidity indicates incomplete lattice disruption. If turbid, gently warm the vial to 37°C and vortex until clear.

  • Surfactant Addition: Add Solutol HS 15 to achieve 1% of the final target volume. Pipette repeatedly to ensure the viscous surfactant is fully integrated with the DMSO/lipid mixture.

  • Aqueous Buffering: Slowly add 50 mM PBS (pH 7.4) dropwise while continuously vortexing to bring the solution to the final volume.

  • Homogenization: Sonicate the sealed vial in a water bath at 37°C for 10–15 minutes[7].

    • Validation Checkpoint 2: Inspect the formulation against a light source. It should yield a fine, uniform suspension or a clear micellar solution[7]. Large visible particulates indicate micellar failure. Troubleshooting: If particulates are present, increase Solutol HS 15 concentration to up to 5% (v/v) and re-sonicate.

Formulation_Workflow Step1 1. Solubilization Dissolve ODLys in 10% DMSO Step2 2. Micellization Add 1-5% Solutol HS 15 Step1->Step2 Step3 3. Aqueous Buffering Dilute with 50 mM PBS (pH 7.4) Step2->Step3 Step4 4. Homogenization Sonicate & Heat (37°C) Step3->Step4 Step5 5. Quality Control Visual clarity & pH validation Step4->Step5 Step6 6. In Vivo Dosing IP Injection (30 mg/kg) Step5->Step6

Diagram 2: Self-validating formulation workflow for ODLys micellar encapsulation.

In Vivo Experimental Workflow

ODLys is specifically effective for chronic neuropathic pain and does not alter acute or inflammatory pain thresholds[6].

Neuropathic Pain Modeling
  • Surgical Induction: Utilize the Partial Sciatic Nerve Ligation (PSNL) or Chronic Constriction Injury (CCI) model in male Sprague-Dawley rats or C57BL/6 mice[8][9].

  • Baseline Testing: Allow 7–14 days post-surgery for the development of mechanical allodynia. Confirm baseline hypersensitivity using von Frey filaments before dosing[6].

Dosing and Behavioral Assays
  • Administration: Administer the formulated ODLys via IP injection at a peak analgesic dose of 30 mg/kg[4][6].

  • Efficacy Readout (von Frey Test): Assess mechanical withdrawal thresholds at 15, 30, 60, 90, and 120 minutes post-injection. Significant reversal of allodynia is typically observed within the first 90 minutes[9].

  • Side-Effect Screening:

    • Motor Function: Perform Rotarod testing to ensure the absence of motor impairment or convulsions (a common failure point for irreversible GlyT2 inhibitors)[6].

    • Respiratory Function: Utilize whole-body plethysmography to confirm the absence of respiratory depression[6].

Quantitative Pharmacodynamic Profile

The table below summarizes the critical pharmacological metrics of ODLys compared to the legacy irreversible inhibitor ORG25543, highlighting the superior therapeutic window of the optimized lipid formulation[1][5][6].

ParameterN-Oleoyl-D-Lysine (ODLys)ORG25543 (Legacy Inhibitor)
Mechanism of Action Reversible Negative Allosteric ModulatorPseudo-irreversible Inhibitor
GlyT2 IC₅₀ 48.3 nM~16 nM
Peak Analgesic Dose (IP) 30 mg/kg30 – 50 mg/kg
Metabolic Stability High (D-isomer resists degradation)Moderate
Side Effect Profile Minimal (No respiratory depression/convulsions)Severe (Lethal convulsions, respiratory depression)
Therapeutic Window Wide (Safe up to 100 mg/kg)Narrow (Analgesic dose approaches lethal dose)

Sources

Method

Application Note: Oleoyl-D-lysine Sodium Salt Preparation and Electrophysiological Profiling

Target Audience: Electrophysiologists, Neuropharmacologists, and Drug Development Scientists Application: Whole-Cell Patch-Clamp and Two-Electrode Voltage Clamp (TEVC) Recording Mechanistic Rationale & Target Biology Ole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Electrophysiologists, Neuropharmacologists, and Drug Development Scientists Application: Whole-Cell Patch-Clamp and Two-Electrode Voltage Clamp (TEVC) Recording

Mechanistic Rationale & Target Biology

Oleoyl-D-lysine (sodium salt) has emerged as a transformative pharmacological tool for interrogating glycinergic neurotransmission. As a lipid-based, highly selective allosteric inhibitor of Glycine Transporter 2 (GlyT2), it provides researchers with a mechanism to modulate synaptic glycine clearance without the severe toxicity associated with classical inhibitors 1[1].

Causality in Structural Design:

  • The Oleoyl Tail (C18:1, cis-Δ9): The lipid tail is essential for membrane insertion. Cryo-EM and mutagenesis studies reveal that the oleoyl moiety intercalates into a deep lipid cavity between extracellular loop 4 (EL4) and transmembrane domain 5 (TM5) of GlyT2, specifically interacting with residue W2072[2].

  • The D-Lysine Headgroup: While L-lysine analogs exhibit similar in vitro potency, the D-enantiomer is highly resistant to endogenous proteases. This confers exceptional metabolic stability during prolonged in vitro slice recordings and in vivo assays1[1].

  • Partial Inhibition Dynamics: Unlike complete GlyT2 blockers (e.g., ORG25543) that deplete presynaptic glycine stores and trigger lethal convulsions, Oleoyl-D-lysine acts as a partial inhibitor (max ~60-70% inhibition). This allows sufficient baseline glycine reuptake to repackage synaptic vesicles while prolonging the synaptic dwell time of glycine, yielding potent analgesia in neuropathic pain models 3[3].

G A Presynaptic Terminal B GlyT2 Transporter A->B Expresses D Synaptic Glycine B->D Reduces Reuptake C Oleoyl-D-lysine C->B Allosteric Inhibition E GlyR Activation D->E Prolongs Dwell Time F Analgesic Output E->F Hyperpolarization

Mechanism of GlyT2 partial inhibition by Oleoyl-D-lysine enhancing glycinergic tone.

Physicochemical Properties & Data Presentation

Understanding the surfactant-like nature of Oleoyl-D-lysine is critical for robust experimental design. The table below summarizes the key parameters required for accurate electrophysiological profiling 4[4].

ParameterValueBiological / Experimental Significance
Molecular Weight 433.6 g/mol Required for precise molarity calculations during stock prep.
Target Selectivity GlyT2a>60-fold selectivity over GlyT1b; prevents off-target excitatory effects.
IC₅₀ (GlyT2) ~48.3 nMHigh potency allows for low-dose application, minimizing solvent artifacts.
Max Inhibition ~60 - 70%Partial inhibition prevents complete presynaptic vesicle depletion.
Critical Micelle Conc. > 3 µMDefines the strict upper limit for in vitro assay concentrations.
Optimal Solvent Anhydrous DMSOPrevents premature micelle formation compared to aqueous buffers.

Preparation Strategy & Experimental Protocols

Because Oleoyl-D-lysine is an N-acyl amino acid, its long aliphatic tail readily adsorbs to standard laboratory plastics (polystyrene/polypropylene). Failure to account for this will result in artificially low concentrations reaching the target cells5[5].

Protocol A: Stock Solution Formulation
  • Weighing: Rapidly weigh 1 mg of lyophilized Oleoyl-D-lysine sodium salt. Note: The sodium salt formulation slightly improves handling over the free acid, but remains hygroscopic.

  • Reconstitution: Add 230 µL of Anhydrous DMSO directly to the vial to yield a 10 mM stock solution .

    • Causality: DMSO acts as a strong organic solvent that fully solvates the lipid tail, preventing it from aggregating into micelles.

  • Storage: Aliquot the 10 mM stock into silanized glass vials (do not use standard microcentrifuge tubes). Store at -20°C. Protect from light and moisture.

Protocol B: Whole-Cell Patch-Clamp Recording Workflow

This protocol is optimized for recording GlyT2 transport currents in transfected cells or Xenopus oocytes[6].

  • Extracellular Solution Prep: On the day of the experiment, dilute the 10 mM stock into your extracellular recording buffer (e.g., ACSF or ND96) to a final working concentration between 10 nM and 1 µM .

    • Critical Constraint: Never exceed 3 µM. Concentrations >3 µM induce non-specific membrane destabilization and micelle formation[6]. Ensure final DMSO concentration is <0.1% (v/v).

  • Perfusion System Setup: Equip your rig with PTFE (Teflon) or glass tubing .

    • Causality: The oleoyl tail will rapidly adsorb to standard Tygon or PVC tubing, causing a severe concentration drop-off before the compound ever reaches the recording chamber.

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes (resistance 3-5 MΩ).

    • Establish the whole-cell configuration and voltage-clamp the cell at -60 mV .

    • Validation Checkpoint: Apply the EC₅₀ concentration of glycine (e.g., 30 µM) via rapid perfusion. Wait until a stable baseline inward transport current is achieved for at least 3 consecutive sweeps. A drifting baseline invalidates the subsequent inhibition calculation.

  • Compound Application: Co-apply the Oleoyl-D-lysine working solution alongside the EC₅₀ glycine. Record the reduction in the inward current amplitude.

  • Washout: Due to its lipophilic nature, Oleoyl-D-lysine exhibits slower washout kinetics than hydrophilic small molecules. Allow 5–10 minutes of continuous buffer perfusion to recover the baseline.

G S1 Lyophilized Oleoyl-D-lysine S2 Reconstitute in DMSO (10 mM) S1->S2 Prevents micelles S3 Store in Glass Vials (-20°C) S2->S3 Aliquot S4 Dilute in ACSF (< 3 µM) S3->S4 Day of experiment S5 PTFE Perfusion System S4->S5 Prevents adsorption S6 Whole-Cell Patch-Clamp S5->S6 Voltage clamp (-60 mV)

Optimized workflow for Oleoyl-D-lysine preparation and patch-clamp recording.

References

  • Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice Source: Journal of Pharmacology and Experimental Therapeutics (PubMed) URL:[Link]

  • Mechanisms of transport and analgesic compounds recognition by glycine transporter 2 Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity Source: Journal of Biological Chemistry (PMC) URL:[Link]

  • Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Strategy Source: Trends in Pharmacological Sciences (PMC) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating the Anti-Allodynic Effects of Oleoyl-D-lysine sodium in vivo

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Approach to Neuropathic Pain Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatose...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, is often characterized by allodynia—a state where non-painful stimuli are perceived as painful.[1][2] Current therapeutic options are frequently inadequate, highlighting a critical need for novel analgesics with distinct mechanisms of action. Oleoyl-D-lysine sodium emerges as a promising candidate, representing a new class of lipid-based analgesics.[2][3][4][5][6]

The therapeutic rationale for Oleoyl-D-lysine is grounded in its targeted modulation of the central nervous system's inhibitory signaling. A key feature in the chronification of pain is the reduction of inhibitory glycinergic inputs within the spinal cord dorsal horn.[2][3][7] This loss of inhibition leads to hyperexcitability and disinhibition of pain signaling pathways. Oleoyl-D-lysine is a potent and selective inhibitor of the glycine transporter 2 (GlyT2), a protein responsible for the reuptake of glycine from the synaptic cleft.[2][3][6] By inhibiting GlyT2, Oleoyl-D-lysine effectively increases the concentration of synaptic glycine, thereby restoring and enhancing inhibitory neurotransmission to dampen nociceptive signals.[2][3]

This document provides a comprehensive guide for the in vivo evaluation of the anti-allodynic properties of Oleoyl-D-lysine sodium. It details the underlying mechanism, experimental workflows, validated protocols for inducing and assessing neuropathic pain in rodent models, and methods for data analysis, designed to ensure scientific rigor and reproducibility.

The Scientific Rationale: Targeting GlyT2 with Oleoyl-D-lysine

Glycinergic synapses in the spinal cord dorsal horn are crucial checkpoints for modulating pain signals before they ascend to the brain. The glycine transporter GlyT2 terminates inhibitory signals by clearing glycine from the synaptic cleft. In neuropathic pain states, this system can become dysfunctional.[7]

Oleoyl-D-lysine is a lipid-based, selective allosteric inhibitor of GlyT2.[8] Unlike competitive inhibitors that bind to the same site as glycine, Oleoyl-D-lysine binds to a distinct allosteric pocket. This binding stabilizes the transporter in an outward-facing conformation, effectively acting as a wedge to prevent the conformational changes necessary for glycine reuptake.[8][9] The result is a potentiation of glycinergic signaling specifically at inhibitory synapses, which offers a targeted approach to re-establishing inhibitory control over pain pathways.[2] Furthermore, studies have shown that Oleoyl-D-lysine is metabolically stable, capable of crossing the blood-brain barrier, and demonstrates significant analgesic effects in chronic neuropathic pain models with a favorable side-effect profile compared to other GlyT2 inhibitors.[4][6][8]

GlyT2_Mechanism Mechanism of Oleoyl-D-lysine (ODL) at a Glycinergic Synapse GlycineVesicle Glycine Vesicle Glycine Glycine GlycineVesicle->Glycine Release GlyT2 GlyT2 Transporter (Outward-Facing) Glycine->GlyT2 Reuptake Path GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds ODL Oleoyl-D-lysine ODL->GlyT2 Allosteric Inhibition (Stabilizes Conformation) Chloride Cl- Influx (Hyperpolarization) GlyR->Chloride Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_post Treatment Phase Acclimatization Week -1 Animal Acclimatization & Handling Baseline Day 0 Baseline Behavioral Testing Acclimatization->Baseline Surgery Day 1 Neuropathic Surgery (e.g., CCI) & Controls Baseline->Surgery Development Days 2-13 Allodynia Development Period Surgery->Development Confirmation Day 14 Confirm Allodynia (Post-Op Testing) Development->Confirmation Treatment Day 14 (Post-Test) Drug Administration (Vehicle vs. ODL) Confirmation->Treatment PostTreatment Day 14 (1-4h Post-Dose) Post-Treatment Behavioral Testing Treatment->PostTreatment

Caption: Timeline for in vivo evaluation of Oleoyl-D-lysine.

Key Experimental Design Considerations:
  • Animal Model: The Chronic Constriction Injury (CCI) model is highly recommended as it induces robust and lasting allodynia, mimicking features of human neuropathic pain. [10][11][12]The Spared Nerve Injury (SNI) and Spinal Nerve Ligation (SNL) models are also excellent alternatives. [1][12][13][14]This protocol will focus on the CCI model in rats.

  • Control Groups: The inclusion of appropriate controls is paramount for data interpretation.

    • Sham Group: Undergoes the same surgical procedure, including muscle separation and nerve exposure, but without nerve ligation. This controls for effects of surgery and anesthesia.

    • Vehicle Group: CCI-operated animals that receive an injection of the drug vehicle on the same schedule as the treatment group. This controls for injection stress and vehicle effects.

  • Dosing: Based on published studies, an effective intraperitoneal (i.p.) dose of Oleoyl-D-lysine in rodents is around 30 mg/kg, which produces significant anti-allodynia with minimal side effects. [4][7][15]A dose-response study is recommended for novel applications.

  • Blinding: All behavioral testing and data analysis should be performed by an experimenter blinded to the treatment conditions to eliminate observer bias.

Materials and Reagents

CategoryItem
Test Compound Oleoyl-D-lysine sodium salt (Biotechnology grade) [5]
Vehicle Sterile Saline (0.9% NaCl) or as recommended by the supplier
Animals Adult male Sprague-Dawley rats (200-250g)
Anesthesia Isoflurane with vaporizer and induction chamber
Surgical Suite Heating pad, stereotaxic frame (optional, for stability), sterile drapes
Surgical Tools Sterile surgical scissors, forceps, retractors, 4-0 chromic gut suture
Post-Op Care Povidone-iodine, sterile saline, topical antibiotic, heating lamp
Behavioral Testing Elevated wire mesh platform, individual transparent acrylic chambers
Mechanical Allodynia Set of von Frey monofilaments (manual or electronic) [16]
Cold Allodynia 1 mL syringe, blunt needle or pipette, 100% Acetone [17]
General Supplies Syringes, needles (25-27G for i.p. injection), beakers, weigh scale

Detailed Experimental Protocols

Protocol 1: Chronic Constriction Injury (CCI) Surgery

This protocol describes the induction of neuropathic pain via loose ligation of the sciatic nerve. [10][18]

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance). Shave the lateral surface of the left thigh and sterilize the area with povidone-iodine. Place the animal on a heating pad to maintain body temperature.

  • Sciatic Nerve Exposure: Make a small incision in the skin over the mid-thigh. Using blunt dissection through the biceps femoris muscle, carefully expose the common sciatic nerve.

    • Scientist's Note: The key is to separate the muscle fibers without cutting them to minimize post-operative muscle damage and inflammation, which could confound pain behavior measurements.

  • Nerve Ligation: Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, with about 1 mm spacing between them.

  • Ligation Tension: Tighten each ligature until a brief twitch in the corresponding hind limb is observed. The ligatures should only gently constrict the nerve, not arrest circulation.

    • Self-Validation Check: Proper tension is critical. Over-tightening can cause excessive nerve damage, while under-tightening may not induce allodynia. The goal is to induce a partial denervation and inflammatory response. [10]5. Closure and Recovery: Close the muscle layer with a single suture and the skin incision with wound clips or sutures. Apply a topical antibiotic. Allow the animal to recover in a warm, clean cage. Monitor until fully ambulatory.

Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a mechanical stimulus. [16][19][20]

  • Habituation: Place animals in the individual acrylic chambers on the wire mesh floor for at least 20-30 minutes before testing to allow for acclimation. [10][20]This step is crucial to reduce stress-induced variability.

  • Filament Application: Apply von Frey filaments perpendicularly to the mid-plantar surface of the hind paw until the filament just begins to bend. Hold for 2-5 seconds. [16] * Critical Step: Apply the filament only when the animal is calm and stationary with its paw flat on the mesh. Avoid stimulating the paw pads directly. Consistent application speed and location are essential for reproducibility. [19]3. Defining a Positive Response: A positive response is a sharp withdrawal, flinching, or licking of the paw upon stimulus application.

  • Determining the 50% Withdrawal Threshold (Up-Down Method):

    • Begin with a filament in the middle of the force range (e.g., 2.0 g).

    • If there is a positive response, the next stimulus should be with the next lower force filament.

    • If there is no response, use the next higher force filament.

    • Continue this pattern until at least four readings are obtained after the first change in response direction. [16]The sequence of responses is used to calculate the 50% paw withdrawal threshold using a validated formula.

Protocol 3: Assessment of Cold Allodynia (Acetone Spray Test)

This test measures the response to a non-painful cold stimulus produced by evaporating acetone. [17][21][22]

  • Habituation: Acclimate the animals on the wire mesh testing platform as described for the von Frey test.

  • Acetone Application: Using a syringe with a blunt needle or a pipette, apply a single drop (approx. 100 µL) of acetone to the plantar surface of the hind paw. Ensure the applicator does not touch the paw, as this can be a confounding mechanical stimulus. [17][23]3. Observation and Scoring: Observe the animal's response for 20-30 seconds immediately following application. [17][21]Score the response based on a graded scale:

    • 0: No response.

    • 1: Quick withdrawal, stamp, or flick of the paw.

    • 2: Prolonged withdrawal or repeated flicking.

    • 3: Repeated flicking accompanied by licking of the paw.

  • Trial Repetition: Repeat the test three times for each paw, with a minimum interval of 5 minutes between applications to allow for complete acetone evaporation and to prevent sensitization. [17]The scores from the three trials are summed for a final score (ranging from 0 to 9).

Protocol 4: Preparation and Administration of Oleoyl-D-lysine sodium
  • Preparation: Prepare Oleoyl-D-lysine sodium in the chosen vehicle (e.g., sterile 0.9% saline) to the desired concentration. Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

  • Administration: Administer the solution via intraperitoneal (i.p.) injection. The volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).

  • Timing: Behavioral testing should be conducted at time points corresponding to the compound's peak activity. For Oleoyl-D-lysine, anti-allodynic effects typically emerge around 1 hour post-administration. [24]A time-course experiment (e.g., testing at 30, 60, 120, and 240 minutes) is recommended to capture the full pharmacokinetic/pharmacodynamic profile.

Data Presentation and Analysis

Data should be organized to clearly demonstrate the development of allodynia and the effect of the treatment.

Table 1: Representative Data for Mechanical Allodynia
GroupBaseline (g)Post-CCI (Day 14, Pre-Dose) (g)Post-Treatment (Day 14, 1h Post-Dose) (g)
Sham + Vehicle 14.5 ± 0.814.2 ± 0.914.3 ± 1.0
CCI + Vehicle 14.8 ± 0.72.5 ± 0.42.8 ± 0.5
CCI + ODL (30 mg/kg) 14.6 ± 0.92.7 ± 0.511.5 ± 1.2#
Data are presented as Mean ± SEM. *p<0.001 compared to Sham group. #p<0.001 compared to CCI + Vehicle group. Statistical analysis performed using two-way repeated measures ANOVA followed by a Bonferroni post-hoc test.
[19]
Table 2: Representative Data for Cold Allodynia
GroupBaseline (Score 0-9)Post-CCI (Day 14, Pre-Dose) (Score 0-9)Post-Treatment (Day 14, 1h Post-Dose) (Score 0-9)
Sham + Vehicle 0.5 ± 0.20.6 ± 0.30.5 ± 0.2
CCI + Vehicle 0.6 ± 0.37.8 ± 0.57.5 ± 0.6
CCI + ODL (30 mg/kg) 0.5 ± 0.27.6 ± 0.72.1 ± 0.4#
Data are presented as Mean ± SEM. *p<0.001 compared to Sham group. #p<0.001 compared to CCI + Vehicle group. Statistical analysis performed using two-way repeated measures ANOVA followed by a Bonferroni post-hoc test.

References

  • Bio-protocol. (n.d.). Paw Cold Allodynia (Acetone Drop Test). Retrieved from [Link]

  • JoVE. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Retrieved from [Link]

  • Gilchrist, J., et al. (2009). Transient allodynia pain models in mice for early assessment of analgesic activity. British Journal of Pharmacology, 158(3), 829–843. Retrieved from [Link]

  • Colleoni, M., & Sacerdote, P. (2010). Experimental models for the study of neuropathic pain. Revista Dor, 11(2), 154-159. Retrieved from [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hind paw cold allodynia (Acetone Evaporation) test. Retrieved from [Link]

  • Di Pardo, A., et al. (2018). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. Bio-protocol, 8(15), e2968. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Pain Models. Retrieved from [Link]

  • Maze Engineers. (n.d.). Pain & Heat. Retrieved from [Link]

  • Mostyn, S. N., et al. (2019). Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain. Journal of Medicinal Chemistry, 62(5), 2466–2484. Retrieved from [Link]

  • ResearchGate. (2022). Peripheral administration of selective GlyT2 inhibitor, oleoyl-D-lysine, is analgesic in neuropathic but not acute or inflammatory pain models in mice. Retrieved from [Link]

  • Wilson, B. S., et al. (2022). Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice. The Journal of Pharmacology and Experimental Therapeutics, 382(3), 246-255. Retrieved from [Link]

  • Austin, P. J., et al. (2012). Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model. Pain Research and Treatment, 2012, 950932. Retrieved from [Link]

  • BioMed Easy. (2025). How to conduct Von Frey Test? Retrieved from [Link]

  • National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Models of Pain. In Recognition and Alleviation of Pain in Laboratory Animals. National Academies Press (US). Retrieved from [Link]

  • Paricio-Montesinos, R., et al. (2020). Silent cold-sensing neurons drive cold allodynia in neuropathic pain states. bioRxiv. Retrieved from [Link]

  • Vissers, K. C., et al. (2005). A behavioral and pharmacological validation of the acetone spray test in gerbils with a chronic constriction injury. Anesthesia & Analgesia, 101(2), 498-503. Retrieved from [Link]

  • Eurofins Discovery. (2021). Nerve Injury Induced Neuropathic Pain Models in Rodents – Quick Video. Retrieved from [Link]

  • Melior Discovery. (n.d.). Carrageenan Model of Allodynia (von Frey Assay). Retrieved from [Link]

  • Sandkühler, J. (2009). Models and Mechanisms of Hyperalgesia and Allodynia. Physiological Reviews, 89(2), 707-758. Retrieved from [Link]

  • Kim, K. J., et al. (1997). Comparison of three rodent neuropathic pain models. Experimental Brain Research, 113(2), 200-206. Retrieved from [Link]

  • IME-TMP. (n.d.). Mouse models for inflammatory, non-inflammatory and neuropathic pain. Retrieved from [Link]

  • Carland, J. E., et al. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. International Journal of Molecular Sciences, 22(12), 6293. Retrieved from [Link]

  • Bali, A., et al. (2022). Glycinergic Modulation of Pain in Behavioral Animal Models. Frontiers in Molecular Neuroscience, 15, 878396. Retrieved from [Link]

  • Blue Tiger Scientific. (n.d.). Oleoyl-D-Lysine – Sodium Salt – 5 mg. Retrieved from [Link]

  • Zhao, Y., et al. (2025). Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. PNAS, 122(48), e2506722122. Retrieved from [Link]

  • Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(5), 2466-2484. Retrieved from [Link]

  • Zhao, Y., et al. (2025). Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. ResearchGate. Retrieved from [Link]

  • Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. ACS Publications. Retrieved from [Link]

  • Carland, J. E., et al. (2019). Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife, 8, e50700. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oleoyl-D-lysine Storage to Prevent Lipid Oxidation

Welcome to the technical support guide for Oleoyl-D-lysine. As a potent and selective Glycine Transporter 2 (GlyT2) inhibitor, Oleoyl-D-lysine is a critical tool in neuroscience research, particularly in studies related...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Oleoyl-D-lysine. As a potent and selective Glycine Transporter 2 (GlyT2) inhibitor, Oleoyl-D-lysine is a critical tool in neuroscience research, particularly in studies related to neuropathic pain.[1][2][3][4] However, its lipophilic nature, conferred by the oleic acid moiety, makes it susceptible to lipid oxidation—a primary cause of degradation that can compromise experimental integrity.

This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you maintain the stability and efficacy of your Oleoyl-D-lysine samples.

Understanding the Challenge: The Instability of Oleoyl-D-lysine

Oleoyl-D-lysine's structure contains two key components: a monounsaturated oleic acid tail and a D-lysine head group. The double bond in the oleic acid chain is the primary site of vulnerability.[5]

The Lipid Oxidation Cascade

Lipid oxidation is a complex, self-propagating chain reaction involving three main stages: initiation, propagation, and termination.[6][7]

  • Initiation: The process begins when an initiator, such as heat, light (UV), or trace metal ions (e.g., iron, copper), abstracts a hydrogen atom from a carbon adjacent to the double bond in the oleoyl chain. This forms a lipid radical, a highly reactive molecule.[5][6][8]

  • Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This new radical can then abstract a hydrogen atom from another Oleoyl-D-lysine molecule, creating a lipid hydroperoxide (a primary oxidation product) and a new lipid radical, thus propagating the chain reaction.[6][7]

  • Termination: The chain reaction ceases when radicals react with each other to form non-radical products or when they are neutralized by an antioxidant.[7]

The primary products, lipid hydroperoxides, are unstable and can decompose into a variety of secondary oxidation products, including aldehydes (like malondialdehyde and 4-hydroxynonenal), ketones, and other reactive species.[9][10] These secondary products are responsible for the downstream consequences of degradation, including loss of biological activity and potential cytotoxicity.

Diagram: Lipid Oxidation Cascade

Lipid_Oxidation_Cascade cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Unsaturated Lipid (LH) Unsaturated Lipid (LH) Lipid Radical (L•) Lipid Radical (L•) Unsaturated Lipid (LH)->Lipid Radical (L•) Lipid Hydroperoxide (LOOH) Primary Oxidation Product (Lipid Hydroperoxide, LOOH) Unsaturated Lipid (LH)->Lipid Hydroperoxide (LOOH) New Lipid Radical (L•) Lipid Radical (L•) Unsaturated Lipid (LH)->New Lipid Radical (L•) Initiator Initiator (Light, Heat, Metal Ions) Initiator->Unsaturated Lipid (LH) H• abstraction Oxygen Oxygen (O2) Lipid Radical (L•)->Oxygen Reaction Peroxyl Radical (LOO•) Peroxyl Radical (LOO•) Oxygen->Peroxyl Radical (LOO•) Peroxyl Radical (LOO•)->Unsaturated Lipid (LH) H• abstraction Peroxyl Radical (LOO•)->Peroxyl Radical (LOO•) Radical-Radical Reaction Non-radical Products Non-radical Products Peroxyl Radical (LOO•)->Non-radical Products Antioxidant (AH) Antioxidant (AH) Peroxyl Radical (LOO•)->Antioxidant (AH) H• donation Secondary Products Secondary Oxidation Products (Aldehydes, Ketones) Lipid Hydroperoxide (LOOH)->Secondary Products Decomposition Antioxidant (AH)->Non-radical Products

Caption: The free radical chain reaction of lipid oxidation.

Other Potential Degradation Pathways

Besides oxidation, two other pathways can affect stability, albeit typically to a lesser extent under proper storage:

  • Hydrolysis: The ester linkage between the oleic acid and D-lysine can be susceptible to hydrolysis, particularly in aqueous solutions and at non-neutral pH. This would cleave the molecule into its constituent parts, rendering it inactive.

  • Lysine Degradation: While less common for the D-isomer under abiotic conditions, enzymatic degradation pathways for L-lysine are well-established in biological systems and proceed through intermediates like saccharopine or pipecolic acid.[11][12][13][14][15] While direct enzymatic attack on Oleoyl-D-lysine is unlikely in a pure sample, this highlights the importance of aseptic handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid Oleoyl-D-lysine?

A1: For long-term stability, solid Oleoyl-D-lysine should be stored at -20°C or below.[3][16] The container should be glass with a Teflon-lined cap to prevent leaching of plasticizers.[17] Before opening, always allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can accelerate hydrolysis and provide a medium for reactions.[17]

Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?

A2: Oleoyl-D-lysine is soluble in organic solvents like ethanol, DMSO, and DMF.[2][18] For stock solutions, use a high-purity, anhydrous grade of your chosen solvent. After dissolving, overlay the solution with an inert gas (argon or nitrogen) to displace oxygen before sealing.[17] Store stock solutions at -20°C in tightly sealed glass vials with Teflon-lined caps.[17] Avoid repeated freeze-thaw cycles.[19] It is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I store Oleoyl-D-lysine in an aqueous buffer?

A3: Storage in aqueous solutions is not recommended for long periods due to the risk of hydrolysis. If you must prepare an aqueous solution for an experiment, do so immediately before use. The solubility in aqueous buffers like PBS (pH 7.2) is limited.[2][18]

Q4: What are the first signs of degradation?

A4: Visually, you might observe the powder becoming gummy or discolored (yellowing).[17] Chemically, the earliest signs are the formation of primary oxidation products (hydroperoxides), which are not easily detected without specific analytical tests.[20] The development of off-odors can indicate the formation of volatile secondary oxidation products.[21]

Q5: Should I add an antioxidant to my stock solution?

A5: Adding an antioxidant can significantly improve the stability of a stock solution, especially if it will be stored for an extended period or accessed multiple times.[16][22] Tocopherol (Vitamin E) is a good lipid-soluble, chain-breaking antioxidant.[7][23] A low concentration (e.g., 0.01-0.1%) is typically effective.[22] Synthetic antioxidants like BHT or BHA can also be used.[21]

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Reduced or inconsistent biological activity in assays. Lipid Oxidation: Degradation of the oleoyl chain has rendered the molecule inactive. Hydrolysis: The ester bond has been cleaved.1. Verify Storage: Confirm that both solid material and stock solutions have been stored at ≤-20°C, protected from light, and under inert gas (for solutions).[16][17] 2. Prepare Fresh Stock: Discard the old stock solution and prepare a fresh one from solid material. 3. Perform Quality Control: If problems persist, perform an analytical test (see QC section below) to assess the integrity of the solid material.
Solid powder appears clumpy, gummy, or discolored. Moisture Absorption: The container was opened before reaching room temperature, causing condensation. Oxidation: Exposure to air and/or light has initiated degradation.1. Discard Material: It is highly likely the material is compromised. Do not use it for experiments. 2. Review Handling Procedures: Ensure all users allow the vial to warm to room temperature completely before opening.[17] Store in a desiccator if the environment is humid.
Precipitate forms in stock solution upon thawing. Solubility Limit Exceeded: The concentration may be too high for the solvent at lower temperatures. Solvent Evaporation: The vial was not sealed properly, increasing the solute concentration.1. Gentle Warming: Warm the vial gently (e.g., to 37°C) and vortex to see if the precipitate redissolves. 2. Check Seal: Ensure vial caps are Teflon-lined and tightly secured. 3. Dilute Stock: Consider preparing a slightly more dilute stock solution for future use.
Inconsistent results between different aliquots. Uneven Degradation: Some aliquots may have been exposed to more air (e.g., larger headspace) or freeze-thaw cycles. Cross-Contamination: Pipette tips or tubes may not have been clean.1. Standardize Aliquoting: Prepare single-use aliquots of the same volume immediately after making the stock solution to ensure uniformity. 2. Use Inert Gas: Flush each aliquot vial with argon or nitrogen before sealing. 3. Use Proper Labware: Use glass or chemically resistant plasticware; avoid polystyrene with organic solvents.[17]

Experimental Protocols: Quality Control of Oleoyl-D-lysine

To ensure the integrity of your compound, particularly if you suspect degradation or for long-term stability studies, you can perform quantitative analyses.

Diagram: QC Workflow for Oleoyl-D-lysine Stability

Sources

Optimization

Adjusting vehicle controls for lipid-amino acid conjugate in vivo studies

Welcome to the Technical Support Center for in vivo formulation and pharmacokinetics. This guide is specifically engineered for researchers and drug development professionals working with lipid-amino acid conjugates (LAA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vivo formulation and pharmacokinetics. This guide is specifically engineered for researchers and drug development professionals working with lipid-amino acid conjugates (LAAs).

LAAs are unique protoamphiphilic molecules that bridge the lipid and peptide worlds, often synthesized via ester-amide exchange or enzymatic pathways like fatty acid amide hydrolase (FAAH)[1][2]. Because they possess both hydrophobic lipid tails and hydrophilic amino acid headgroups, they act as biosurfactants and readily self-assemble into vesicles or micelles[2]. This dual nature makes them excellent drug delivery vehicles or prodrugs, but it also introduces complex solubility and toxicity challenges when designing appropriate vehicle controls for animal studies.

Below, you will find field-proven troubleshooting guides, quantitative formulation data, and step-by-step protocols to ensure your in vivo vehicle controls are scientifically rigorous and self-validating.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My lipid-amino acid conjugate precipitates immediately upon intravenous (IV) injection, even though it was clear in the syringe. How do I adjust the vehicle? The Causality: Precipitation upon injection usually occurs due to "solvent shock." LAAs have a specific critical micelle concentration (CMC). When formulated in a high-solvent vehicle and injected into the bloodstream, the rapid dilution in an aqueous, high-salt environment (blood) strips away the co-solvents faster than the LAA can re-equilibrate into stable micelles, leading to rapid aggregation. The Solution: Transition from a solvent-heavy vehicle to a kinetically stable micellar or liposomal suspension prior to injection. Instead of relying solely on Dimethyl Sulfoxide (DMSO), incorporate a co-solvent like PEG300 and a surfactant like Tween 80. The surfactant lowers the interfacial tension and stabilizes the LAA nanoparticles during aqueous dilution, preventing precipitation in the blood[3].

Q2: The vehicle control group (without the LAA) is exhibiting unexpected systemic toxicity and behavioral changes. What is causing this, and how do we fix it? The Causality: Vehicle toxicity is a major confounding factor in regulatory toxicology and preclinical studies[4]. High concentrations of co-solvents and surfactants inherently disrupt biological membranes. For instance, DMSO can cause cumulative toxic effects and hemolysis[3]. Similarly, Tween 80 (Polysorbate 80) is known to cause severe hypersensitivity reactions and histamine release in rodents, particularly dogs and mice, even at low concentrations[3]. The Solution: You must cap your excipient concentrations. Keep DMSO below 5% (v/v) and Tween 80 between 1-5% (v/v) for IV administration[3]. If toxicity persists, substitute Tween 80 with a less reactogenic surfactant (e.g., Kolliphor HS 15) or switch to a lipid-based emulsion (e.g., corn oil for oral gavage)[3].

Q3: How do I ensure my blank vehicle control perfectly mimics the LAA formulation, given that the LAA itself acts as a surfactant? The Causality: Because LAAs are amphiphilic biosurfactants[2], adding them to a vehicle fundamentally alters the fluid's biophysical properties (e.g., surface tension, viscosity, and osmolality). A "blank" vehicle control consisting only of the baseline buffers and surfactants will behave differently hydrodynamically than the LAA-loaded vehicle. The Solution: To create a self-validating system, use a "dummy lipid" in your vehicle control. Substitute the active LAA with an inert, structurally similar phospholipid (e.g., standard phosphatidylcholine) at the same molarity. This ensures the control group experiences the exact same colloidal and biophysical conditions as the treatment group, isolating the pharmacological effect of the amino acid conjugate from the physical effect of the lipid vehicle.

Part 2: Formulation Workflows & Logic

To systematically resolve these issues, follow the decision tree below when an anomaly is detected in your LAA in vivo study.

G Start LAA In Vivo Issue Detected Tox Vehicle Group Toxicity? Start->Tox Sol Precipitation / Poor Solubility? Start->Sol CheckDMSO Reduce Co-solvent (DMSO < 5%) Tox->CheckDMSO Yes CheckSurfactant Increase Surfactant (Tween 80: 1-5%) Sol->CheckSurfactant Yes Optimize Optimize Ratio & Validate Viscosity CheckDMSO->Optimize CheckSurfactant->Optimize

Caption: Decision tree for troubleshooting toxicity and solubility in LAA vehicle controls.

Part 3: Quantitative Data for Vehicle Components

When adjusting your vehicle, adhere to the maximum tolerated doses (MTDs) for common excipients to prevent masking the LAA's effects with vehicle-induced artifacts.

Excipient / ComponentPrimary FunctionMax Recommended Conc. (IV Mice)Known Adverse Effects / Causality
DMSO Co-solvent< 5% v/vHemolysis, cumulative toxicity, cellular dehydration[3].
PEG 300 / 400 Co-solvent< 30% v/vNephrotoxicity at high doses; alters osmolality.
Tween 80 Surfactant1 - 5% v/vHypersensitivity, severe histamine release, vasodilation[3].
Saline (0.9% NaCl) Aqueous BaseQ.S. to 100%None (Isotonic). Unsuitable alone for hydrophobic LAAs[3].
Carboxymethylcellulose Suspending Agent0.5 - 2% w/vForms suspensions, not true solutions; viscosity issues[3].

Part 4: Experimental Protocol: Preparing a Co-Solvent/Surfactant Vehicle

This self-validating protocol ensures the stable dissolution of hydrophobic LAA conjugates while maintaining a perfectly matched vehicle control[3].

Phase 1: Calculation & Preparation

  • Determine Volumes: Calculate the final desired concentration of the LAA test compound and the total volume required for the cohort[3].

  • Ratio Establishment: A standard, well-tolerated starting ratio for highly lipophilic conjugates is 5% DMSO / 10% PEG300 / 5% Tween 80 / 80% Saline .

Phase 2: Compounding the Treatment Formulation 3. Primary Dissolution: Weigh the LAA conjugate and dissolve it completely in the calculated volume of DMSO. Vortex or sonicate until the solution is entirely clear[3]. Causality: DMSO disrupts the crystalline lattice of the conjugate. 4. Co-solvent Addition: Add PEG300 to the DMSO-LAA solution. Mix thoroughly until homogenous[3]. 5. Micellar Stabilization: Add Tween 80 to the mixture. Vortex vigorously for 2 minutes[3]. Causality: The surfactant coats the hydrophobic domains of the LAA, preventing aggregation during the final aqueous crash. 6. Aqueous Dilution: Dropwise, add 0.9% Saline to achieve the final volume while continuously vortexing[3].

Phase 3: Vehicle Control Generation 7. Blank Preparation: Prepare the vehicle control by executing Steps 3 through 6 exactly as described, but omit the LAA test compound [3]. (Optional: Add an inert dummy lipid at Step 3 to match the colloidal properties of the LAA). 8. Validation: Visually inspect both formulations. If the LAA formulation is cloudy while the vehicle control is clear, the LAA has precipitated, and the surfactant ratio must be increased.

Protocol Step1 1. Dissolve LAA in DMSO (<5%) Step2 2. Add PEG300 & Tween 80 Step1->Step2 Step3 3. Dropwise Saline Dilution Step2->Step3 Step4 4. Prepare Matched Vehicle Control Step3->Step4 Step5 5. Visual & In Vivo Validation Step4->Step5

Caption: Step-by-step workflow for formulating and validating LAA vehicle controls.

References

  • National Institutes of Health (NIH) / PMC. "The Use and Misuse of Historical Controls in Regulatory Toxicology: Lessons from the CLARITY-BPA Study". National Library of Medicine. Available at:[Link]

  • bioRxiv. "Omega-3 Fatty Acid Derived Neuroactive Lipids - Docosahexaenoyl-Glycine and Its Epoxide Metabolites". bioRxiv Preprint Server. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Spontaneous emergence of membrane-forming protoamphiphiles from a lipid–amino acid mixture under wet–dry cycles". National Library of Medicine. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Oleoyl-D-lysine Sodium Aqueous Solution Stability

Welcome to the technical support center for Oleoyl-D-lysine sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Oleoyl-D-lysine sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling Oleoyl-D-lysine sodium in aqueous solutions. Our goal is to ensure the integrity and stability of your experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What is Oleoyl-D-lysine sodium and why is its stability in aqueous solutions a concern?

Oleoyl-D-lysine sodium is a lipoamino acid, an amphiphilic molecule consisting of an oleic acid tail linked to a D-lysine headgroup via an amide bond. This structure imparts unique properties, making it a valuable tool in various research applications, including as a selective inhibitor of the glycine transporter 2 (GlyT2).[1] The stability of Oleoyl-D-lysine sodium in aqueous solutions is critical because, like many lipid-based molecules, it is susceptible to chemical degradation, which can impact its biological activity and lead to inconsistent experimental results. The two primary degradation pathways are hydrolysis of the amide bond and oxidation of the unsaturated oleoyl chain.

Q2: What are the main factors that can cause the degradation of Oleoyl-D-lysine sodium in my aqueous preparations?

Several factors can contribute to the degradation of Oleoyl-D-lysine sodium in aqueous solutions. These include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond.[2][3]

  • Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation.[4][5]

  • Light: Exposure to light, particularly UV light, can promote the oxidation of the double bond in the oleic acid chain.

  • Oxygen: The presence of dissolved oxygen is a key factor in the oxidative degradation of the oleoyl moiety.

  • Metal Ions: Trace metal ions (e.g., iron, copper) can act as catalysts for oxidative reactions.[6]

Q3: How can I visually tell if my Oleoyl-D-lysine sodium solution has degraded?

While visual inspection is not a definitive method for assessing stability, certain changes may indicate degradation. These can include:

  • Changes in Color or Odor: Oxidation of lipids can produce byproducts that may cause a yellowish tint or a rancid odor.[7]

  • Precipitation: Degradation can lead to the formation of less soluble products, resulting in the appearance of a precipitate.

  • Phase Separation: In more concentrated solutions or formulations, degradation might disrupt the homogeneity of the solution, leading to phase separation.

It is crucial to note that significant degradation can occur before any visual changes are apparent. Therefore, analytical methods are essential for confirming stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected biological activity of my Oleoyl-D-lysine sodium solution.
  • Potential Cause: Degradation of the parent compound, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Confirm the date of preparation and the storage conditions of your solution. Solutions stored for extended periods, especially at room temperature or exposed to light, are more prone to degradation.

    • Analyze for Degradation Products: If possible, use analytical techniques like HPLC to check for the presence of degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks can confirm degradation.

    • Prepare Fresh Solutions: The most reliable solution is to prepare fresh aqueous solutions of Oleoyl-D-lysine sodium immediately before each experiment.

Issue 2: I observe a precipitate in my stock solution after storage.
  • Potential Cause 1: Chemical Degradation. Hydrolysis or oxidation can yield products with lower aqueous solubility.

  • Potential Cause 2: Physical Instability. For solutions near the saturation limit, temperature fluctuations during storage (e.g., freeze-thaw cycles) can cause the compound to precipitate out of solution.

  • Troubleshooting Steps:

    • Gentle Warming and Agitation: Try gently warming the solution (e.g., to 37 °C) and vortexing to see if the precipitate redissolves. If it does, physical instability is the likely cause. To prevent this, store solutions at a constant, appropriate temperature and avoid freeze-thaw cycles.

    • Filtration and Analysis: If the precipitate does not redissolve, it may be due to degradation. Filter the solution through a 0.22 µm filter to remove the precipitate. For critical applications, analyze the filtrate to determine the remaining concentration of Oleoyl-D-lysine sodium.

    • Adjust Storage Conditions: Consider preparing smaller aliquots of your stock solution to minimize the number of times the main stock is handled and exposed to temperature changes.

Experimental Protocols & Methodologies

Protocol 1: Preparation and Storage of Oleoyl-D-lysine Sodium Aqueous Stock Solutions

This protocol provides a standardized method for preparing and storing aqueous solutions to minimize degradation.

Materials:

  • Oleoyl-D-lysine sodium (solid)

  • High-purity, sterile water (e.g., WFI or HPLC-grade)

  • Sterile, amber glass vials with PTFE-lined caps

  • Inert gas (e.g., argon or nitrogen)

  • Sterile filters (0.22 µm)

Procedure:

  • Equilibration: Allow the vial of solid Oleoyl-D-lysine sodium to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Oleoyl-D-lysine sodium.

  • Dissolution: Add the appropriate volume of high-purity water to achieve the desired concentration. Gently vortex or sonicate until the solid is completely dissolved. Avoid excessive heating.

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile, amber glass vial.

  • Inert Gas Purge: Gently purge the headspace of the vial with an inert gas (argon or nitrogen) for 15-30 seconds to displace oxygen.

  • Sealing and Storage: Immediately cap the vial tightly. For short-term storage (up to one week), store at 2-8 °C. For long-term storage, store at -20 °C or -80 °C.

  • Aliquoting: For frequently used solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study can help identify potential degradation products and establish appropriate storage conditions.

Materials:

  • Oleoyl-D-lysine sodium stock solution (prepared as in Protocol 1)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (UV, ELSD, or MS)

Procedure:

  • Sample Preparation: Prepare four sets of samples from your stock solution:

    • Control: Stock solution stored under recommended conditions (e.g., 4°C, protected from light).

    • Acidic Stress: Mix the stock solution 1:1 with 0.1 M HCl.

    • Basic Stress: Mix the stock solution 1:1 with 0.1 M NaOH.

    • Oxidative Stress: Mix the stock solution 1:1 with 3% H₂O₂.

  • Incubation: Incubate the stressed samples at an elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the oxidative stress sample from light.

  • Neutralization (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (including the control) by a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Data Presentation & Visualization

Table 1: Recommended Storage Conditions for Oleoyl-D-lysine Sodium Aqueous Solutions
Storage DurationTemperatureContainerAtmosphereLight Condition
Short-term (< 1 week)2-8 °CAmber Glass VialInert Gas (e.g., Argon)Protected from Light
Long-term (> 1 week)-20 °C or -80 °CAmber Glass VialInert Gas (e.g., Argon)Protected from Light
Diagram 1: Key Degradation Pathways of Oleoyl-D-lysine Sodium

cluster_main Oleoyl-D-lysine Sodium Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A Oleoyl-D-lysine Sodium B Oleic Acid A->B  Amide Bond Cleavage (Acid/Base Catalyzed) C D-Lysine A->C  Amide Bond Cleavage (Acid/Base Catalyzed) D Hydroperoxides A->D  Oleoyl Chain Oxidation (O₂, Light, Metal Ions) E Aldehydes & Other Products D->E Further Degradation cluster_workflow Stable Solution Preparation Workflow start Start: Solid Oleoyl-D-lysine Sodium weigh Weigh Compound start->weigh dissolve Dissolve in High-Purity Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter purge Purge with Inert Gas filter->purge store Store at Recommended Temperature (Protected from Light) purge->store end End: Stable Aqueous Solution store->end

Caption: Step-by-step process for minimizing degradation during solution preparation.

Advanced Topics: Stabilization Strategies

For applications requiring enhanced stability, consider the following strategies:

  • Use of Antioxidants: To combat oxidative degradation, the addition of antioxidants can be effective.

    • Chain-breaking antioxidants: Such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E), which scavenge free radicals. [6][8][9] * Oxygen scavengers: Ascorbic acid and its lipid-soluble derivative, ascorbyl palmitate, can also be beneficial. [8][10]* Addition of Chelating Agents: To sequester pro-oxidant metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid to your buffer system. [6][7]* pH Control with Buffers: Maintaining a pH between 6.0 and 7.5 is generally recommended to minimize both acid- and base-catalyzed hydrolysis. The choice of buffer should be compatible with your experimental system. Phosphate-buffered saline (PBS) is a common choice.

  • Lyophilization: For long-term storage, lyophilizing the aqueous solution (potentially with cryoprotectants) and reconstituting it before use can significantly enhance stability.

When incorporating any new excipients, it is essential to first confirm their compatibility with your experimental model and to validate that they do not interfere with the biological activity of Oleoyl-D-lysine sodium.

References

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]

  • Improving the oxidation stability of high-oleic sunflower oil with composite antioxidants. ResearchGate. [Link]

  • Review and analysis of FDA approved drugs using lipid-based formulations. Taylor & Francis Online. [Link]

  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. [Link]

  • Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology. Kyoto University Research Information Repository. [Link]

  • Design, synthesis and properties investigation of Nα-acylation lysine based derivatives. IOPscience. [Link]

  • Permanganate Oxidation of Oleic Acid. Scribd. [Link]

  • Aqueous n-acyl amino acid solutions.
  • Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. SpringerLink. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]

  • Chemical and Physical Stability Considerations for Lipid-Based Drug Formulations. ResearchGate. [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Catalent. [Link]

  • Oleic acid rich diet protects against the oxidative modification of high density lipoprotein. PubMed. [Link]

  • HPLC-methods for determination of lipoic acid and its reduced form in human plasma. PubMed. [Link]

  • The Oxidation of Oleate in Submicron Aqueous Salt Aerosols: Evidence of a Surface Process. ACS Publications. [Link]

  • The kinetics of hydrolysis of some extended N-aminoacyl-l-lysine methyl esters. PubMed. [Link]

  • Process for oxidation of an unsaturated fatty acid and reaction system for carrying out such a process.
  • Enhancing oxidative stability and shelf life of frying oils with antioxidants. AOCS. [Link]

  • Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. PubMed. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]

  • The oxidation of oleic acid by permanganate in oil in water emulsion. The Hebrew University of Jerusalem. [Link]

  • Influence of pH on activity and stability of PmAcy. ResearchGate. [Link]

  • Lipid-Based Drug Delivery Systems. PubMed. [Link]

  • Forced Degradation Studies. BioPharmaSpec. [Link]

  • Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats.
  • Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. MDPI. [Link]

  • Effects of pH and temperature on CgNal activity. ResearchGate. [Link]

  • Insights into the Stability and Lipid Oxidation of Water-in-Oil High Internal Phase Emulsions: Roles of the Concentration of the Emulsifier, Aqueous Phase, and NaCl. PubMed. [Link]

  • Lipid-Based Formulations. Pharmaceutical Technology. [Link]

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. Royal Society of Chemistry. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. PubMed. [Link]

  • Mass Spectrometric Characterization of Protein Modification by the Products of Nonenzymatic Oxidation of Linoleic Acid. ACS Publications. [Link]

  • Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife. [Link]

  • Enzymatic synthesis of N -acyl- l -amino acids in a glycerol-water system using acylase I from pig kidney. SciSpace. [Link]

  • The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. PubMed. [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters. [Link]

  • Mass spectrometric study on the reaction of glyoxylic acid with chemically protected lysine at the α-amine group. Royal Society of Chemistry. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PubMed. [Link]

  • Analytical methods for amino acid determination in organisms. ResearchGate. [Link]

  • Analytical Methods For Amino Acids. TNTH. [Link]

  • Lysine degradation pathways with metabolic changes determined from the... ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Dose-Response Curves for Oleoyl-D-Lysine Sodium

Welcome to the technical support and troubleshooting hub for electrophysiological experiments utilizing Oleoyl-D-lysine (sodium salt) . As a potent, lipid-based N-acyl amino acid, this compound is a highly selective inhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for electrophysiological experiments utilizing Oleoyl-D-lysine (sodium salt) . As a potent, lipid-based N-acyl amino acid, this compound is a highly selective inhibitor of the Glycine Transporter 2a (GlyT2a)[1]. While it is a critical tool for neurophysiology and pain research, its amphiphilic lipid nature requires precise handling, specialized buffer preparation, and strict electrophysiological protocol boundaries to prevent data artifacts.

This guide provides authoritative, self-validating workflows to ensure high-fidelity patch-clamp and Two-Electrode Voltage Clamp (TEVC) recordings.

Part 1: Physicochemical & Pharmacological Profile

Before designing your dose-response protocols, it is critical to understand the physical limitations and binding kinetics of Oleoyl-D-lysine. The table below summarizes the core parameters that dictate experimental design.

ParameterValueExperimental Implication
Target Selectivity GlyT2a (IC50 = 48.3 nM) vs. GlyT1b (IC50 > 3,000 nM)[1]Allows for the specific isolation of GlyT2a-mediated currents in native tissues without GlyT1b interference.
Aqueous Solubility ~0.25 mg/mL (in PBS, pH 7.2)[1]Defines the absolute upper limit for working concentrations in extracellular recording buffers (e.g., ACSF or ND96).
Organic Solubility ~30 mg/mL in DMSO; ~50 mg/mL in Ethanol[1]Ideal for preparing highly concentrated stock solutions to keep final vehicle concentrations ≤0.1%.
Mechanism of Action Allosteric, partial inhibition[2]Binds to the Lipid Allosteric Site (LAS), meaning inhibition may plateau before reaching 100% current blockade[3].

Part 2: Experimental Workflow & Mechanism

Understanding the physical interaction between the inhibitor and the transporter ensures accurate interpretation of your current traces. Oleoyl-D-lysine does not compete with glycine; instead, it binds to an allosteric pocket, arresting the transporter in an outward-open conformation.

Mechanism A Oleoyl-D-lysine (Lipid Inhibitor) B Lipid Allosteric Site (LAS) on GlyT2 A->B Binds C Conformational Arrest (Outward-Open State) B->C Induces D Partial Inhibition of Glycine Transport C->D Causes E Prolonged Synaptic Glycine Levels D->E Results in

Mechanism of allosteric inhibition of GlyT2 by Oleoyl-D-lysine.

Workflow A Stock Preparation (DMSO, 30 mg/mL) B Aqueous Dilution (< 0.25 mg/mL in Buffer) A->B E Cumulative Application (0.01 nM to 3 µM) B->E C Oocyte/Cell Preparation (GlyT2 Expression) D Baseline Recording (EC50 Glycine, -60 mV) C->D D->E F Washout & Recovery (Assess Reversibility) E->F

Electrophysiological workflow for Oleoyl-D-lysine dose-response curves.

Part 3: Step-by-Step Electrophysiology Protocol (TEVC)

To generate highly reproducible dose-response curves in Xenopus oocytes or mammalian cell lines, follow this self-validating cumulative application protocol[4].

Step 1: System Equilibration

  • Clamp the cell at a holding potential of -60 mV [4].

  • Perfuse the recording chamber with standard extracellular buffer (e.g., ND96 for oocytes) until the baseline holding current is perfectly stable.

Step 2: Substrate Activation

  • Apply the established EC50 concentration of glycine (typically ~20-30 µM for human GlyT2a)[4].

  • Causality Check: Do not use saturating concentrations of glycine. Because Oleoyl-D-lysine is a partial allosteric modulator, saturating the transporter can mask the subtle kinetics of the inhibitor's onset. Wait until the inward transport current reaches a steady-state plateau.

Step 3: Cumulative Inhibitor Co-Application

  • Without washing out the glycine, begin co-applying the EC50 concentration of glycine alongside increasing concentrations of Oleoyl-D-lysine[2].

  • Start at 0.01 nM and increase in half-log steps up to a strict maximum of 3 µM [5].

  • Allow the current to reach a new, lower steady-state plateau at each concentration step before applying the next dose.

Step 4: Washout and Reversibility Assessment

  • Once the maximal inhibition plateau is reached, switch the perfusion system back to the inhibitor-free extracellular buffer.

  • Reapply the EC50 concentration of glycine at 5-minute intervals to quantify the percentage of transport recovery over time[5].

Part 4: Troubleshooting & FAQs

Q1: Why am I seeing baseline drift and non-specific inward currents at higher inhibitor concentrations?

A: You have likely exceeded the maximum safe concentration for this compound. Oleoyl-D-lysine is an N-acyl amino acid featuring a long C18:1 lipophilic tail. Prolonged application of lipid-based inhibitors at concentrations >10 µM leads to non-specific partitioning into the plasma membrane[5]. This alters membrane capacitance and induces non-specific leak currents that will completely obscure your transporter-mediated currents. Always cap your dose-response curves at 3 µM [5].

Q2: My dose-response curve is highly variable between recording days. How do I stabilize the compound's solubility?

A: Oleoyl-D-lysine sodium is highly susceptible to micelle formation and precipitation in high-salt aqueous buffers.

  • Stock Solution: Dissolve the solid powder in anhydrous DMSO at 30 mg/mL and purge the vial with an inert gas (argon or nitrogen) to prevent oxidation of the oleoyl double bond[1].

  • Working Aliquots: Dilute into your aqueous recording buffer (e.g., ACSF or ND96) immediately prior to the experiment. The aqueous solubility limit is ~0.25 mg/mL[1]. Do not store aqueous dilutions for more than 24 hours, as the lipid will adhere to the walls of plastic tubes and perfusion lines, drastically reducing the actual concentration reaching your cells[1].

Q3: The inhibition of GlyT2a seems irreversible during my washout phase. Is this expected?

A: Oleoyl-D-lysine is a slowly reversible inhibitor. Unlike small-molecule competitive antagonists that wash out in seconds, the lipid tail of Oleoyl-D-lysine anchors deeply into the hydrophobic cavity of the Lipid Allosteric Site (LAS)[6]. In standard electrophysiology washout assays, you should expect only partial recovery (e.g., ~35-50%) of the initial glycine transport currents even after 20-30 minutes of continuous buffer perfusion[4]. If you require faster washout for your experimental design, consider adding a lipid-scavenging agent (like fatty-acid-free BSA) to your washout buffer, though this must be carefully controlled.

Q4: Can I use this compound to differentiate between GlyT1 and GlyT2 currents in native spinal cord slices?

A: Yes. Oleoyl-D-lysine is an excellent pharmacological tool for isolating transporter currents. It exhibits an IC50 of 48.3 nM for GlyT2a, but shows virtually no inhibitory activity against GlyT1b at concentrations up to 3,000 nM[1]. By applying 1 µM of Oleoyl-D-lysine during whole-cell patch-clamp recordings of lamina II neurons, you can selectively silence GlyT2-mediated reuptake, leaving GlyT1 activity intact for isolated study[5].

References

  • Mostyn, S.N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(5), 2466-2484. URL:[Link]

  • Wilson, B.S., et al. (2022). Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice. Journal of Pharmacology and Experimental Therapeutics, 382(3), 246-255. URL:[Link]

  • Schumann-Gillett, A., et al. (2019). Identification of an allosteric binding site on the human glycine transporter, GlyT2, for bioactive lipid analgesics. eLife. URL:[Link]

  • Vandenberg, R.J., et al. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. MDPI Pharmaceuticals. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Oleoyl-D-lysine sodium vs N-arachidonyl-glycine for GlyT2 inhibition

An in-depth technical comparison of Oleoyl-D-lysine sodium and N-arachidonyl-glycine (NAGly) requires a rigorous evaluation of their pharmacodynamics, structural biology, and translational viability. This guide provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of Oleoyl-D-lysine sodium and N-arachidonyl-glycine (NAGly) requires a rigorous evaluation of their pharmacodynamics, structural biology, and translational viability. This guide provides a comprehensive analysis of these two lipid-based inhibitors, supported by experimental methodologies designed for drug development professionals.

Introduction: The GlyT2 Target Landscape

Glycine Transporter 2 (GlyT2) is a critical regulator of inhibitory glycinergic neurotransmission, primarily localized in the presynaptic terminals of the spinal cord and brainstem. By clearing glycine from the synaptic cleft, GlyT2 terminates inhibitory signaling. In chronic neuropathic pain states, this inhibitory tone is severely diminished. Consequently, partial and reversible inhibition of GlyT2 has emerged as a highly promising therapeutic strategy to prolong synaptic glycine residence and restore pain modulation without the addictive liabilities of opioids ()[1].

Early synthetic inhibitors like ORG25543 bound irreversibly to GlyT2, leading to lethal motor side effects such as tremors and seizures due to the complete depletion of presynaptic glycine vesicles[2][3]. This guide objectively compares the endogenous prototype N-arachidonyl-glycine (NAGly) with the advanced, rationally designed synthetic analogue Oleoyl-D-lysine , evaluating their mechanistic efficacy, stability, and utility in modern drug development.

Mechanistic Comparison: Endogenous Prototype vs. Synthetic Optimization

N-arachidonyl-glycine (NAGly)

NAGly is an endogenous bioactive lipid structurally related to the endocannabinoid anandamide, found in high concentrations within the spinal cord[1][4].

  • Mechanism: It acts as a partial, reversible, and non-competitive allosteric inhibitor of GlyT2[1][2].

  • Limitations: NAGly is a relatively weak inhibitor with an IC50 of approximately 9.1 μM[1]. Furthermore, its therapeutic utility is severely bottlenecked by poor pharmacokinetics; it is rapidly oxidized by cyclooxygenase enzymes in vivo, leading to transient and weak analgesic effects ()[4][5].

Oleoyl-D-lysine

To overcome the pharmacokinetic limitations of NAGly, researchers synthesized a library of lipid analogues, culminating in the development of Oleoyl-D-lysine ()[2][6].

  • Structural Optimization: The arachidonyl tail was replaced with a monounsaturated oleoyl tail (C18 ω9), and the glycine head group was substituted with a positively charged D-lysine[2][3].

  • Mechanism: This modification drastically improved binding affinity, yielding an IC50 of ~25 nM[3]. Cryo-EM structural studies reveal that Oleoyl-D-lysine binds to a previously unseen allosteric pocket, acting as a molecular wedge that stabilizes GlyT2 in an outward-facing conformation, thereby preventing the conformational transitions required for glycine transport ()[3].

Pathway NAGly NAGly (IC50 ~9 μM) GlyT2 GlyT2 Transporter (Outward-facing state) NAGly->GlyT2 Weak Binding ODLys Oleoyl-D-lysine (IC50 ~25 nM) ODLys->GlyT2 High-Affinity Wedge Synapse Increased Synaptic Glycine GlyT2->Synapse Reduced Reuptake Analgesia Neuropathic Pain Relief Synapse->Analgesia Pain Modulation

Mechanism of GlyT2 inhibition by NAGly and Oleoyl-D-lysine leading to analgesia.

Quantitative Data Comparison

The following table synthesizes the pharmacological and pharmacokinetic profiles of both compounds based on recent preclinical evaluations[1][2][3][7].

Pharmacological PropertyN-arachidonyl-glycine (NAGly)Oleoyl-D-lysine sodium
Origin Endogenous lipidSynthetic lipid analogue
GlyT2 IC50 ~9.1 μM~25 nM
Transporter Selectivity Selective for GlyT2 over GlyT1Highly selective for GlyT2 over GlyT1
Metabolic Stability Low (Rapidly oxidized by COX)High (Resistant to plasma/liver microsomes)
BBB Permeability PoorHigh
Analgesic Efficacy Weak / TransientPotent / Sustained
Adverse Effects None observedSafe; no respiratory depression or seizures

Experimental Protocols for Inhibitor Evaluation

To objectively compare these inhibitors in a drug development pipeline, the following self-validating experimental protocols must be employed. These workflows ensure that observed effects are directly causal to GlyT2 inhibition.

Protocol A: In Vitro Radioligand Uptake Assay ([3H]-Glycine)

Purpose: To quantify the IC50 of the inhibitors by measuring the reduction in intracellular glycine accumulation. Causality & Validation: Using[3H]-glycine allows for highly sensitive radiometric tracking of substrate transport. A self-validating design requires a positive control (e.g., the irreversible inhibitor ORG25543) to define maximum inhibition limits, and a vehicle control to define baseline transport dynamics.

  • Cell Preparation: Culture Xenopus oocytes or mammalian cells (e.g., COS-7) stably expressing human GlyT2.

  • Pre-incubation: Wash cells with a sodium-containing HEPES-buffered saline. Pre-incubate cells with varying concentrations of NAGly (1 μM to 30 μM) or Oleoyl-D-lysine (1 nM to 1 μM) for 15 minutes at room temperature.

  • Radioligand Addition: Introduce 10 μM of [3H]-glycine to the extracellular buffer. Incubate for exactly 10 minutes. Rationale: A strict 10-minute window ensures measurement during the linear phase of uptake, preventing artificial saturation.

  • Termination & Lysis: Terminate the reaction by rapidly washing the cells three times with ice-cold, sodium-free buffer (to halt all transporter activity immediately). Lyse the cells using 0.1 M NaOH.

  • Quantification: Measure the intracellular radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression analysis.

Protocol B: In Vivo Chronic Constriction Injury (CCI) Model

Purpose: To evaluate the in vivo analgesic efficacy and adverse effect profile of the inhibitors. Causality & Validation: The CCI model reliably induces peripheral neuropathy (mechanical allodynia). Measuring paw withdrawal thresholds before surgery, post-surgery (pre-drug), and post-drug establishes a clear causal link between the inhibitor and pain reversal.

  • Baseline Testing: Acclimate adult male mice to the testing apparatus. Measure baseline mechanical sensitivity using von Frey filaments.

  • Surgical Induction (CCI): Under isoflurane anesthesia, expose the sciatic nerve and loosely tie three ligatures around it. Allow 7-10 days for the development of robust mechanical allodynia.

  • Pre-Drug Validation: Re-test mice with von Frey filaments to confirm a significant drop in the withdrawal threshold (validating the neuropathy model).

  • Administration: Administer Oleoyl-D-lysine (e.g., 30 mg/kg i.p.) or vehicle control. Rationale: 30 mg/kg has been shown to reach peak analgesia without inducing respiratory depression[7].

  • Behavioral Assessment: Measure paw withdrawal thresholds at 30, 60, 120, and 240 minutes post-injection. Monitor concurrently for motor deficits (e.g., rotarod test) or respiratory depression to validate the safety profile.

Workflow Prep Compound Prep (NAGly vs ODLys) InVitro In Vitro Assay ([3H]-Glycine Uptake) Prep->InVitro Stability Pharmacokinetics (Microsome Stability) Prep->Stability InVivo In Vivo Model (CCI Neuropathic Pain) InVitro->InVivo Stability->InVivo Data Data Analysis (IC50 & Paw Withdrawal) InVivo->Data

Step-by-step experimental workflow for evaluating GlyT2 inhibitor efficacy and stability.

Conclusion

While N-arachidonyl-glycine served as a vital proof-of-concept for allosteric GlyT2 inhibition, its rapid degradation and weak affinity render it unsuitable for clinical application. Oleoyl-D-lysine represents a significant leap forward in rational drug design. By stabilizing the outward-facing conformation of GlyT2 with nanomolar affinity, while retaining metabolic stability and BBB permeability, Oleoyl-D-lysine provides a robust, self-validating framework for the next generation of non-opioid neuropathic pain therapeutics.

References

  • Mostyn, S. N., et al. (2019). "Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain." Journal of Medicinal Chemistry.[Link]

  • Wang, Y., et al. (2024). "Mechanisms of transport and analgesic compounds recognition by glycine transporter 2." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Vandenberg, R. J., et al. (2021). "Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling." Pharmaceuticals (MDPI).[Link]

  • Mostyn, S. N., et al. (2017). "Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2." ACS Chemical Neuroscience.[Link]

Sources

Comparative

Unveiling GlyT2 Allosteric Modulation: A Comparative Guide on Oleoyl-D-lysine and Mutagenesis Validation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological comparison of GlyT2 inhibitors and experimental validation of allosteric modulation via site-directed mutage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacological comparison of GlyT2 inhibitors and experimental validation of allosteric modulation via site-directed mutagenesis.

Introduction: The Paradigm Shift in GlyT2 Inhibition

Glycine transporter 2 (GlyT2) is a critical regulator of inhibitory glycinergic neurotransmission in the spinal cord and brainstem. Inhibiting GlyT2 prolongs glycine residence in the synaptic cleft, presenting a highly promising, non-opioid strategy for managing chronic neuropathic pain[1]. However, early-generation competitive and irreversible inhibitors failed in preclinical stages due to severe dose-limiting toxicities[2].

This guide provides an objective comparison of the novel lipid-based allosteric modulator, Oleoyl-D-lysine, against legacy inhibitors (ORG25543 and ALX-1393)[3]. Furthermore, it details the rigorous mutagenesis and electrophysiology workflows required to empirically validate its unique allosteric mechanism.

Comparative Analysis: Oleoyl-D-lysine vs. Legacy Inhibitors

Legacy inhibitors like ALX-1393 and ORG25543 bind to the orthosteric site or the extracellular vestibule[1]. While highly potent, their pharmacological profiles are fundamentally flawed for clinical translation. ORG25543 exhibits an irreversible or very slowly reversible binding mode, leading to fatal vesicular depletion of glycine, which manifests as severe convulsions and motor impairment at effective doses[4]. ALX-1393, conversely, suffers from poor blood-brain barrier (BBB) permeability[4].

In stark contrast, Oleoyl-D-lysine is an N-acyl amino acid derivative that acts as a reversible allosteric modulator[3]. It binds to a distinct Lipid Allosteric Site (LAS), acting as a "wedge" that stabilizes GlyT2 in an outward-facing conformation[1]. This effectively halts the transport cycle without permanently disabling the transporter, resulting in a significantly wider therapeutic window with no severe side effects observed at peak analgesic doses (30 mg/kg)[2].

Quantitative Comparison of GlyT2 Inhibitors
Pharmacological PropertyOleoyl-D-lysineORG25543ALX-1393
Target Affinity (IC50) ~48.3 nM16 nM100 nM
Binding Domain Lipid Allosteric Site (LAS)Extracellular VestibuleOrthosteric / Vestibule
Mechanism of Action Reversible Allosteric WedgeIrreversible / Slowly ReversibleReversible Competitive
BBB Permeability HighModeratePoor
In Vivo Side Effects None at 30 mg/kg (peak dose)Severe convulsions, lethality (50 mg/kg)Respiratory depression

Data aggregated from comparative preclinical evaluations[2][3][4].

Mechanistic Basis of Allosteric Modulation

Recent cryo-EM and molecular dynamics (MD) studies have precisely mapped the LAS for Oleoyl-D-lysine[1]. The binding pocket is located in an extracellular crevice formed by transmembrane domains (TM) 5, 7, 8, and extracellular loop 4 (EL4)[5]. The oleoyl tail inserts deeply into a hydrophobic groove, while the basic D-lysine headgroup interacts with specific residues—most notably Tyr550 (EL4) and Phe567 (TM8)—via electrostatic and π -cation interactions[5].

Mechanism Substrate Glycine (Substrate) GlyT2 GlyT2 Transporter (Outward-Facing) Substrate->GlyT2 Transported ORG ORG25543 (Orthosteric Inhibitor) ORG->GlyT2 Irreversible Blockade ODLys Oleoyl-D-lysine (Allosteric Modulator) ODLys->GlyT2 Reversible Wedge (LAS Binding)

Structural mechanism of GlyT2 inhibition comparing allosteric wedge vs orthosteric block.

Experimental Workflow: Confirming the LAS via Site-Directed Mutagenesis

To empirically validate that a novel compound like Oleoyl-D-lysine acts via the LAS rather than the orthosteric site, researchers must employ a coupled workflow of site-directed mutagenesis and electrophysiological recording. This self-validating system isolates the physical binding site by measuring functional loss of inhibition.

Workflow Step1 1. Mutagenesis (EL4 & TM8 targets) Step2 2. cRNA Synthesis & Microinjection Step1->Step2 Step3 3. TEVC Electrophysiology Step2->Step3 Step4 4. IC50 Shift Analysis Step3->Step4

Step-by-step experimental workflow for validating GlyT2 allosteric modulators using mutagenesis.

Step-by-Step Methodology
Step 1: Target Selection & Site-Directed Mutagenesis

Causality & Rationale: MD simulations indicate that the ω 9 cis π -bond of the oleoyl tail interacts with the aromatic side chains of Phe567 (TM8) and Tyr550 (EL4)[5]. Mutating these residues to alanine disrupts these specific π−π and hydrophobic interactions, selectively abolishing allosteric modulation without breaking the orthosteric site.

  • Protocol:

    • Utilize a human GlyT2 (hGlyT2) wild-type plasmid as the template.

    • Design mutagenic primers to introduce alanine substitutions at key LAS residues (e.g., Y550A, F567A).

    • Perform PCR-based site-directed mutagenesis (e.g., QuikChange protocol).

    • Sequence the plasmids to confirm the exact mutation and ensure no off-target frameshifts occurred.

Step 2: cRNA Synthesis and Oocyte Expression

Causality & Rationale: Xenopus laevis oocytes provide a robust, low-background expression system. Because they lack endogenous mammalian glycine transporters, they are ideal for characterizing transporter kinetics without confounding background noise.

  • Protocol:

    • Linearize the mutated (Y550A, F567A) and wild-type hGlyT2 plasmids.

    • Synthesize capped cRNA in vitro using T7 RNA polymerase.

    • Surgically isolate and defolliculate Xenopus oocytes using collagenase treatment.

    • Microinject 50 nL of cRNA (~10-20 ng) into stage V-VI oocytes.

    • Incubate oocytes in ND96 medium at 18°C for 3-5 days to allow maximal membrane trafficking and expression of the transporter.

Step 3: Two-Electrode Voltage Clamp (TEVC) Recording

Causality & Rationale: GlyT2 is an electrogenic transporter (co-transporting 3 Na + and 1 Cl per glycine molecule)[1]. Substrate transport generates a measurable inward current. TEVC provides a real-time, quantitative readout of this transporter activity and its subsequent inhibition by Oleoyl-D-lysine.

  • Protocol:

    • Impale oocytes with two glass microelectrodes (0.5-2 M Ω resistance) filled with 3M KCl.

    • Voltage-clamp the oocytes at a physiological holding potential of -60 mV.

    • Perfuse continuously with ND96 buffer until a stable baseline current is achieved.

    • Apply an EC 50​ concentration of glycine (~30 μ M) to elicit a steady-state inward current.

    • Co-apply glycine with increasing logarithmic concentrations of Oleoyl-D-lysine (1 nM to 10 μ M) to generate a dose-response curve.

Step 4: Data Analysis and Mechanistic Validation

Causality & Rationale: A true allosteric modulator relying on the mutated residues will lose its inhibitory efficacy, whereas an orthosteric inhibitor will remain unaffected.

  • Protocol:

    • Normalize the inhibited currents to the maximal glycine-induced current.

    • Fit the data to a non-linear regression (Hill equation) to calculate the IC 50​ .

    • Validation Check: If the Y550A mutation increases the IC 50​ of Oleoyl-D-lysine by >10-fold but leaves the IC 50​ of ORG25543 unchanged, this causally confirms that Y550 is uniquely required for Oleoyl-D-lysine's allosteric mechanism.

Conclusion

The transition from orthosteric blockers to allosteric modulators represents a paradigm shift in GlyT2 pharmacology. By utilizing Oleoyl-D-lysine as a pharmacological probe and rigorously validating its binding via targeted mutagenesis and TEVC electrophysiology, researchers can confidently map the allosteric architecture of GlyT2. This approach not only explains the superior safety profile of lipid-based inhibitors but also establishes a self-validating screening platform for next-generation, non-opioid analgesics.

References

  • Mechanisms of transport and analgesic compounds recognition by glycine transporter 2 PNAS URL:[1]

  • Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling MDPI URL:[4]

  • Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain ACS Publications URL:[3]

  • Peripheral administration of selective GlyT2 inhibitor, oleoyl-D-lysine, is analgesic in neuropathic but not acute or inflammatory pain models in mice ResearchGate URL:[2]

  • Novel Phenylene Lipids That Are Positive Allosteric Modulators of Glycine Receptors and Inhibitors of Glycine Transporter 2 ACS Publications URL:[5]

Sources

Validation

A Methodological Guide to Benchmarking Novel Compounds: Evaluating Oleoyl-D-lysine Sodium Against Standard GlyT2 Inhibitors In Vitro

This guide provides a comprehensive framework for the in vitro characterization of novel chemical entities targeting the glycine transporter 2 (GlyT2). While direct inhibitory data for Oleoyl-D-lysine sodium on GlyT2 is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro characterization of novel chemical entities targeting the glycine transporter 2 (GlyT2). While direct inhibitory data for Oleoyl-D-lysine sodium on GlyT2 is not extensively documented in public literature, we will use it as a representative test article to delineate the essential protocols and comparative analyses required for rigorous scientific evaluation. Our focus will be on the practical application of established methodologies to benchmark its potential potency and mechanism against well-characterized, standard GlyT2 inhibitors.

Introduction: GlyT2 as a Therapeutic Target for Neuropathic Pain

The glycine transporter 2 (GlyT2) is a presynaptic plasma membrane protein predominantly expressed in the spinal cord and brainstem. Its primary function is the reuptake of glycine from the synaptic cleft back into the presynaptic terminal, which is crucial for terminating glycinergic neurotransmission. Glycine is the principal inhibitory neurotransmitter in the spinal cord, and its action at strychnine-sensitive glycine receptors (GlyRs) is fundamental for regulating nociceptive signaling.

By inhibiting GlyT2, the concentration of glycine in the synaptic cleft is elevated, leading to an enhanced activation of GlyRs. This potentiation of inhibitory signaling can effectively dampen the transmission of pain signals, making GlyT2 a highly attractive therapeutic target for the management of neuropathic pain and other conditions characterized by neuronal hyperexcitability. The evaluation of novel compounds for GlyT2 inhibition is therefore a critical step in the development of new analgesic agents.

The Benchmarks: Standard GlyT2 Inhibitors

A robust benchmarking study requires comparison against well-validated standard compounds. For GlyT2, two such compounds are ALX1393 and ORG 25543.

  • ALX1393 (N-(3-(4'-fluorophenyl)-3-(4''-phenylphenoxy)propyl)sarcosine): This is a potent and selective, non-competitive inhibitor of GlyT2. It acts as a slow-binding inhibitor and is one of the most widely used reference compounds in GlyT2 research. Its high affinity and specificity make it an excellent positive control for validating assay performance.

  • ORG 25543: This compound is another selective GlyT2 inhibitor, often used in preclinical studies of neuropathic pain. Unlike competitive inhibitors that bind to the glycine binding site, ORG 25543 is thought to bind to a distinct allosteric site, stabilizing the transporter in an outward-facing conformation.

The Test Article: Oleoyl-D-lysine Sodium

Oleoyl-D-lysine sodium is an oleoyl-amino acid conjugate. While its primary biological activities are not defined in the context of neurotransmitter transport, its structure—comprising a lipid moiety and an amino acid—presents a chemical scaffold that warrants investigation. Lipophilic molecules can exhibit unexpected interactions with membrane-embedded proteins like transporters. This guide outlines the process to determine if, and how potently, it interacts with GlyT2.

Experimental Workflow: In Vitro GlyT2 Inhibition Assay

The most common and direct method for assessing GlyT2 inhibition is a glycine uptake assay. This assay measures the transporter's ability to internalize radiolabeled glycine into cells expressing GlyT2. A reduction in radiolabel uptake in the presence of a test compound indicates inhibition.

Below is a diagram illustrating the typical workflow for this experiment.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition plate_cells Plate HEK293-hGlyT2 cells in 96-well plates incubate_cells Incubate for 24-48h for monolayer formation plate_cells->incubate_cells wash Wash cells with Krebs-HEPES buffer incubate_cells->wash preincubate Pre-incubate with test compounds (e.g., Oleoyl-D-lysine) or controls wash->preincubate initiate_uptake Initiate uptake with [3H]glycine solution preincubate->initiate_uptake incubate_uptake Incubate for a defined period (e.g., 10-20 min) initiate_uptake->incubate_uptake terminate_uptake Terminate uptake by rapid washing with ice-cold buffer incubate_uptake->terminate_uptake lyse Lyse cells with scintillation cocktail terminate_uptake->lyse count Quantify [3H]glycine uptake using a scintillation counter lyse->count data_analysis Data Analysis & Curve Fitting count->data_analysis Calculate CPM/ IC50 values

Caption: Workflow for a cell-based [³H]glycine uptake assay.

This protocol describes a self-validating system where the inclusion of positive (ALX1393) and negative (vehicle) controls ensures the integrity of each experiment.

A. Materials and Reagents:

  • HEK293 cells stably expressing human GlyT2 (HEK293-hGlyT2).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-HEPES buffer (KHB), pH 7.4.

  • Test Compounds: Oleoyl-D-lysine sodium, ALX1393, ORG 25543 (dissolved in a suitable vehicle, e.g., DMSO).

  • Radioligand: [³H]glycine.

  • Scintillation Cocktail.

  • 96-well microplates (clear bottom, white walls).

  • Microplate scintillation counter.

B. Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-hGlyT2 cells into 96-well plates at a density that yields a confluent monolayer within 24-48 hours. Incubate at 37°C, 5% CO₂.

    • Rationale: A confluent monolayer ensures consistent cell numbers per well, reducing variability in transporter expression and uptake capacity.

  • Compound Preparation: Prepare serial dilutions of Oleoyl-D-lysine sodium and the standard inhibitors (ALX1393, ORG 25543) in KHB. A typical concentration range spans from 1 nM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 200 µL of pre-warmed KHB.

    • Add 50 µL of KHB containing the test compounds or controls to the respective wells.

    • Pre-incubate the plate for 15 minutes at room temperature.

    • Rationale: Pre-incubation allows the compounds to bind to the transporter before the substrate (glycine) is introduced, which is especially important for detecting slow-binding inhibitors.

  • Glycine Uptake:

    • Initiate the uptake reaction by adding 50 µL of KHB containing [³H]glycine (final concentration typically 10-50 nM).

    • Incubate for 10-20 minutes at room temperature.

    • Rationale: This incubation period should be within the linear range of glycine uptake to ensure the measured rate is proportional to transporter activity. This range must be determined during assay development.

  • Uptake Termination and Lysis:

    • Terminate the reaction by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold KHB.

    • Rationale: The use of ice-cold buffer immediately stops all enzymatic and transport processes, effectively "freezing" the amount of internalized radioligand at the endpoint.

    • Add 150 µL of scintillation cocktail to each well to lyse the cells and release the intracellular [³H]glycine.

  • Quantification:

    • Seal the plate and incubate for at least 30 minutes in the dark.

    • Measure the radioactivity in each well using a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Interpretation

The primary output of this assay is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce GlyT2 activity by 50%.

  • Data Normalization:

    • Define 0% inhibition as the signal from vehicle-only wells (maximum uptake).

    • Define 100% inhibition as the signal from wells with a saturating concentration of a potent inhibitor like ALX1393 (non-specific binding).

    • Normalize the data for each test compound concentration using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_100%Inhibition) / (CPM_0%Inhibition - CPM_100%Inhibition))

  • Curve Fitting:

    • Plot the normalized % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism or R.

    • The IC₅₀ value is derived directly from this curve.

The diagram below illustrates the mechanism of GlyT2 inhibition, which is the process being measured.

G cluster_membrane Presynaptic Membrane cluster_extracellular cluster_intracellular GlyT2 GlyT2 Transporter Glycine_int Glycine GlyT2->Glycine_int Translocation Glycine_ext Glycine Glycine_ext->GlyT2 Binding & Reuptake Inhibitor GlyT2 Inhibitor (e.g., ALX1393) Inhibitor->GlyT2 Inhibition (Blocks Reuptake)

Caption: Mechanism of GlyT2 inhibition in the presynaptic terminal.

Comparative Data Summary

Once IC₅₀ values are determined, they should be compiled into a clear, comparative table. The table below serves as a template for summarizing the results, with hypothetical data included for Oleoyl-D-lysine sodium to illustrate the final output.

CompoundChemical ClassTargetIn Vitro Potency (IC₅₀)Mechanism of Action
ALX1393 Sarcosine DerivativeGlyT25 - 20 nMNon-competitive, slow-binding
ORG 25543 Piperidine DerivativeGlyT250 - 150 nMAllosteric, non-competitive
Oleoyl-D-lysine sodium Oleoyl-Amino AcidGlyT2Hypothetical: 5.2 µMTo be determined

Note: Data for ALX1393 and ORG 25543 are representative values from published literature. The value for Oleoyl-D-lysine sodium is hypothetical and must be determined experimentally.

This table provides an at-a-glance comparison of potency. An IC₅₀ in the low nanomolar range, like that of ALX1393, indicates a highly potent compound. A value in the micromolar range, as hypothetically assigned to our test article, would suggest moderate to low potency, potentially requiring medicinal chemistry efforts to optimize its structure for better activity.

Conclusion and Next Steps

This guide outlines a rigorous, validated methodology for the initial in vitro assessment of a novel compound, Oleoyl-D-lysine sodium, as a potential GlyT2 inhibitor. By benchmarking against standard inhibitors like ALX1393 and ORG 25543 using a quantitative glycine uptake assay, researchers can reliably determine its potency (IC₅₀).

Should Oleoyl-D-lysine sodium demonstrate significant activity, subsequent studies would be warranted to determine its mechanism of action (competitive vs. non-competitive), its selectivity against other neurotransmitter transporters (e.g., GlyT1, GAT1, SERT), and its efficacy in cell-based models of neuronal hyperexcitability before advancing to more complex in vivo studies.

References

  • Title: Glycine Transporter Type 2 (GlyT2): A Novel Target for the Treatment of Chronic Pain Source: Frontiers in Molecular Neuroscience URL: [Link]

  • Title: ALX1393, a glycine transporter type 2 inhibitor, is effective in rat models of persistent and neuropathic pain Source: European Journal of Pharmacology URL: [Link]

  • Title: The Glycine Transporter 2 inhibitor ORG25543 decreases mechanical allodynia in a rat model of trigeminal neuropathic pain Source: Anesthesia & Analgesia URL: [Link]

  • Title: The Glycine Transporter GlyT2 Is a Pharmaceutical Target for Neuropathic Pain Source: The Journal of Neuroscience URL: [Link]

  • Title: Glycine transporters: A new therapeutic target in pain Source: Current Pharmaceutical Design URL: [Link]

Comparative

A Comparative Guide to Selective GlyT2 Transport Inhibition: Oleoyl-D-lysine Sodium vs. ORG25543

For Researchers, Scientists, and Drug Development Professionals The glycine transporter 2 (GlyT2) has emerged as a compelling therapeutic target for the management of chronic pain, particularly neuropathic pain.[1][2][3]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The glycine transporter 2 (GlyT2) has emerged as a compelling therapeutic target for the management of chronic pain, particularly neuropathic pain.[1][2][3] By inhibiting GlyT2, which is predominantly expressed in presynaptic terminals of glycinergic neurons in the spinal cord and brainstem, the reuptake of glycine from the synaptic cleft is reduced.[4][5] This leads to an elevation of extracellular glycine levels, thereby enhancing inhibitory neurotransmission and dampening pain signals.[5][6][7]

This guide provides an in-depth, objective comparison of two prominent selective GlyT2 inhibitors: the novel lipid-based inhibitor Oleoyl-D-lysine sodium and the well-characterized tool compound ORG25543. We will delve into their mechanisms of action, selectivity, potency, and crucially, the implications of their differing reversibility on their therapeutic potential and safety profiles.

The Critical Role of Reversibility in GlyT2 Inhibition

A key differentiator between Oleoyl-D-lysine and ORG25543 lies in their mode of inhibition. ORG25543 is characterized as a very slowly reversible or functionally irreversible inhibitor of GlyT2.[5][8][9] This prolonged and near-complete blockade of GlyT2, while effective in enhancing glycinergic signaling, has been associated with significant toxicity, including convulsions and a narrow therapeutic window in preclinical models.[5][9][10] The irreversible nature of its binding is thought to disrupt the essential recycling of glycine for synaptic vesicle refilling, leading to adverse effects.[9]

In contrast, Oleoyl-D-lysine is a reversible inhibitor of GlyT2.[11][12] This property allows for a more dynamic and potentially safer modulation of glycinergic neurotransmission. The ability of the inhibitor to dissociate from the transporter may prevent the severe consequences of sustained, complete inhibition, offering a wider therapeutic index.[10][11][12]

Comparative Performance Metrics

The following table summarizes the key in vitro and in vivo characteristics of Oleoyl-D-lysine and ORG25543, based on available experimental data.

FeatureOleoyl-D-lysine sodiumORG25543
Mechanism of Action Reversible, allosteric inhibitorVery slowly reversible/irreversible, allosteric inhibitor[8][9][13]
Binding Site Allosteric lipid binding pocket[14][15][16]Allosteric site[13][14][16]
Potency (IC50 for hGlyT2) ~25.5 - 48.3 nM[12][17][18]~16 nM[5][9][19]
Selectivity over GlyT1 High (>3,000 nM for GlyT1b)[17]High (no activity at ≥ 100 μM for GlyT1)[19]
In Vivo Analgesic Efficacy Effective in reversing neuropathic pain in rodent models[10][12][20]Effective in ameliorating mechanical allodynia in rodent models[4][8][19]
Reported Side Effects Mild side effects at high doses; no convulsions or respiratory depression at analgesic doses[10][20]Severe side effects including convulsions and lethality at higher doses; narrow therapeutic window[5][9][10]
Blood-Brain Barrier Permeability Readily crosses the blood-brain barrier[12][18]Readily crosses the blood-brain barrier[11]

Delving into the Mechanism: A Structural Perspective

Recent advances in structural biology have provided critical insights into how these inhibitors interact with GlyT2.[14][15][16]

Oleoyl-D-lysine binds to a distinct allosteric pocket, acting as a molecular wedge to stabilize the transporter in an outward-facing conformation, thereby preventing the translocation of glycine.[14][16] The entire lipid-based molecule is embedded within the transporter.[14] This unique binding mode is thought to be responsible for its high selectivity over GlyT1.[14]

ORG25543 also binds to an allosteric site on GlyT2.[13][14][16] Molecular dynamics simulations and mutagenesis studies suggest its binding site is in a vestibule, and its interaction with the transporter is stabilized by specific residues.[13] The slow dissociation rate of ORG25543 from this site likely contributes to its functional irreversibility.[5]

Experimental Workflows for Inhibitor Characterization

The evaluation of GlyT2 inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and therapeutic potential.

In Vitro GlyT2 Inhibition Assay: [³H]Glycine Uptake

A standard method to quantify the inhibitory activity of compounds on GlyT2 is the radiolabeled glycine uptake assay.

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine ([³H]glycine) into cells engineered to express GlyT2. The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory potency of the compound.

Step-by-Step Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293, CHO) expressing human or rodent GlyT2. Culture the cells in appropriate media until they reach optimal confluency.

  • Cell Plating: Seed the cells into a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (Oleoyl-D-lysine, ORG25543) and a known GlyT2 inhibitor as a positive control.

  • Pre-incubation: Wash the cells with a pre-warmed buffer and then pre-incubate them with the test compounds for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine to each well to start the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]glycine using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

G

Assessing Reversibility: Washout Experiment

To determine the reversibility of inhibition, a washout experiment is crucial.

Principle: This experiment assesses the recovery of GlyT2 activity after the removal of the inhibitor. A rapid recovery of function indicates a reversible inhibitor, while a slow or incomplete recovery suggests irreversibility.

Step-by-Step Methodology:

  • Inhibitor Incubation: Incubate GlyT2-expressing cells with a high concentration of the inhibitor (e.g., 10x IC50 of Oleoyl-D-lysine or ORG25543) for a defined period.

  • Washout: Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free buffer over a specific time course.

  • Measure GlyT2 Activity: At different time points during the washout, measure GlyT2 activity using the [³H]glycine uptake assay as described above.

  • Data Analysis: Plot the percentage of GlyT2 activity recovery over time. A rapid return to baseline activity indicates a reversible inhibitor.

G

Conclusion and Future Directions

Both Oleoyl-D-lysine and ORG25543 are potent and selective inhibitors of GlyT2 with demonstrated analgesic effects in preclinical models. However, the key distinction lies in their reversibility. The irreversible nature of ORG25543 is associated with a significant safety liability, limiting its therapeutic potential.[5][9][10]

Oleoyl-D-lysine, with its reversible mechanism of action, represents a more promising avenue for the development of a novel class of non-opioid analgesics.[10][12] Its ability to modulate GlyT2 activity without causing the severe side effects associated with irreversible inhibition highlights the importance of considering inhibitor kinetics in drug design.[11] The favorable safety profile of Oleoyl-D-lysine, coupled with its efficacy in neuropathic pain models, makes it a compelling candidate for further clinical development.[10][20]

Future research should continue to explore the structure-activity relationships of reversible GlyT2 inhibitors to optimize their potency, selectivity, and pharmacokinetic properties. The development of safe and effective GlyT2 inhibitors holds the potential to address the significant unmet medical need for better treatments for chronic pain.[11]

References

  • Mingorance-Le Meur, A., et al. (2013). Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain. British Journal of Pharmacology, 168(8), 1843-1855. [Link]

  • Benito-Muñoz, I., et al. (2021). Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543. ACS Chemical Neuroscience, 12(11), 2029-2041. [Link]

  • Chater, R. C., et al. (2024). The efficacy of the analgesic GlyT2 inhibitor, ORG25543, is determined by two connected allosteric sites. Journal of Neurochemistry, 168(3), 446-460. [Link]

  • Wilson, B. S., et al. (2022). Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-(D)-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice. The Journal of Pharmacology and Experimental Therapeutics, 382(3), 246-255. [Link]

  • Aragón, C., & López-Corcuera, B. (2021). Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543. ACS Chemical Neuroscience, 12(11), 2029-2041. [Link]

  • Zhao, Y., et al. (2025). Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. Proceedings of the National Academy of Sciences, 122(49), e2506722122. [Link]

  • Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(5), 2466-2484. [Link]

  • Gonzalez-Lira, V., et al. (2019). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. Journal of Chemical Information and Modeling, 59(6), 2821-2833. [Link]

  • Carland, J. E., et al. (2021). Glycine Transporter 2: Mechanism and Allosteric Modulation. Frontiers in Molecular Neuroscience, 14, 763595. [Link]

  • Wilson, B. S., et al. (2022). Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice. Journal of Pharmacology and Experimental Therapeutics, 382(3), 246-255. [Link]

  • Chinese Academy of Sciences. (2025). High-resolution GlyT2 structures point to non-opioid analgesic options. EurekAlert!. [Link]

  • Zhao, Y., et al. (2025). Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. PNAS. [Link]

  • Morita, K., et al. (2009). Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain. Nihon Yakurigaku Zasshi, 134(1), 25-29. [Link]

  • Cioffi, C. L. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. Biomolecules, 11(6), 864. [Link]

  • Zepper, M., et al. (2016). MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand. ChemMedChem, 11(2), 199-207. [Link]

  • Mostyn, S. N., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 to Produce Analgesia in a Rat Model of Chronic Pain. Journal of Medicinal Chemistry, 62(5), 2466-2484. [Link]

  • Gonzalez Lira, V. (2020). Inhibition Of Glycine Transporter 2: An Emerging Target For Chronic Pain. UTEP ScholarWorks. [Link]

  • Gonzalez-Lira, V., et al. (2019). Discovery of GlyT2 Inhibitors Using Structure-Based Pharmacophore Screening and Selectivity Studies by FEP+ Calculations. Journal of Chemical Information and Modeling, 59(6), 2821-2833. [Link]

  • Cioffi Group. (n.d.). Glycine Transporter 2 Inhibitors - Potential Analgesics for Neuropathic Pain. [Link]

  • Patsnap Synapse. (2024). What are GlyT2 inhibitors and how do they work?. [Link]

  • Zepper, M., et al. (2017). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemistrySelect, 2(28), 8861-8866. [Link]

  • Benito-Muñoz, I., et al. (2021). Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543. ACS Chemical Neuroscience, 12(11), 2029-2041. [Link]

Sources

Safety & Regulatory Compliance

Safety

Oleoyl-D-lysine sodium proper disposal procedures

Oleoyl-D-lysine Sodium: Comprehensive Handling and Disposal Protocols Introduction Oleoyl-D-lysine sodium (N2-[(9Z)-1-oxo-9-octadecen-1-yl]-D-lysine, monosodium salt) is a highly selective, lipid-based inhibitor of the g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Oleoyl-D-lysine Sodium: Comprehensive Handling and Disposal Protocols

Introduction Oleoyl-D-lysine sodium (N2-[(9Z)-1-oxo-9-octadecen-1-yl]-D-lysine, monosodium salt) is a highly selective, lipid-based inhibitor of the glycine transporter 2a (GlyT2a)[1]. Widely utilized in drug development for its efficacy in reversing allodynia in neuropathic pain models[1], this compound requires precise logistical and safety protocols during laboratory handling. With a molecular weight of 433.6 g/mol [2], its structure as an amphiphilic N-acyl amino acid dictates specific disposal requirements. This guide provides step-by-step, self-validating methodologies for the safe operational handling and disposal of Oleoyl-D-lysine sodium, ensuring strict compliance with environmental health and safety (EHS) standards[3].

Section 1: The Causality of Chemical Segregation

Why standard disposal methods fail for amphiphilic biochemicals.

As researchers, we must look beyond the basic safety data sheet (SDS) and understand the physicochemical causality behind our handling procedures. Oleoyl-D-lysine sodium consists of a long hydrophobic oleoyl chain (C18:1) coupled to a highly polar D-lysine headgroup. This amphiphilic nature imparts potent surfactant-like properties to the molecule.

If aqueous solutions containing this compound are improperly discharged into municipal sinks, the molecules can spontaneously form micelles, disrupt aquatic lipid bilayers, and severely interfere with microbial wastewater treatment processes. Furthermore, its drastically varying solubility across organic and aqueous solvents necessitates strict waste stream segregation to prevent unexpected precipitation, carboy fouling, or dangerous cross-reactions[2].

Section 2: Quantitative Solubility and Waste Stream Mapping

To ensure safe high-temperature incineration, waste streams must be segregated based on the primary solvent used to dissolve the solid compound. The table below outlines the operational limits for Oleoyl-D-lysine sodium[2].

Solvent SystemMax SolubilityChemical NatureEHS Waste Stream DesignationOperational Compatibility Warning
Ethanol 50 mg/mLPolar OrganicNon-Halogenated OrganicFlammable; keep away from oxidizers.
DMSO 30 mg/mLPolar AproticNon-Halogenated Organic (Sulfur)Penetrates skin rapidly; handle with double nitrile gloves.
DMF 10 mg/mLPolar AproticNon-Halogenated Organic (Nitrogen)Hepatotoxic solvent; handle strictly in a fume hood.
PBS (pH 7.2) 0.25 mg/mLAqueous BufferAqueous Chemical WasteProne to precipitation if mixed with high-salt organic waste.

Section 3: Operational Disposal Workflow

The following decision tree illustrates the logical flow for segregating Oleoyl-D-lysine sodium waste to ensure environmental compliance.

G Start Oleoyl-D-lysine Sodium Waste Generation Solid Solid Waste (Powder & Consumables) Start->Solid Liquid Liquid Waste (Stock & Working Solutions) Start->Liquid Incineration High-Temp Incineration (Approved Facility) Solid->Incineration Solid Bin OrgSolv Organic Solvents (DMSO, DMF, EtOH) Liquid->OrgSolv Non-polar AqSolv Aqueous Solutions (PBS, Buffers) Liquid->AqSolv Polar/Salts OrgSolv->Incineration Organic Bin AqSolv->Incineration Aqueous Bin

Figure 1: Decision tree for the segregation and disposal of Oleoyl-D-lysine sodium waste streams.

Section 4: Step-by-Step Disposal Methodologies

To guarantee trustworthiness in laboratory operations, every protocol described below is a self-validating system —meaning it contains built-in physical or visual checks to confirm that a step has been executed correctly before proceeding.

Protocol A: Solid Waste & Consumable Decontamination

Applies to: Empty product vials, contaminated spatulas, weighing boats, and pipette tips.

  • Residual Solubilization: Do not discard vials that contain visible powder. Add 500 µL of 100% Ethanol to the "empty" vial to dissolve residual Oleoyl-D-lysine sodium[2].

  • Transfer: Pipette the ethanol rinse into the designated Non-Halogenated Organic Waste carboy.

  • Validation Check (The "Dry-Tap" Test): Invert the vial over a paper towel and tap it firmly. If no liquid droplets or powder particles fall, the vial is successfully decontaminated.

  • Disposal: Place the dry, decontaminated vial and all used pipette tips into a puncture-resistant, leak-proof solid chemical waste bin destined for high-temperature incineration[3].

Protocol B: Organic Liquid Waste Management

Applies to: Concentrated stock solutions prepared in DMSO, DMF, or Ethanol.

  • Segregation: Ensure the receiving waste carboy is strictly labeled for "Non-Halogenated Organics."

  • Transfer: Slowly pour or pipette the stock solution into the carboy inside a certified fume hood.

  • Validation Check (The "Clarity" Test): Observe the waste solution immediately after addition. Because Oleoyl-D-lysine sodium is a lipid-like molecule, adding it to a carboy with high water content will cause it to crash out of solution. If the solution turns cloudy or milky, immediately halt the transfer and consult EHS to establish a separate mixed-waste container.

  • Containment: Cap the carboy loosely to prevent pressure buildup from solvent off-gassing, and store it within a secondary containment tray[3].

Protocol C: Aqueous Buffer Waste Management

Applies to: Dilute working solutions in PBS (pH 7.2) or similar biological buffers.

  • Concentration Verification: Confirm that the concentration of Oleoyl-D-lysine sodium in your working solution does not exceed its maximum aqueous solubility of 0.25 mg/mL[2].

  • Transfer: Pour the buffer into the "Aqueous Chemical Waste" carboy.

  • Validation Check (The "Precipitate" Test): Shine a flashlight through the aqueous waste carboy. Because Oleoyl-D-lysine sodium acts as a surfactant, any visible particulate matter, lipid rafts, or persistent "soapy" bubbles at the surface indicate that the concentration limit was exceeded and micelles have formed. If observed, the waste must be re-classified and logged as a "Chemical Suspension/Slurry" for EHS pickup.

  • Finalization: Log the exact volume and estimated mass of the biochemical on the carboy's hazardous waste manifest to maintain a continuous chain of custody[4].

References

Sources

Handling

A Researcher's Guide to the Safe Handling of Oleoyl-D-lysine sodium: Personal Protective Equipment and Disposal

As a bioactive lipid with targeted inhibitory effects, Oleoyl-D-lysine sodium requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides esse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a bioactive lipid with targeted inhibitory effects, Oleoyl-D-lysine sodium requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE) and proper disposal protocols.

The information herein is synthesized from established safety standards and best practices for handling potent chemical powders. Researchers must always consult the specific Safety Data Sheet (SDS) for Oleoyl-D-lysine sodium provided by the manufacturer as the primary source of safety information.[1][2][3]

Understanding the Risks: A Proactive Approach to Safety

Oleoyl-D-lysine sodium is an inhibitor of the glycine transporter 2a (GlyT2a) and is noted for research in animal models of neuropathic pain.[4][5] While specific toxicity data for this compound is not widely published, its potent biological activity necessitates a cautious approach. The primary routes of exposure in a laboratory setting are inhalation of the powdered form, and skin or eye contact.[6] As a standard practice for all laboratory chemicals, it is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[2][7]

Core Principles of Protection: Selecting the Right PPE

A risk assessment of your specific experimental procedures is the first step in determining the necessary level of PPE.[8][9] The following recommendations are based on common laboratory tasks involving powdered substances.

Respiratory Protection: Preventing Inhalation

When handling Oleoyl-D-lysine sodium in its powdered form, especially during weighing or preparing stock solutions, preventing the generation and inhalation of dust is paramount.[1][6]

  • Engineering Controls: Whenever possible, handle the solid compound within a certified chemical fume hood or a powder containment hood.[1] These engineering controls are the first and most effective line of defense.

  • Respiratory Equipment: If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[1][10] A dust respirator or a respirator with a particle filter is a suitable choice.[1][11]

Hand Protection: A Barrier Against Dermal Exposure

Gloves are essential to prevent skin contact with Oleoyl-D-lysine sodium.[8][12]

  • Glove Selection: Disposable nitrile gloves are the standard and recommended choice for handling most laboratory chemicals, providing a good balance of chemical resistance and dexterity.[8][9]

  • Best Practices:

    • Always inspect gloves for any signs of damage before use.[10]

    • If direct contact with the compound occurs, remove the contaminated gloves immediately, wash your hands thoroughly, and don a new pair.[8][9]

    • Never reuse disposable gloves.[8][12]

    • Remove gloves before leaving the laboratory or touching common surfaces such as doorknobs, phones, or keyboards.[12]

Eye and Face Protection: Shielding from Splashes and Particles

Protecting your eyes from both airborne powder and potential splashes of solutions is non-negotiable.[1][9]

  • Standard Protection: Safety glasses with side shields are the minimum requirement for any work in a laboratory.[1][8]

  • Enhanced Protection: When there is a higher risk of splashes, such as when preparing solutions or performing extractions, chemical splash goggles should be worn.[9][12] Goggles provide a seal around the eyes, offering more comprehensive protection.[12]

  • Maximum Protection: For procedures with a significant splash hazard, a face shield worn over safety goggles is recommended to protect the entire face.[1][9]

Protective Clothing: Safeguarding Your Body

A lab coat is the final barrier between you and any potential contamination.[8]

  • Lab Coats: A clean, buttoned lab coat should be worn at all times when handling Oleoyl-D-lysine sodium. This prevents contamination of your personal clothing.[8]

  • Additional Protection: For tasks with a higher risk of contamination, such as cleaning up a spill, a disposable gown or coveralls may be appropriate.[8]

  • Personal Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[9][12]

Operational Plan: From Receiving to Disposal

A systematic approach to handling Oleoyl-D-lysine sodium from the moment it enters the lab until its final disposal is critical for safety.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[11][13] The recommended storage temperature is -20°C.[5]

  • Ensure the container is tightly sealed when not in use.[10]

Experimental Workflow: A Step-by-Step PPE Protocol

The following table outlines the recommended PPE for common laboratory procedures involving Oleoyl-D-lysine sodium.

Procedure Respiratory Protection Hand Protection Eye/Face Protection Protective Clothing
Weighing Powder Fume hood or dust respiratorNitrile glovesSafety glasses with side shieldsLab coat
Preparing Stock Solutions Fume hoodNitrile glovesChemical splash gogglesLab coat
Cell Culture/In Vitro Assays Standard laboratory ventilationNitrile glovesSafety glasses with side shieldsLab coat
Spill Cleanup (Powder) Dust respiratorNitrile glovesChemical splash gogglesLab coat, disposable gown (optional)
Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling Oleoyl-D-lysine sodium weighing Weighing Powder? start->weighing solution Preparing Solution? start->solution in_vitro In Vitro Use? start->in_vitro spill Spill Cleanup? start->spill ppe_high High Level PPE: - Fume Hood/Respirator - Goggles - Nitrile Gloves - Lab Coat weighing->ppe_high Yes ppe_medium Medium Level PPE: - Fume Hood - Goggles - Nitrile Gloves - Lab Coat solution->ppe_medium Yes ppe_standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat in_vitro->ppe_standard Yes spill->ppe_high Yes

Caption: PPE selection workflow for handling Oleoyl-D-lysine sodium.

Disposal Plan: Responsible Waste Management

Proper disposal of both the chemical waste and contaminated PPE is crucial to prevent environmental contamination and accidental exposure.[13][14]

Chemical Waste
  • Unused Compound: Unused Oleoyl-D-lysine sodium should be disposed of as chemical waste in accordance with local, state, and federal regulations.[14] Do not pour it down the drain.[10][15]

  • Solutions: Aqueous solutions containing Oleoyl-D-lysine sodium should also be collected and disposed of as chemical waste.[14]

Contaminated PPE and Materials
  • Gloves and Disposable Items: Contaminated gloves, weigh boats, pipette tips, and other disposable materials should be placed in a designated, sealed waste container for chemical waste.

  • Glassware: Contaminated glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) three times. The rinsate should be collected as chemical waste. The cleaned glassware can then be washed normally.

  • Spill Cleanup: In the event of a spill, carefully sweep up the solid material, taking care not to create dust, and place it in a sealed container for disposal.[1][13] The area should then be decontaminated with an appropriate solvent and cleaning materials disposed of as chemical waste.

Emergency Procedures: Be Prepared

In case of accidental exposure, immediate action is necessary.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, researchers can safely handle Oleoyl-D-lysine sodium, minimizing personal risk and ensuring a secure laboratory environment.

References

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. [Link]

  • Chapter 10: Personal Protective Equipment for Biohazards. Environmental Health & Safety. [Link]

  • SAFETY DATA SHEET. OU College of Dentistry. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE) – Biorisk Management. Biorisk Management. [Link]

  • Standard Personal Protective Equipment. Environmental Health Safety and Laboratory Operations. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Chemical Hazards.pdf. OSHA. [Link]

  • GUIDELINES FOR Safe Handling of Powders and Bulk Solids. UreaKnowHow. [Link]

  • Lysine Standard (LY5510SS) - Safety Data Sheet. GSMSDS. [Link]

  • The NIH Drain Discharge Guide. NIH. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleoyl-D-lysine sodium
Reactant of Route 2
Reactant of Route 2
Oleoyl-D-lysine sodium
© Copyright 2026 BenchChem. All Rights Reserved.